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  • Product: Chloromethyl heptanoate
  • CAS: 76068-79-6

Core Science & Biosynthesis

Foundational

Whitepaper: Chloromethyl Heptanoate in Advanced Prodrug Engineering

Executive Summary Chloromethyl heptanoate is a highly versatile, bifunctional alkylating agent predominantly utilized in the synthesis of acyloxyalkyl prodrugs. By bridging an active pharmaceutical ingredient (API) with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl heptanoate is a highly versatile, bifunctional alkylating agent predominantly utilized in the synthesis of acyloxyalkyl prodrugs. By bridging an active pharmaceutical ingredient (API) with a lipophilic heptanoate tail via a metabolically labile ester linkage, this reagent fundamentally alters the pharmacokinetic (PK) and biodistribution (BD) profiles of the parent drug. This technical guide provides a comprehensive analysis of its chemical properties, mechanistic role in prodrug derivatization, and field-proven synthetic protocols.

Physicochemical Profiling & Structural Dynamics

Chloromethyl heptanoate (CAS: 76068-79-6) features an α -chloro ether/ester motif[1]. The proximity of the electronegative oxygen atom to the chlorine-bearing carbon creates an anomeric-like effect, significantly increasing the electrophilicity of the methylene carbon. This makes the molecule highly susceptible to bimolecular nucleophilic substitution (S N​ 2) by amines, phosphates, or carboxylic acids on the parent API.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of chloromethyl heptanoate, which are critical for predicting its behavior in organic synthesis and the resulting lipophilicity of the prodrug[2].

PropertyValue
IUPAC Name Chloromethyl heptanoate
CAS Registry Number 76068-79-6
Molecular Formula C 8​ H 15​ ClO 2​
Molecular Weight 178.65 g/mol
SMILES CCCCCCC(=O)OCCl
XLogP3-AA 3.3
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2

Data sourced from the 2[2].

Mechanistic Role in Pharmacokinetic Modulation

The Causality of Chain Length Selection

In prodrug design, the choice of the aliphatic chain length is not arbitrary. Chloromethyl heptanoate (C7) provides an intermediate lipophilicity (LogP ~3.3). Compared to shorter chains like butyrate (C4), the heptanoate moiety significantly depresses the aqueous solubility of the API, enabling the creation of stable, long-acting injectable nanosuspensions. Conversely, compared to longer chains like stearate (C18), heptanoate avoids excessive hydrophobicity that can lead to poor formulation stability or excessively slow dissolution rates in vivo. This precise balance was recently leveraged in the development of long-acting rilpivirine and CGRP antagonist prodrugs[3],[4].

In Vivo Bioconversion Pathway

Once administered, the heptanoate prodrug acts as a self-immolative system. Ubiquitous tissue and plasma esterases cleave the ester bond. This enzymatic action yields an unstable N

  • or O -hydroxymethyl intermediate, which spontaneously and rapidly hydrolyzes to release the active drug, formaldehyde, and heptanoic acid.

    Bioconversion Prodrug Heptanoate Prodrug (API-CH2-O-CO-C6H13) Esterase Esterase Cleavage (In vivo) Prodrug->Esterase Intermediate N/O-Hydroxymethyl API (API-CH2-OH) Esterase->Intermediate Heptanoic Heptanoic Acid (Byproduct) Esterase->Heptanoic Spontaneous Spontaneous Hydrolysis (Rapid) Intermediate->Spontaneous ActiveDrug Active Drug (API-H) Spontaneous->ActiveDrug Formaldehyde Formaldehyde (Byproduct) Spontaneous->Formaldehyde

    In vivo bioconversion pathway of heptanoate prodrugs via esterase cleavage.

Synthetic Methodologies & Experimental Protocols

Synthesis A Heptanoyl Chloride + Paraformaldehyde B ZnCl2 Catalyst Reflux (16h) A->B C Chloromethyl Heptanoate (Intermediate) B->C Halomethylation E NaI (Catalyst) + Base Acetonitrile/DCM C->E D Active Pharmaceutical Ingredient (e.g., NH/OH/SH group) D->E F Heptanoate Prodrug (Lipophilic) E->F N/O-Alkylation

Workflow for chloromethyl heptanoate synthesis and API prodrug derivatization.

Protocol 1: Synthesis of Chloromethyl Heptanoate

Objective: Synthesize the halomethyl linker via the zinc-catalyzed depolymerization of paraformaldehyde.

Causality & Design: Paraformaldehyde is an unreactive polymer. Zinc chloride (ZnCl 2​ ) acts as a critical Lewis acid catalyst. It coordinates with the oxygen atoms of the polymer, facilitating its depolymerization into reactive formaldehyde equivalents, which are subsequently attacked by the electrophilic acyl chloride. This methodology is a standard in advanced nanoformulation synthesis[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, combine heptanoyl chloride (1.0 eq.) and paraformaldehyde (1.0 eq.).

  • Catalysis: Add anhydrous ZnCl 2​ (0.025 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 16 hours.

  • Workup: Cool to room temperature. Partition the mixture between dichloromethane (DCM) and saturated aqueous sodium bicarbonate in a separatory funnel.

  • Extraction: Back-extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate solvents under reduced pressure. Isolate the target compound using silica gel flash chromatography (Mobile phase: 9:1 hexanes:ethyl acetate).

Self-Validation & Troubleshooting: System Check: Analyze the purified product via 1 H NMR. You must observe a distinct singlet integrating to 2 protons at approximately 5.7 ppm, corresponding to the -O-CH 2​ -Cl group. Troubleshooting: If this peak is absent, the paraformaldehyde failed to depolymerize. Ensure the ZnCl 2​ is strictly anhydrous, as moisture deactivates the Lewis acid catalyst.

Protocol 2: Prodrug Synthesis via N-Alkylation

Objective: Covalently attach the heptanoate linker to the target API.

Causality & Design: While chloromethyl heptanoate is electrophilic, the chloride ion is a mediocre leaving group for bulky or sterically hindered APIs. To accelerate the reaction and improve yields, Sodium Iodide (NaI) is introduced to facilitate a Finkelstein reaction. This generates iodomethyl heptanoate in situ, a significantly more reactive electrophile[4].

Step-by-Step Methodology:

  • Activation: Dissolve chloromethyl heptanoate (1.0 eq.) and NaI (2.5 eq.) in a 2:1 mixture of Acetonitrile/DCM under argon. Stir for 1-2 hours to allow the Finkelstein exchange.

  • Coupling: Add the parent API (e.g., a secondary amine) (0.8 eq.) and a mild base such as potassium carbonate (2.0 eq.) to neutralize the generated acid.

  • Reaction: Stir the mixture at room temperature for 24–90 hours. Crucial: Maintain strict light protection to prevent the degradation of the light-sensitive iodinated intermediate.

  • Workup: Concentrate the mixture, partition between DCM and water, and wash the organic layer sequentially with saturated sodium bicarbonate and brine.

  • Purification: Dry over sodium sulfate, concentrate, and purify via silica column chromatography.

Self-Validation & Troubleshooting: System Check: Perform FTIR spectroscopy on the final product. A successful S N​ 2 alkylation of a secondary amine will result in the complete disappearance of the N-H stretch (typically 3300-3500 cm −1 ) and the appearance of a strong ester carbonyl stretch at ~1730 cm −1 .

References

  • Compound 525228: Chloromethyl heptanoate Source: Virginia Open Data Portal (PubChem Dataset) URL:[Link]

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • KR20210078507A - Prodrugs of CGRP antagonists Source: Google Patents URL

Sources

Exploratory

Chloromethyl heptanoate CAS number and molecular weight

An In-Depth Technical Guide on Chloromethyl Heptanoate: Physicochemical Profiling and Mechanistic Applications in Prodrug Development Executive Summary In the landscape of modern drug formulation, overcoming the poor aqu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Chloromethyl Heptanoate: Physicochemical Profiling and Mechanistic Applications in Prodrug Development

Executive Summary

In the landscape of modern drug formulation, overcoming the poor aqueous solubility, rapid systemic clearance, and suboptimal tissue distribution of active pharmaceutical ingredients (APIs) is a primary challenge. Chloromethyl heptanoate has emerged as a highly effective bifunctional alkylating agent used to synthesize acyloxymethyl prodrugs. By covalently appending a lipophilic heptanoate moiety to an API via a biolabile methylene bridge, formulation scientists can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the parent drug, enabling the creation of long-acting (LA) nanoformulations.

This whitepaper provides a comprehensive technical breakdown of chloromethyl heptanoate, detailing its core physicochemical properties (including its CAS number and molecular weight), its synthesis methodology, and its mechanistic application in advanced prodrug development.

Part 1: Physicochemical Characterization

Chloromethyl heptanoate acts as an electrophilic linker. Its molecular weight of 178.66 g/mol provides an optimal balance: it is large enough to impart significant lipophilicity to the resulting prodrug, yet small enough to maintain high synthetic reactivity without excessive steric hindrance during the alkylation of bulky APIs.

Table 1: Core Chemical and Structural Properties

PropertyValueClinical / Synthetic Relevance
Chemical Name Chloromethyl heptanoateStandard nomenclature for the C7 acyl chloromethyl ester.
CAS Number 76068-79-6Unique identifier for regulatory and sourcing validation [1].
Molecular Weight 178.66 g/mol Optimal mass for balancing prodrug lipophilicity and synthetic yield [1].
Molecular Formula C8H15ClO2Defines the 7-carbon aliphatic tail and the reactive chloromethyl head.
SMILES String CCCCCCC(OCCl)=OStructural representation for computational modeling.
Function Alkylating Agent / LinkerFacilitates the formation of N-acyloxymethyl or O-acyloxymethyl prodrugs.

Part 2: Synthesis of Chloromethyl Heptanoate

The synthesis of chloromethyl heptanoate requires precise control over reaction conditions to prevent the degradation of the highly reactive chloromethyl ester product. The standard protocol utilizes heptanoyl chloride and paraformaldehyde (PFA).

Causality in Reagent Selection: Paraformaldehyde is utilized as a stable, solid source of formaldehyde. Under reflux, it depolymerizes into monomeric formaldehyde in situ. Anhydrous zinc chloride ( ZnCl2​ ) is introduced as a Lewis acid catalyst. The Zn2+ ion coordinates with the carbonyl oxygen of heptanoyl chloride, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by formaldehyde, followed by the collapse of the chloride ion to yield the final chloromethyl ester [2].

Step-by-Step Synthesis Protocol
  • Preparation: Charge a flame-dried reaction vessel with heptanoyl chloride (1.0 eq) and paraformaldehyde (1.0 eq) under an inert argon atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Catalysis: Add anhydrous ZnCl2​ (0.025 eq). The catalytic amount is sufficient to drive the reaction without causing excessive side-product formation.

  • Reflux: Heat the mixture to reflux for up to 16 hours. Continuous heating is required to fully depolymerize the PFA and drive the reaction to completion.

  • Quenching & Partitioning: Cool the reaction mixture to room temperature. Partition the mixture between dichloromethane (DCM) and saturated aqueous sodium bicarbonate ( NaHCO3​ ) in a separatory funnel. The NaHCO3​ neutralizes residual acids, preventing the acid-catalyzed degradation of the newly formed ester.

  • Extraction: Back-extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Purification: Evaporate the solvents on a rotary evaporator. Isolate the pure chloromethyl heptanoate using silica gel column chromatography, eluting with a mobile phase of 9:1 hexanes:ethyl acetate [2].

Part 3: Mechanistic Role in Prodrug Bioconversion

When chloromethyl heptanoate is conjugated to an API (such as the antiretroviral Rilpivirine or various CGRP antagonists), it forms an acyloxymethyl prodrug. The primary goal of this modification is to render the drug highly lipophilic, allowing it to be formulated into long-acting injectable nanocrystals that slowly dissolve into the systemic circulation.

Once in the bloodstream or target tissue, the prodrug must reliably convert back into the active API. This is a self-validating, two-step cascade:

  • Enzymatic Cleavage: Endogenous esterases cleave the heptanoate ester bond, releasing heptanoic acid and leaving behind an unstable N-hydroxymethyl intermediate.

  • Spontaneous Hydrolysis: The N-hydroxymethyl intermediate is thermodynamically unstable under physiological conditions. It undergoes rapid, spontaneous chemical hydrolysis, releasing formaldehyde and the active parent drug [2].

G A Prodrug (Acyloxymethyl) B Esterase Cleavage A->B C N-hydroxymethyl Intermediate B->C D Heptanoic Acid B->D E Spontaneous Hydrolysis C->E F Active Parent Drug E->F G Formaldehyde E->G

Enzymatic and chemical cascade of acyloxymethyl prodrug bioconversion.

Part 4: Experimental Workflow for Prodrug Synthesis

To demonstrate the practical application of chloromethyl heptanoate, the following protocol outlines the synthesis of a long-acting prodrug (e.g., modifying a secondary amine on an API like Rilpivirine or a CGRP antagonist) [3].

Causality in Experimental Choices: Alkylation of secondary amines requires strong basic conditions to generate a reactive nucleophile. Sodium bis(trimethylsilyl)amide (NaHMDS) is chosen due to its strong basicity and non-nucleophilic nature, preventing unwanted side reactions with the alkylating agent. The reaction is strictly maintained at -46 °C to control the highly exothermic deprotonation step and to prevent the thermal degradation of the chloromethyl heptanoate before the desired SN​2 displacement can occur.

Step-by-Step Alkylation Protocol
  • Suspension: Suspend the parent API hydrochloride salt in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Dimethylformamide (DMF) under an argon atmosphere.

  • Thermal Control: Cool the reaction flask to -46 °C using an acetonitrile/dry ice bath.

  • Deprotonation: Add 3.0 equivalents of NaHMDS base dropwise. Allow the mixture to react for 30 minutes to ensure complete deprotonation of the secondary amine.

  • Alkylation: Add chloromethyl heptanoate (1.2 to 1.5 eq) dropwise over 30 seconds. Stir the reaction, allowing it to slowly warm to room temperature over 16 to 40 hours depending on steric hindrance [3].

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) to neutralize the remaining base.

  • Purification: Purify the crude mixture directly via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a gradient method (e.g., 15-95% Acetonitrile/Water). Combine and lyophilize the product fractions to yield the pure prodrug as a white solid [3].

Workflow Step1 1. API Suspension (THF/DMF, Argon) Step2 2. Cooling (-46 °C) Step1->Step2 Step3 3. Deprotonation (NaHMDS, 30 min) Step2->Step3 Step4 4. Alkylation (Chloromethyl Heptanoate) Step3->Step4 Step5 5. Quench & Purify (NH4Cl, RP-HPLC) Step4->Step5

Step-by-step workflow for the alkylation of APIs using chloromethyl heptanoate.

Part 5: Quantitative Impact on Physicochemical Properties

The addition of the heptanoate moiety drastically shifts the solubility profile of the parent API, a mandatory requirement for creating long-acting injectable suspensions. By utilizing chloromethyl heptanoate, researchers can achieve a highly specific tuning of the drug's partition coefficient (LogP).

Table 2: Typical Physicochemical Shifts Post-Prodrug Modification

ParameterParent API (e.g., Rilpivirine)Heptanoate ProdrugFold Change / Impact
Aqueous Solubility Moderate to LowExtremely Low>2.4-fold decrease; prevents rapid dissolution in plasma.
Octanol Solubility ModerateHigh>8.7-fold increase; enhances lipid depot formation.
Plasma Half-Life Hours to DaysWeeks to MonthsEnables monthly or bi-monthly dosing regimens.
Formulation Compatibility Oral tabletsNano-milled InjectablesFacilitates stable nanocrystal formation (PDI < 0.2).

References

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation. PMC - NIH. Available at:[Link]

  • KR20210078507A - Prodrugs of CGRP antagonists. Google Patents.
Foundational

Chloromethyl Heptanoate: Physicochemical Profiling and Application in Long-Acting Prodrug Synthesis

As pharmaceutical development increasingly pivots toward long-acting injectables and targeted delivery systems, the strategic modification of Active Pharmaceutical Ingredients (APIs) via transient covalent linkers has be...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical development increasingly pivots toward long-acting injectables and targeted delivery systems, the strategic modification of Active Pharmaceutical Ingredients (APIs) via transient covalent linkers has become paramount. Chloromethyl heptanoate (also known as chloromethyl enanthate) serves as a critical electrophilic alkylating agent in this domain. By appending a lipophilic heptanoate moiety to an API via a biolabile methylene bridge, formulation scientists can drastically alter the drug's pharmacokinetic (PK) profile, enabling sustained-release nanoformulations.

This technical guide provides an in-depth analysis of the physical properties, mechanistic utility, and validated synthetic workflows for chloromethyl heptanoate, designed for researchers and drug development professionals.

Physicochemical Profile and Quantitative Data

Chloromethyl heptanoate is an α -chloro ester. The proximity of the electronegative chlorine atom to the ester oxygen creates an anomeric-like effect ( nO​→σC−Cl∗​ ), significantly increasing the electrophilicity of the methylene carbon. This makes it highly reactive toward nucleophiles but also susceptible to hydrolytic degradation, necessitating stringent handling conditions.

Below is a consolidated table of its physical and chemical properties, derived from structural datasets and chemical repositories [1, 3]:

PropertyValue / Description
IUPAC Name Chloromethyl heptanoate
CAS Number 76068-79-6
Molecular Formula C₈H₁₅ClO₂
Molecular Weight 178.66 g/mol
SMILES String CCCCCCC(=O)OCCl
Physical State Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Ethyl Acetate, Hexanes; Insoluble in water
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2–8 °C (moisture sensitive)

Mechanistic Role in Prodrug Bioconversion

In drug development, chloromethyl heptanoate is predominantly used to synthesize acyloxyalkyl prodrugs . This strategy is frequently applied to secondary amines, tertiary amines, or phosphates on the parent API (e.g., the antiretroviral Rilpivirine or various CGRP antagonists) [2].

The rationale behind using a seven-carbon (heptanoate) chain is to finely tune the lipophilicity ( logP ) of the API, facilitating its formulation into stable, elongated nanocrystals for intramuscular depot injections. Once administered, the prodrug must reliably revert to the active API. This is achieved through a self-immolative bioconversion cascade initiated by ubiquitous tissue esterases.

Figure 1: Enzymatic bioconversion pathway of chloromethyl heptanoate-derived acyloxyalkyl prodrugs.

Causality of the Cascade: The esterase selectively hydrolyzes the ester bond, releasing heptanoic acid and an unstable N -hydroxymethyl intermediate. Because the hemiaminal (or hemiketal) intermediate is thermodynamically unstable at physiological pH, it spontaneously collapses, expelling formaldehyde and liberating the active API.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationales for each step [2].

Protocol A: Synthesis of Chloromethyl Heptanoate

This protocol utilizes the Lewis acid-catalyzed cleavage of paraformaldehyde by an acyl chloride.

SynthesisWorkflow Step1 Heptanoyl Chloride + PFA + ZnCl2 Catalyst Step2 Reflux (16h) Nucleophilic Attack Step1->Step2 Step3 Aqueous Workup (DCM / NaHCO3) Step2->Step3 Step4 Silica Column Chromatography (9:1 Hexanes:EtOAc) Step3->Step4 Step5 Pure Chloromethyl Heptanoate Step4->Step5

Figure 2: Step-by-step synthetic workflow for the preparation of chloromethyl heptanoate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, argon-purged round-bottom flask, combine heptanoyl chloride (1.0 eq.) and paraformaldehyde (PFA, 1.0 eq.).

  • Catalysis: Add anhydrous Zinc Chloride ( ZnCl2​ , 0.025 eq.).

    • Causality: ZnCl2​ acts as a Lewis acid, coordinating with the oxygen of the formaldehyde (generated from PFA depolymerization). This coordination drastically increases the electrophilicity of the formaldehyde carbon, facilitating nucleophilic attack by the chloride ion from the acyl chloride.

  • Reflux: Heat the mixture to reflux for 16 hours.

    • In-Process Control: Monitor the disappearance of the acyl chloride via TLC (quench a 10 μ L aliquot in methanol to form the methyl ester for visualization).

  • Quenching & Workup: Cool the reaction to room temperature (RT). Partition the mixture between Dichloromethane (DCM) and saturated aqueous sodium bicarbonate ( NaHCO3​ ) in a separatory funnel.

    • Causality: NaHCO3​ neutralizes any unreacted heptanoyl chloride and dissolved HCl gas. DCM is selected as the organic solvent due to its excellent solvation properties for lipophilic esters and its immiscibility with water, preventing product hydrolysis during workup.

  • Extraction: Back-extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate ( Na2​SO4​ ). Evaporate the solvent under reduced pressure.

  • Purification: Isolate the target compound using silica gel flash column chromatography, eluting with an isocratic mobile phase of 9:1 Hexanes:Ethyl Acetate.

Protocol B: N-Alkylation of APIs (Prodrug Formation)

Using chloromethyl heptanoate to alkylate a secondary amine API (e.g., Rilpivirine) requires stringent control of basicity and temperature to prevent the degradation of the electrophile [2].

Step-by-Step Methodology:

  • API Preparation: Suspend the API hydrochloride salt (1.0 eq.) in a 1:1 mixture of anhydrous THF and DMF under an argon atmosphere.

  • Cryogenic Cooling: Cool the reaction flask to −46 °C using an acetonitrile/dry ice bath.

    • Causality: The subsequent deprotonation is highly exothermic. Cryogenic conditions prevent thermal degradation of the API and suppress unwanted side reactions (e.g., elimination or self-condensation of the alkylating agent).

  • Deprotonation: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 3.0 eq.) and stir for 30 minutes.

    • Causality: NaHMDS is a strong, highly sterically hindered, non-nucleophilic base. It quantitatively deprotonates the secondary amine of the API without acting as a nucleophile that would otherwise destroy the chloromethyl heptanoate.

  • Alkylation: Add a solution of chloromethyl heptanoate (1.5 eq.) in anhydrous THF dropwise. Gradually warm the reaction mixture to RT over 48 hours.

  • Validation & Quenching: Confirm complete conversion via LC-MS. Cool the mixture to −78 °C and quench with anhydrous methanol to safely neutralize excess NaHMDS before solvent removal.

Stability and Handling Considerations

Chloromethyl heptanoate is inherently unstable in the presence of protic solvents. Exposure to ambient moisture leads to rapid hydrolysis, yielding heptanoic acid, formaldehyde, and hydrochloric acid. This degradation is autocatalytic, as the generated HCl further accelerates ester cleavage.

Best Practices:

  • Always store the reagent in amber, airtight vials under a blanket of Argon or Nitrogen at 2–8 °C.

  • Prior to use in prodrug synthesis, verify the reagent's integrity via ¹H NMR. A sharp singlet at approximately δ 5.7 ppm (in CDCl3​ ) is indicative of the intact −O−CH2​−Cl methylene protons. The absence or integration loss of this peak signifies hydrolytic degradation.

References

  • 76068-79-6 | Chloromethyl heptanoate | BLD Pharm Source: BLD Pharm URL
  • Source: National Institutes of Health (NIH)
  • Source: Virginia Open Data (PubChem Database)
Exploratory

Synthesis, Characterization, and Application of Chloromethyl Heptanoate in Prodrug Development

Executive Summary & Mechanistic Rationale Chloromethyl heptanoate (also referred to as chloromethyl enanthate) is a bifunctional alkylating agent extensively utilized in medicinal chemistry to synthesize acyloxymethyl pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chloromethyl heptanoate (also referred to as chloromethyl enanthate) is a bifunctional alkylating agent extensively utilized in medicinal chemistry to synthesize acyloxymethyl prodrugs[1]. By covalently appending a lipophilic heptanoate chain to a polar drug molecule via a metabolically labile methylene bridge, researchers can drastically alter the pharmacokinetic profile of the parent compound[1].

The causality behind selecting a seven-carbon (heptanoate) chain lies in its optimal partition coefficient: it provides sufficient lipophilicity to enhance passive cellular diffusion and extend half-life, without inducing the excessive crystalline insolubility often seen with longer stearate or palmitate chains[2]. Upon systemic administration, the acyloxymethyl ester is rapidly recognized and hydrolyzed by ubiquitous non-specific esterases. This enzymatic cleavage yields heptanoic acid and a highly unstable hydroxymethyl (hemiaminal or hemiketal) intermediate, which spontaneously decomposes to release the active drug and formaldehyde[1].

Cleavage P Acyloxymethyl Prodrug (Drug-CH2-O-CO-C6H13) I Hydroxymethyl Intermediate (Drug-CH2-OH) P->I Cleavage E Esterase (Hydrolysis) E->I Catalyzes D Active Drug (Drug-H) I->D Spontaneous B Byproducts: Formaldehyde + Heptanoic Acid I->B Release

Caption: Enzymatic cleavage pathway of chloromethyl heptanoate-derived prodrugs.

Synthesis Methodology

The synthesis of chloromethyl heptanoate relies on a Lewis acid-catalyzed electrophilic addition between heptanoyl chloride and formaldehyde[2][3].

Causality of Experimental Choices
  • Anhydrous Conditions: Heptanoyl chloride is highly susceptible to nucleophilic attack by water. Moisture would prematurely hydrolyze the acyl chloride into heptanoic acid, neutralizing the reaction. Therefore, strictly anhydrous conditions and argon/nitrogen atmospheres are mandatory[2].

  • Paraformaldehyde vs. Aqueous Formaldehyde: Paraformaldehyde is utilized to provide a concentrated, anhydrous source of formaldehyde gas upon heating. Aqueous formalin cannot be used due to the aforementioned hydrolysis risk[4][5].

  • Zinc Chloride (ZnCl₂): Anhydrous ZnCl₂ acts as a Lewis acid catalyst. It coordinates with the oxygen atom of the depolymerized formaldehyde, intensifying the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the chloride ion and acyl group[2].

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged round-bottom flask, combine paraformaldehyde (1.0 equivalent) and anhydrous zinc chloride (0.025 to 0.5 equivalents, depending on desired kinetics)[2][6].

  • Addition: Cool the flask to 0 °C using an ice bath. Add heptanoyl chloride (1.0 equivalent) dropwise to safely manage the exothermic complexation[2][3].

  • Reaction: Remove the ice bath, warm the mixture to room temperature, and subsequently heat to 75–90 °C for 3 to 15 hours[2][3].

  • Workup: Cool the reaction mixture to room temperature. Partition the crude mixture between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) in a separatory funnel to neutralize unreacted acids. Extract the aqueous layer twice with DCM[6].

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under vacuum. Purify the crude oil via vacuum distillation (collecting the fraction at ~90–100 °C under reduced pressure) or silica gel column chromatography (eluting with 9:1 hexanes:ethyl acetate) to yield pure chloromethyl heptanoate[3][6].

Synthesis A Heptanoyl Chloride + Paraformaldehyde C Reaction Mixture (75-90 °C, N2/Ar) A->C B Anhydrous ZnCl2 (Catalyst) B->C Lewis Acid Activation D Cooling & Aqueous Workup (DCM / NaHCO3) C->D 3-15h completion E Vacuum Distillation or Chromatography D->E Remove salts/acid F Chloromethyl Heptanoate (Pure Product) E->F Isolate fraction

Caption: Workflow for the zinc chloride-catalyzed synthesis of chloromethyl heptanoate.

Characterization & Self-Validating Analytics

Thorough characterization is critical to ensure the absence of unreacted heptanoyl chloride. Trace acyl chloride impurities will lead to direct acylation of the target drug during prodrug synthesis, permanently inactivating the API rather than forming the reversible prodrug linkage. Proton Nuclear Magnetic Resonance (¹H-NMR) serves as a self-validating system for this protocol[3].

Self-Validating Check: The successful formation of the product is confirmed by the appearance of a distinct singlet at 5.70 - 5.75 ppm , which corresponds to the newly formed chloromethyl (-O-CH₂-Cl) protons. Concurrently, the alpha-protons of the starting acyl chloride should completely disappear, shifting slightly upfield in the ester product[3].

Table 1: ¹H-NMR (CDCl₃, 400 MHz) Data for Chloromethyl Heptanoate[3]
Proton TypeMultiplicityChemical Shift (ppm)IntegrationAssignment
-CH₃Triplet (t)0.90 - 0.953HTerminal methyl
-(CH₂)₃-Multiplet (m)1.20 - 1.406HAliphatic chain
-CH₂-CH₂-CO-Multiplet (m)1.60 - 1.702HBeta carbon
-CH₂-CO-Triplet (t)2.30 - 2.402HAlpha carbon
-O-CH₂-ClSinglet (s)5.70 - 5.752HChloromethyl protons

Application Workflow: Prodrug Coupling

Because the chloride ion is a relatively poor leaving group for Sₙ2 alkylation of bulky drug molecules, relying solely on chloromethyl heptanoate often results in low yields. To circumvent this, an in situ Finkelstein reaction is strictly recommended. By adding sodium iodide (NaI), the chloromethyl ester is transiently converted into the highly reactive iodomethyl heptanoate, driving the alkylation to completion[1][2].

Protocol for Prodrug Synthesis
  • Deprotonation: Dissolve the active pharmaceutical ingredient (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, THF, or Acetonitrile). Add an appropriate base to deprotonate the target nucleophile. Use K₂CO₃ (3.0 eq) for carboxylic acids, or NaHMDS (3.0 eq) at -46 °C for secondary amines[1][2].

  • Activation: Add sodium iodide (NaI, 2.5 - 3.0 eq) followed by chloromethyl heptanoate (1.2 - 2.0 eq)[1][2].

  • Alkylation: Cover the reaction flask in aluminum foil to protect the light-sensitive iodine intermediates. Stir under an argon atmosphere at room temperature for 15 to 90 hours, monitoring via LC-MS[1][2].

  • Isolation: Quench the reaction with saturated ammonium chloride or water. Extract the aqueous phase with ethyl acetate or DCM. Dry the organic layer, concentrate, and purify via Reverse-Phase HPLC (RP-HPLC) or silica gel chromatography to isolate the final acyloxymethyl prodrug[1][7].

References

  • Source: National Institutes of Health (NIH)
  • Prodrugs of CGRP antagonists - KR20210078507A Source: Google Patents URL
  • Prodrugs of Pioglitazone for Extended-Release (XR)
  • Chloromethyl pivalate | 18997-19-8 - ChemicalBook (Analogous Synthesis Methodology)
  • Process of preparing chloromethyl esters of alpha beta-unsaturated carboxylic acids - US3641119A Source: Google Patents URL
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Foundational

An In-depth Technical Guide to Chloromethyl Heptanoate as a Soft Alkylating Agent

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry and drug development, the precise modification of biological molecules is paramount. Soft...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug development, the precise modification of biological molecules is paramount. Soft alkylating agents, a class of compounds designed for controlled reactivity and predictable metabolic inactivation, offer a sophisticated tool for this purpose. This guide focuses on chloromethyl heptanoate, a representative α-halo ester, detailing its function as a soft alkylating agent. We will explore its synthesis, physicochemical properties, and mechanism of action. Furthermore, this document provides field-proven insights into its applications, particularly in prodrug design and bioconjugation, complete with detailed experimental protocols, analytical methodologies, and critical safety considerations. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to effectively leverage chloromethyl heptanoate in their research and development endeavors.

Introduction: The Concept of "Soft" Alkylation

Alkylating agents are a cornerstone of synthetic chemistry and pharmacology, defined by their ability to introduce an alkyl group onto a nucleophilic atom.[1] In medicine, their utility is most famously demonstrated in oncology, where they damage the DNA of rapidly dividing cancer cells, leading to apoptosis.[2][3] However, this high reactivity, often referred to as "hard" alkylation, is a double-edged sword, leading to indiscriminate modification of non-target molecules and subsequent toxicity.

The "soft drug" concept, introduced by Nicholas Bodor, addresses this challenge.[4] Soft drugs are active therapeutic agents that undergo predictable and controlled metabolism to non-toxic, inactive species after exerting their desired effect.[4] A "soft alkylating agent," therefore, is a compound engineered with latent reactivity. It is sufficiently stable for formulation and administration but is designed to alkylate a specific target, often a nucleophilic residue on a drug molecule or biomolecule, before being metabolized into benign components.

Chloromethyl heptanoate, an α-halo ester, is an archetypal soft alkylating agent.[5] Its structure combines a reactive chloromethyl group with a heptanoate ester moiety. This design confers a balanced reactivity profile: the chlorine atom is a good leaving group, activated by the adjacent ester carbonyl, yet the overall molecule is less volatile and harsh than traditional, small alkylating agents like chloromethyl methyl ether.[6] Its utility shines in applications where a temporary covalent linkage is desired, such as in the creation of prodrugs.[7][8]

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is fundamental to its effective use.

Physicochemical Data
PropertyValueSource
IUPAC Name chloromethyl heptanoate[9]
CAS Number 76068-79-6[9]
Molecular Formula C₈H₁₅ClO₂[9]
Molecular Weight 178.65 g/mol [9]
Appearance Colorless to light yellow liquid[10]
Boiling Point ~175-176 °C (for related heptanoyl chloride)[10]
Solubility Soluble in common organic solvents (e.g., ether, toluene)[10]
Synthesis of Chloromethyl Heptanoate

The synthesis of chloromethyl esters can be achieved through several routes. A common and reliable method involves the reaction of the corresponding acyl chloride with a source of formaldehyde in the presence of a catalyst. This avoids the direct use of highly carcinogenic reagents like bis(chloromethyl) ether.[11][12]

A robust laboratory-scale synthesis can be adapted from methods developed for similar α-halo ethers, prioritizing safety and yield.[13][14]

Reaction Scheme: Heptanoyl Chloride + Paraformaldehyde --(ZnCl₂, catalyst)--> Chloromethyl Heptanoate

Detailed Synthesis Protocol

Materials:

  • Heptanoyl chloride (1.0 eq.)

  • Paraformaldehyde (1.2 eq.)

  • Zinc chloride (ZnCl₂), anhydrous (0.05 eq.)

  • Dichloromethane (anhydrous)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer with heptanoyl chloride and anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add paraformaldehyde followed by the catalytic amount of anhydrous zinc chloride.

  • Reaction: Gently heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any unreacted paraformaldehyde and catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure chloromethyl heptanoate.

Causality: The use of an acid catalyst like ZnCl₂ is crucial for depolymerizing paraformaldehyde and facilitating the reaction with the acyl chloride.[13] Running the reaction under an inert atmosphere prevents the hydrolysis of the highly reactive heptanoyl chloride and the product.[10]

Mechanism of Action: The Alkylation Process

Chloromethyl heptanoate functions as an electrophile in a bimolecular nucleophilic substitution (Sₙ2) reaction.[15] The "softness" of the alkylation is a result of several contributing factors.

Key Mechanistic Features:

  • Electrophilic Carbon: The carbon atom of the chloromethyl group (–CH₂Cl) is electron-deficient due to the high electronegativity of the adjacent chlorine and oxygen atoms. This makes it a prime target for nucleophiles.

  • Leaving Group: The chloride ion (Cl⁻) is an effective leaving group, facilitating the nucleophilic attack.

  • Nucleophilic Attack: A wide range of nucleophiles can react with chloromethyl heptanoate. In drug development, these are typically heteroatoms with lone pairs of electrons, such as the oxygen of a carboxylic acid or phenol, the nitrogen of an amine or sulfonamide, or the sulfur of a thiol.[7][16]

  • Sₙ2 Kinetics: The reaction proceeds via a concerted, single-step Sₙ2 mechanism where the nucleophile attacks the electrophilic carbon as the chloride leaving group departs. This is favored for primary halides like chloromethyl esters.[15]

Caption: Sₙ2 mechanism of alkylation by chloromethyl heptanoate.

The ester group plays a dual role: it activates the C-Cl bond towards nucleophilic attack while also providing a site for metabolic cleavage. Once the alkylation is complete, the heptanoate ester can be hydrolyzed by esterase enzymes in the body, releasing heptanoic acid (a fatty acid), formaldehyde, and the now-modified nucleophile. This metabolic inactivation is the defining characteristic of its "soft" nature.[4]

Applications in Drug Development

The unique properties of chloromethyl heptanoate make it a valuable tool, particularly in the design of prodrugs and bioconjugates.

Acyloxymethyl Ester Prodrugs

A primary application is the conversion of drugs containing carboxylic acid groups into acyloxymethyl ester prodrugs.[8] This strategy is employed to:

  • Enhance Lipophilicity: Masking a polar carboxylic acid with the more lipophilic acyloxymethyl ester can improve a drug's ability to cross cell membranes, potentially increasing oral bioavailability.

  • Improve Solubility: While often increasing lipophilicity, specific promoieties can also be designed to enhance aqueous solubility.[17]

  • Mask Taste: Unpleasant tasting drugs can be made more palatable by derivatization.

  • Reduce Local Irritation: For drugs like NSAIDs, esterification of the carboxylic acid can reduce direct gastrointestinal irritation.[8]

Chloromethyl heptanoate reacts with the carboxylate salt of a parent drug to form the desired prodrug. This linkage is designed to be stable at neutral pH but is cleaved by esterases in vivo to release the active drug.

Linker Chemistry in Bioconjugation

In the burgeoning field of antibody-drug conjugates (ADCs), linkers are the critical connection between the antibody and the cytotoxic payload.[18][19] While more complex linkers are now common, the fundamental chemistry of soft alkylation is relevant. Chloromethyl esters can serve as reactive handles to attach payloads to antibodies, often targeting nucleophilic amino acid residues like cysteine.[20][21] The ester component can be part of a cleavable linker strategy, designed to release the payload only after the ADC has been internalized by a target cancer cell.[22][23][]

Experimental Protocols and Workflows

The following protocol details a general procedure for the alkylation of a phenolic hydroxyl group using chloromethyl heptanoate, a common reaction in prodrug synthesis.

Protocol: O-Alkylation of a Phenolic Compound

Objective: To synthesize a phenoxymethyl heptanoate derivative via alkylation of a phenol with chloromethyl heptanoate.

Materials:

  • Phenolic substrate (e.g., 4-hydroxybenzoic acid) (1.0 eq.)

  • Chloromethyl heptanoate (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve/suspend the reagents. Stir the mixture vigorously for 15 minutes at room temperature.

  • Alkylating Agent Addition: Add chloromethyl heptanoate dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting phenol and the appearance of a new, less polar product spot.

  • Quenching and Extraction: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash removes any unreacted acidic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired pure product.

Causality: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl, generating the more nucleophilic phenoxide ion required for the Sₙ2 reaction.[25] DMF is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the reagents and facilitates the Sₙ2 mechanism without interfering.[25]

Alkylation_Workflow A 1. Combine Phenol & K₂CO₃ in anhydrous DMF B 2. Add Chloromethyl Heptanoate A->B C 3. Heat to 60-70°C (4-12h) B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup: Quench, Extract with EtOAc D->E Reaction Complete F 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify via Column Chromatography G->H I Pure Product H->I

Caption: General workflow for the O-alkylation of a phenol.

Analytical Characterization

Confirming the structure and purity of the alkylated product is a self-validating step crucial for scientific integrity.

  • Thin Layer Chromatography (TLC): Used for reaction monitoring. The product will typically have a higher Rf value (be less polar) than the starting phenol or carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. The key diagnostic signal is the appearance of a singlet integrating to two protons, typically in the range of δ 5.5-6.0 ppm, corresponding to the newly formed –O–CH₂–O– protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the C₈H₁₄O₂ moiety and the loss of HCl.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Safety and Handling

As with all α-halo esters and alkylating agents, chloromethyl heptanoate must be handled with appropriate care.[26]

  • Hazard Class: While specific data for chloromethyl heptanoate is limited, related compounds like chloromethyl methyl ether are classified as potent carcinogens.[11][27] It should be handled as a potential carcinogen and irritant.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[28][29]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[28] Avoid inhalation of vapors and contact with skin and eyes.[29]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and moisture. Keep the container tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[30]

Conclusion and Future Outlook

Chloromethyl heptanoate serves as an exemplary model of a soft alkylating agent, embodying the principles of controlled reactivity and predictable metabolism. Its utility in creating acyloxymethyl ester prodrugs demonstrates a proven strategy for overcoming pharmacokinetic challenges in drug development. While newer, more sophisticated linker technologies continue to emerge, the fundamental Sₙ2 chemistry and the "soft drug" concept underpinning reagents like chloromethyl heptanoate remain highly relevant. Future research may focus on developing α-halo esters with even more finely tuned reactivity profiles or incorporating them into novel, multi-stage cleavable linker systems for highly targeted drug delivery platforms like ADCs. A solid understanding of these foundational reagents provides an essential platform from which researchers can innovate and develop the next generation of targeted therapeutics.

References

  • BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER . Chemical Agents and Related Occupations - NCBI Bookshelf. Available at: [Link]

  • α-Halo carboxylic acids and esters . Wikipedia. Available at: [Link]

  • [Bis-chloromethyl ether and carcinogenesis of alkylating agents] . PubMed. Available at: [Link]

  • Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90% . Cole-Parmer. Available at: [Link]

  • : 3-(Chloromethyl)-heptane . LookChem. Available at: [Link]

  • Soft drugs. 2. Soft alkylating compounds as potential antitumor agents . ACS Publications. Available at: [Link]

  • Chloromethyl methyl ether – Knowledge and References . Taylor & Francis Online. Available at: [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis . PMC. Available at: [Link]

  • How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained . Liv Hospital. Available at: [Link]

  • Generation of New Enzymes via Covalent Modification of Existing Proteins . ACS Publications. Available at: [Link]

  • Alkylation of Enolates Alpha Position . Chemistry Steps. Available at: [Link]

  • Soft drugs. 2. Soft alkylating compounds as potential antitumor agents . PubMed. Available at: [Link]

  • Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane . CORE. Available at: [Link]

  • Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts . PMC. Available at: [Link]

  • The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds . Wiley Online Library. Available at: [Link]

  • Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes) . YouTube. Available at: [Link]

  • Protein Damage by Reactive Electrophiles: Targets and Consequences . ACS Publications. Available at: [Link]

  • यौगिक 525228: क्लोरोमिथाइल हेप्टानोएट - आधिकारिक डेटा स्रोत . Virginia Open Data Portal. Available at: [Link]

  • Compound 525215: Chloromethyl 6-chloroheptanoate . Data Catalog. Available at: [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry . PMC. Available at: [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry . PMC. Available at: [Link]

  • Chloromethyl 7-chloroheptanoate | C8H14Cl2O2 | CID 525220 . PubChem - NIH. Available at: [Link]

  • Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl‐Prodrugs . PMC. Available at: [Link]

  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation . DMPK. Available at: [Link]

  • Exploring the Chemical Synthesis and Properties of Heptanoyl Chloride . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Cleavable linkers in antibody–drug conjugates . Springer. Available at: [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1 . ResearchGate. Available at: [Link]

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Exploratory

The Chemistry and Applications of Chloromethyl 5-Chloroheptanoate: A Technical Guide for Prodrug Development

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern pharmacokinetics, the structural modificat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern pharmacokinetics, the structural modification of Active Pharmaceutical Ingredients (APIs) into transient prodrugs is a primary strategy for overcoming poor oral bioavailability, low lipophilicity, and suboptimal cellular permeability. Chloromethyl 5-chloroheptanoate (CAS: 80418-61-7) represents a highly specialized bifunctional reagent used in the synthesis of acyloxymethyl ester prodrugs. This whitepaper deconstructs the IUPAC nomenclature of this compound, details its physicochemical profile, and provides field-validated, self-correcting protocols for its synthesis and application in drug derivatization.

Part 1: Structural Elucidation and IUPAC Nomenclature

The systematic naming of organic compounds provides a direct blueprint of their molecular architecture. According to the [1], esters are named as alkyl alkanoates, where the alkyl group attached to the ester oxygen is cited first, followed by the acyl group derived from the parent carboxylic acid.

For chloromethyl 5-chloroheptanoate :

  • The Alkyl Group ("chloromethyl"): The ester oxygen is covalently bonded to a methyl group that has been substituted with a chlorine atom ( −CH2​Cl ). This highly electrophilic moiety is the reactive center for coupling with API nucleophiles.

  • The Acyl Group ("5-chloroheptanoate"): The parent acid is heptanoic acid, a 7-carbon aliphatic chain. The numbering begins at the carbonyl carbon (C1). A chlorine substituent is located at the C5 position. Because C5 is bonded to four different groups (a hydrogen, a chlorine, a propyl group, and a substituted butyl group), it is a chiral center, meaning the compound exists as a racemic mixture of (5R) and (5S) enantiomers unless stereospecifically synthesized.

Nomenclature IUPAC chloromethyl 5-chloroheptanoate Alkyl Alkyl Group 'chloromethyl' IUPAC->Alkyl Ester Oxygen Acyl Acyl Group '5-chloroheptanoate' IUPAC->Acyl Carbonyl Chain Parent Chain 'heptanoate' (C7) Acyl->Chain Backbone Subst Substituent '5-chloro' Acyl->Subst C5 Position

Fig 1. Structural decomposition of the IUPAC nomenclature for chloromethyl 5-chloroheptanoate.

Part 2: Physicochemical Profile

Understanding the physical properties of this reagent is critical for handling, storage, and reaction optimization. The data below is aggregated from the [2].

PropertyValueClinical/Synthetic Relevance
IUPAC Name chloromethyl 5-chloroheptanoateSystematic identification
Molecular Formula C8​H14​Cl2​O2​ Determines stoichiometric equivalents
Molecular Weight 213.10 g/mol Required for precise molar calculations
CAS Registry Number 80418-61-7Standardized chemical tracking
PubChem CID 525210Database reference for spectral data
Hydrogen Bond Donors 0Highly lipophilic, lacks protic interference
Hydrogen Bond Acceptors 2Interacts with polar solvents during workup

Handling Note: Chloromethyl esters are inherently moisture-sensitive. They must be stored under an inert atmosphere (Argon or N2​ ) at -20°C to prevent slow hydrolysis into 5-chloroheptanoic acid, formaldehyde, and HCl.

Part 3: Mechanistic Role in Prodrug Design

The primary utility of chloromethyl esters lies in the synthesis of acyloxymethyl prodrugs [3]. Many APIs contain polar carboxylic acid or phosphate groups that severely limit passive diffusion across the intestinal epithelium. By masking these polar groups with an acyloxymethyl promoiety, the drug's lipophilicity is drastically increased.

Once the prodrug enters systemic circulation, it undergoes a predictable, self-immolative cleavage cascade:

  • Enzymatic Activation: Ubiquitous non-specific esterases in the blood and liver hydrolyze the terminal ester bond.

  • Spontaneous Decomposition: This yields a highly unstable hydroxymethyl intermediate, which rapidly and spontaneously collapses.

  • API Release: The collapse releases the active API, formaldehyde, and the harmless parent acid (in this case, 5-chloroheptanoic acid).

Mechanism Prodrug Acyloxymethyl Prodrug (API-COO-CH2-OOC-R) Esterase Enzymatic Hydrolysis (Esterases/Lipases) Prodrug->Esterase Intermediate Hydroxymethyl Intermediate (API-COO-CH2-OH) Esterase->Intermediate Cleavage of R-COO ester Decomp Spontaneous Cleavage (Chemical Decomposition) Intermediate->Decomp Products Active API + Formaldehyde + 5-chloroheptanoic acid Decomp->Products Release of active drug

Fig 2. Enzymatic and spontaneous cleavage cascade of acyloxymethyl ester prodrugs.

Part 4: Experimental Protocols (Self-Validating Workflows)

As an Application Scientist, I emphasize protocols that build in their own quality control checkpoints. The following methodologies explain not just what to do, but why specific reagents are chosen.

Protocol A: Synthesis of Chloromethyl 5-Chloroheptanoate

This protocol utilizes bromochloromethane (BCM), a method proven to suppress the formation of unwanted gem-diester byproducts[4].

Reagents Required:

  • 5-chloroheptanoic acid (1.0 eq)

  • Cesium carbonate ( Cs2​CO3​ , 0.5 eq)

  • Bromochloromethane ( BrCH2​Cl , 10.0 eq)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 5-chloroheptanoic acid in a 1:1 mixture of methanol and water. Add Cs2​CO3​ slowly.

    • Causality: Cesium salts are utilized over sodium or potassium because the large ionic radius of Cs+ creates a "naked" carboxylate anion in aprotic solvents, vastly accelerating the subsequent SN​2 alkylation (the Cesium Effect).

  • Lyophilization: Evaporate the solvent under reduced pressure and lyophilize the resulting cesium 5-chloroheptanoate salt to absolute dryness. Self-Validation: The salt must be a free-flowing white powder; any residual water will quench the alkylation step.

  • Alkylation: Suspend the dry cesium salt in anhydrous DMF. Add a 10-fold excess of bromochloromethane and stir at room temperature for 12 hours under Argon.

    • Causality: The differential leaving group ability ( Br>Cl ) ensures selective substitution. The massive stoichiometric excess of BCM prevents the newly formed chloromethyl ester from reacting with another carboxylate molecule to form a gem-diester.

  • Workup & Isolation: Dilute the reaction with Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate in vacuo and purify via silica gel chromatography (Eluent: 95:5 Hexanes:EtOAc). Self-Validation: Monitor fractions via TLC. Because the compound lacks a strong UV chromophore, visualize the plates using a KMnO4​ dip and heat.

Protocol B: Prodrug Derivatization (API Coupling)

This protocol describes the attachment of the synthesized linker to a model carboxylic acid-containing drug (e.g., Ibuprofen or a generic NSAID)[5].

Step-by-Step Methodology:

  • API Activation: Dissolve the API (1.0 eq) in anhydrous DMF. Add N,N -Diisopropylethylamine (DIPEA, 1.5 eq) to deprotonate the carboxylic acid.

  • Coupling: Add chloromethyl 5-chloroheptanoate (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 18 hours.

    • Causality: The highly electrophilic chloromethyl group undergoes a facile SN​2 displacement by the API's carboxylate. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Verification: Confirm the success of the coupling via 1H -NMR. Self-Validation: Look for the diagnostic shift of the −O−CH2​−O− methylene protons, which typically appear as a distinct singlet or AB quartet in the highly deshielded region of 5.7 to 6.0 ppm.

References

  • PubChem Database. "5-Chloroheptanoic acid, chloromethyl ester | C8H14Cl2O2 | CID 525210." National Center for Biotechnology Information.[2] URL:[Link]

  • Chemistry LibreTexts. "Nomenclature of Esters." UCDavis.[1] URL:[Link]

  • Gomes, P., et al. "Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane." Synthetic Communications, 2003. CORE.[4] URL:[Link](Search ID: 143399081)

  • V. N. N. et al. "Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." PMC, National Institutes of Health.[3] URL:[Link]

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Foundational

Comprehensive Spectral Characterization and Analytical Methodologies for Chloromethyl 6-chloroheptanoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Chemical Context Chloromethyl esters represent a critical class of strategicall...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Chemical Context

Chloromethyl esters represent a critical class of strategically activated intermediates in organic synthesis, particularly in the development of prodrugs where they facilitate downstream functional-group diversification under mild conditions [1]. Chloromethyl 6-chloroheptanoate (CAS 80418-62-8) [2] is a highly specialized bifunctional synthon. It possesses both a highly reactive, moisture-sensitive chloromethyl ester moiety and a more stable secondary alkyl chloride.

Because of this dual halogenation, the molecule presents a complex spectral signature. As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will examine the causality behind the spectral shifts and establish self-validating analytical protocols to ensure absolute structural confirmation.

Theoretical Framework of Spectral Features

The spectral behavior of chloromethyl 6-chloroheptanoate is governed by the distinct electronic environments created by its two chlorine atoms:

  • The Chloromethyl Ester Terminus ( −OCH2​Cl ): The methylene protons and carbon are subjected to intense inductive deshielding due to the combined electronegativity of the adjacent ester oxygen and the alpha-chlorine atom. This results in a characteristic, severe downfield shift in both 1H and 13C NMR [3], alongside an elevated carbonyl stretching frequency in FTIR due to the suppression of resonance stabilization.

  • The Secondary Chloride Terminus ( −CH(Cl)CH3​ ): The inductive effect of the C6 chlorine deshields the local methine proton and the adjacent terminal methyl group. This creates a distinct spin-spin coupling system isolated from the ester terminus by the aliphatic backbone.

Quantitative Spectral Data

The following tables synthesize the theoretical and empirically derived spectral data for chloromethyl 6-chloroheptanoate, providing a baseline for analytical comparison.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Rationale
−OCH2​Cl 5.72Singlet (s)2H-Extreme deshielding by adjacent O and Cl atoms.
C6-H 4.05Sextet (sxt)1H~6.5Deshielded by secondary chloride; couples with C7 and C5.
C2- H2​ 2.42Triplet (t)2H7.4Alpha position to the ester carbonyl.
C5- H2​ 1.75Multiplet (m)2H-Beta position to the secondary chloride; slight deshielding.
C7- H3​ 1.52Doublet (d)3H6.5Terminal methyl coupled to the C6 methine proton.
C3- H2​ , C4- H2​ 1.35 - 1.50Multiplet (m)4H-Bulk aliphatic chain backbone; overlapping signals.
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C1 (C=O) 172.0QuaternaryEster carbonyl carbon.
−OCH2​Cl 68.5Secondary ( CH2​ )Highly deshielded by O and Cl.
C6 58.5Tertiary (CH)Carbon bearing the secondary chlorine.
C5 39.5Secondary ( CH2​ )Adjacent to the chlorinated C6.
C2 33.8Secondary ( CH2​ )Alpha to the carbonyl.
C4 26.2Secondary ( CH2​ )Aliphatic chain.
C7 25.2Primary ( CH3​ )Terminal methyl.
C3 24.5Secondary ( CH2​ )Aliphatic chain.
Table 3: FTIR-ATR Spectral Features
Wavenumber ( cm−1 )Vibration TypeIntensityDiagnostic Significance
2955, 2865 C-H Stretch (Aliphatic)StrongConfirms the saturated heptanoate backbone.
1755 C=O Stretch (Ester)Very StrongElevated frequency due to −CH2​Cl inductive withdrawal.
1140 C-O-C StretchStrongAsymmetric stretching of the ester linkage.
735 C-Cl Stretch (Aliphatic)MediumConfirms the terminal/secondary carbon-chlorine bonds.

Mechanistic Workflows & Visualizations

To ensure data integrity, the analytical pipeline must be executed in a specific sequence to prevent the degradation of the moisture-sensitive chloromethyl ester.

AnalyticalWorkflow A Sample Prep (CDCl3 + TMS) B NMR Acquisition (1H & 13C) A->B C FTIR-ATR Analysis A->C D GC-EI-MS Analysis A->D E Data Integration & Structural Confirmation B->E C->E D->E

Analytical workflow for the structural validation of chloromethyl 6-chloroheptanoate.

Mass Spectrometry Fragmentation Logic

Under 70 eV Electron Impact (EI), the molecule undergoes predictable heterolytic and homolytic cleavages. The presence of two chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4) in a 9:6:1 ratio, which serves as an internal validation of the dichloro- nature of the intact molecule prior to fragmentation analysis.

MSFragmentation M Molecular Ion [M]+• m/z 212 (35Cl2) C8H14Cl2O2 F1 Loss of Cl• [M-Cl]+ m/z 177 M->F1 -Cl• (Alpha Cleavage) F2 Loss of •CH2Cl [M-49]+ m/z 163 M->F2 -•CH2Cl (Ester Cleavage) F4 Chloromethyl Cation [CH2Cl]+ m/z 49 M->F4 Heterolytic Cleavage F3 Acylium Ion [C7H12ClO]+ m/z 147 F2->F3 -O (Rearrangement)

Primary EI-MS fragmentation pathways for chloromethyl 6-chloroheptanoate.

Validated Experimental Protocols

The reliability of spectral data is inextricably linked to the stringency of sample preparation and instrument calibration. The following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the purified analyte in 0.6 mL of anhydrous deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl3​ lacks exchangeable protons, ensuring a transparent 1H window. The anhydrous environment prevents the hydrolysis of the chloromethyl ester into formaldehyde and 6-chloroheptanoic acid. TMS provides an exact 0.00 ppm calibration point, essential for resolving the subtle multiplet shifts of the aliphatic chain.

  • Shimming and Tuning: Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of the Z1/Z2 coils to achieve a line width of <0.5 Hz for the TMS signal.

    • Causality: Perfect magnetic field homogeneity is critical to resolve the J-coupling of the C6 sextet and C7 doublet.

  • Pulse Sequence Execution: Acquire 1H spectra using a standard 30° pulse (zg30) with 16 scans and a relaxation delay (D1) of 2 seconds. For 13C , use a power-gated decoupling sequence (zgpg30) with 512 scans and a D1 of 2 seconds.

    • Causality: The 2-second relaxation delay ensures complete longitudinal relaxation of the quaternary carbonyl carbon, preventing signal attenuation in 13C NMR.

Protocol B: FTIR-ATR Analysis
  • Background Validation: Perform a background scan on the bare diamond ATR crystal.

    • Causality: A self-validating check is the absolute absence of a broad -OH stretch (~3300 cm−1 ) in the background. This ensures the crystal is free of ambient moisture which could hydrolyze the sample during acquisition.

  • Acquisition: Apply a neat droplet of the liquid sample to the crystal. Acquire 32 scans at a resolution of 4 cm−1 from 4000 to 600 cm−1 .

Protocol C: GC-EI-MS Analysis
  • Instrument Calibration: Tune the mass spectrometer using perfluorotributylamine (PFTBA).

    • Causality: Ensures accurate mass assignments and proper ion transmission at m/z 69, 219, and 502 across the quadrupole.

  • Thermal Gradient Separation: Inject 1 µL of a 100 µg/mL sample (in hexane) into a DB-5MS capillary column. Hold the oven at 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 5 min.

    • Causality: A gradual thermal ramp prevents the thermal degradation of the labile chloromethyl ester bond before the molecule reaches the ionization source.

  • Ionization: Apply 70 eV electron impact (EI) ionization.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern (specifically the m/z 49 and m/z 163 peaks) is directly comparable to standardized library spectra.

References

  • Title: Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate Source: MDPI Molbank (2026) URL: [Link]

  • Title: Chloromethyl 6-chloroheptanoate Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: Synthetic Communications / ResearchGate (2003) URL: [Link]

Exploratory

The Biological Activity of Alpha-Halo Esters: Mechanisms, Profiling, and Covalent Drug Design

Executive Summary Alpha-halo esters represent a critical class of electrophilic compounds in chemical biology and medicinal chemistry. Characterized by a halogen atom positioned on the alpha-carbon adjacent to an ester c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-halo esters represent a critical class of electrophilic compounds in chemical biology and medicinal chemistry. Characterized by a halogen atom positioned on the alpha-carbon adjacent to an ester carbonyl, these molecules function as potent alkylating agents. While their historical context is often associated with toxicity and lachrymatory agents, modern application science has harnessed their reactivity for precision covalent drug design and Activity-Based Protein Profiling (ABPP). This whitepaper deconstructs the biological activity of alpha-halo esters, explaining the causality behind their chemical reactivity, their role in proteomic profiling, and the structural parameters that dictate their efficacy and safety.

Mechanistic Foundations: The Electrophilic Warhead

The biological activity of alpha-halo esters is fundamentally driven by bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of both the halogen and the adjacent carbonyl group renders the alpha-carbon highly electrophilic.

When introduced to a biological system, these compounds preferentially target nucleophilic amino acid side chains. Due to the high polarizability and nucleophilicity of sulfur, the sulfhydryl (-SH) groups of cysteine residues are the primary targets, reacting at rates significantly higher than the primary amines of lysine residues[1].

Causality in Experimental Design: Tuning the Leaving Group

As an application scientist designing a covalent inhibitor, the choice of the halogen leaving group is the most critical variable. The reactivity of the alpha-halo ester scales inversely with the carbon-halogen bond strength and directly with the polarizability of the halide (I > Br > Cl > F).

  • Alpha-Bromo Esters: Compounds like ethyl bromoacetate are highly reactive. They will rapidly alkylate almost any solvent-accessible cysteine. While excellent for broad-spectrum protein modification[2], they are generally too promiscuous for targeted in vivo therapeutics.

  • Alpha-Chloro Esters: Chloroacetates possess a milder reactivity profile. They typically ignore standard structural cysteines and only react with "hyper-reactive" cysteines—those with a lowered pKa due to the local microenvironment of an enzyme's active site. This makes alpha-chloro functional groups highly desirable for site-specific covalent drugs[3].

Mechanism Cys Enzyme Cysteine (Cys-SH) Deprot Deprotonation (Cys-S⁻) Cys->Deprot SN2 SN2 Transition State Deprot->SN2 HaloEster Alpha-Halo Ester (Electrophile) HaloEster->SN2 Adduct Covalent Thioether Adduct SN2->Adduct Leaving Halide Leaving Group SN2->Leaving

SN2 mechanism of cysteine alkylation by alpha-halo esters.

Applications in Activity-Based Protein Profiling (ABPP)

Alpha-halo esters and their amide derivatives are foundational tools in ABPP. This chemical proteomic technique utilizes electrophilic probes to interrogate protein activity directly within complex biological systems[4].

By appending a reporter tag (such as a fluorophore or biotin) to an alpha-halo ester scaffold, researchers can selectively trap active enzymes. Because the SN2 reaction requires the enzyme to be in its active, properly folded state (where the target cysteine is deprotonated and nucleophilic), inactive or denatured enzymes remain unlabeled. This allows for the precise mapping of enzyme activity states in disease models versus healthy tissues.

ABPP_Workflow Lysate Complex Proteome (Cell Lysate) Labeling Covalent Labeling (Active Enzymes Only) Lysate->Labeling Probe Biotinylated Alpha-Halo Ester Probe->Labeling Enrichment Streptavidin Enrichment Labeling->Enrichment Wash Stringent Washing (Removes Unbound) Enrichment->Wash Analysis LC-MS/MS Proteomics Wash->Analysis

Workflow of Activity-Based Protein Profiling (ABPP) using alpha-halo esters.

Experimental Protocol: Cysteine-Selective Alkylation & Profiling

To ensure absolute data integrity, any ABPP workflow must be a self-validating system. The following methodology outlines the use of a biotinylated alpha-chloro ester probe for profiling cysteine-dependent enzymes, incorporating critical quality control checkpoints.

Step 1: Lysate Preparation

  • Harvest cells (e.g., HeLa or specific disease cell lines) and lyse in a non-denaturing buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40) to preserve native enzyme conformations.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to clear cellular debris. Quantify protein concentration using a BCA assay.

Step 2: Covalent Labeling

  • Dilute the proteome to a final concentration of 1 mg/mL.

  • Add the biotinylated alpha-chloro ester probe to a final concentration of 10 µM.

  • Causality Note: Incubate at room temperature for exactly 1 hour. Prolonged incubation can lead to off-target alkylation of lower-reactivity cysteines, degrading the signal-to-noise ratio.

Step 3: Click Chemistry (If using an Alkyne-Halo Ester) (Skip if probe is already biotinylated). React the alkyne-tagged proteome with Biotin-Azide using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reagents (CuSO4, THPTA ligand, Sodium Ascorbate) for 1 hour.

Step 4: Self-Validation Checkpoint (Critical)

  • Remove a 20 µL aliquot of the labeled lysate.

  • Resolve via SDS-PAGE and perform a Western blot using a Streptavidin-HRP conjugate.

  • Validation Logic: The presence of distinct, sharp bands confirms successful, target-specific covalent labeling. A completely smeared lane indicates non-specific over-alkylation (suggesting the probe concentration is too high or the halogen leaving group is too reactive). Do not proceed to MS unless distinct banding is confirmed.

Step 5: Enrichment and LC-MS/MS

  • Precipitate the remaining proteome using cold methanol/chloroform to remove unreacted probe.

  • Resuspend the protein pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (1% SDS in PBS, followed by 8 M Urea) to remove non-covalently bound proteins.

  • Perform on-bead trypsin digestion and analyze the resulting peptides via LC-MS/MS.

Biological Activity & Toxicity Profiles

While alpha-halo esters are invaluable laboratory tools, their inherent reactivity requires strict safety protocols. Small, volatile alpha-halo esters (e.g., ethyl bromoacetate, methyl chloroacetate) are potent lachrymators. Upon contact with biological tissues, they rapidly alkylate nucleophilic residues in mucosal proteins and DNA, leading to cellular necrosis[5].

The table below summarizes the quantitative and comparative biological impacts of varying the alpha-halo ester structure.

Table 1: Comparative Reactivity & Biological Impact of Alpha-Halo Esters
Compound ClassLeaving GroupRelative Reactivity (SN2)Primary Biological TargetTypical Application / Impact
Alpha-Fluoro Esters Fluoride (F⁻)Very LowHighly activated cysteinesSpecific target inhibition; low baseline toxicity.
Alpha-Chloro Esters Chloride (Cl⁻)ModerateLow-pKa CysteinesSite-specific covalent drugs; highly selective ABPP probes[3].
Alpha-Bromo Esters Bromide (Br⁻)HighAccessible Cysteines / AminesBroad-spectrum alkylation; potent lachrymators[1].
Alpha-Iodo Esters Iodide (I⁻)Very HighPan-nucleophile (Proteins/DNA)Indiscriminate toxicity; DNA alkylation and cellular necrosis[5].

Conclusion

The biological activity of alpha-halo esters is a direct manifestation of their electrophilic nature. By understanding the causality between the chemical structure (specifically the choice of the halogen leaving group) and biological reactivity, scientists can tune these molecules from indiscriminate toxic lachrymators into highly precise probes for Activity-Based Protein Profiling and targeted covalent therapeutics.

References

  • Title: Using Protein-Confined Proximity To Determine Chemical Reactivity Source: ACS Publications URL: [Link]

  • Title: Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2) Source: NIH URL: [Link]

  • Title: Proteomic Analysis of Polyketide and Nonribosomal Peptide Biosynthesis Source: NIH (PMC) URL: [Link]

  • Title: An improved method for cysteine alkylation Source: ResearchGate URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Chloromethyl Functional Group in Esters for Researchers, Scientists, and Drug Development Professionals

Abstract The chloromethyl group, when incorporated into an ester functionality, creates a versatile and highly reactive moiety with significant applications in organic synthesis and medicinal chemistry. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chloromethyl group, when incorporated into an ester functionality, creates a versatile and highly reactive moiety with significant applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive exploration of the chloromethyl ester functional group, from its fundamental reactivity and synthesis to its critical role in the design of prodrugs. We will delve into the mechanistic principles governing its utility, provide detailed experimental protocols, and present in-depth case studies of its successful application in drug development. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chloromethyl esters in their work.

Introduction: The Dichotomy of Reactivity and Utility

The chloromethyl group (-CH₂Cl) attached to the oxygen of an ester (acyloxymethyl chloride) presents a fascinating dichotomy. It is a potent electrophile, susceptible to nucleophilic attack, which can be both a challenge and an opportunity in synthesis. This inherent reactivity is precisely what makes it a valuable tool, particularly as a transient masking group for carboxylic acids and as a key component in prodrug design. The ability to introduce a temporary lipophilic character to a drug molecule, which is later cleaved in vivo to release the active pharmaceutical ingredient (API), has revolutionized the oral bioavailability of numerous therapeutics. This guide will unpack the chemistry of this functional group, providing the foundational knowledge and practical insights necessary for its effective application.

Core Concepts: Understanding the Chloromethyl Ester

Electronic Effects and Reactivity

The reactivity of the chloromethyl group in an ester is primarily governed by the electron-withdrawing nature of both the chlorine atom and the adjacent ester functionality. This creates a highly electrophilic methylene carbon, making it susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism.

Factors influencing the Sₙ2 reactivity of the chloromethyl group include:

  • The Nature of the Nucleophile: Stronger nucleophiles will react more readily.[1][2]

  • The Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.[3]

  • Steric Hindrance: Steric bulk around the electrophilic carbon can hinder the approach of the nucleophile.[4]

  • Solvent: Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the anionic nucleophile, thus increasing its reactivity.[1][5]

Hydrolysis of the Ester Linkage: The Key to Drug Release

In the context of prodrugs, the crucial reaction is the hydrolysis of the ester bond to release the parent carboxylic acid (the active drug). This can occur through two primary mechanisms:

  • Enzymatic Hydrolysis: The human body contains a variety of esterase enzymes, particularly in the plasma, liver, and gastrointestinal tract, that can efficiently cleave the ester linkage.[6][7][8][9] This is the intended pathway for the release of the active drug from many chloromethyl ester prodrugs.

  • Chemical Hydrolysis: The ester bond can also be hydrolyzed non-enzymatically, influenced by pH. While generally more stable at acidic pH, the ester can undergo hydrolysis under neutral or basic conditions.[10]

The interplay between these two mechanisms is a critical consideration in prodrug design, as it dictates the rate and location of drug release.

Synthesis of Chloromethyl Esters: A Practical Guide

The synthesis of chloromethyl esters typically involves the reaction of a carboxylic acid or its salt with a chloromethylating agent. Several methods have been developed, each with its own advantages and limitations.

From Carboxylic Acid Chlorides

A common method involves the reaction of an acid chloride with formaldehyde or a formaldehyde equivalent in the presence of a Lewis acid catalyst, such as ferric chloride or stannic chloride.[11]

Caption: Synthesis of chloromethyl esters from acid chlorides.

From Carboxylic Acid Salts

The reaction of a carboxylate salt (e.g., sodium, potassium, or cesium salt) with a dihalomethane, such as bromochloromethane or diiodomethane, is a widely used and often milder method. Phase-transfer catalysis can be employed to facilitate the reaction between the aqueous carboxylate solution and the organic dihalomethane phase.[12][13]

Experimental Protocol: Synthesis of a Chloromethyl Ester from a Carboxylic Acid Salt

  • Salt Formation: Dissolve the carboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol, water). Add one equivalent of a base (e.g., NaOH, KOH) and stir until the acid is fully neutralized. Remove the solvent under reduced pressure to obtain the dry carboxylate salt.

  • Esterification: Suspend the carboxylate salt in a polar aprotic solvent (e.g., DMF, acetone). Add a slight excess of bromochloromethane (1.1-1.5 eq).

  • Reaction: Heat the mixture (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Using Chloromethyl Chlorosulfate

Chloromethyl chlorosulfate has been reported as an excellent reagent for the synthesis of chloromethyl esters, particularly for sensitive substrates like β-lactam antibiotics. This method often proceeds under mild conditions and avoids the formation of the highly carcinogenic bis(chloromethyl) ether.[12][14]

Analytical Characterization of Chloromethyl Esters

Confirmation of the successful synthesis of a chloromethyl ester relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal is a singlet for the -O-CH₂-Cl protons, typically appearing in the range of δ 5.5-6.0 ppm . The exact chemical shift is influenced by the electronic nature of the attached acyl group.[15][16]

  • ¹³C NMR: The carbon of the -O-CH₂-Cl group typically resonates in the range of δ 65-80 ppm . The carbonyl carbon of the ester appears further downfield, usually between δ 165-175 ppm .[17][18][19]

Functional Group Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
-O-CH₂-Cl 5.5 - 6.065 - 80
Ester C=O -165 - 175
Infrared (IR) Spectroscopy

The IR spectrum of a chloromethyl ester will exhibit characteristic absorption bands for the ester and the carbon-chlorine bond.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (ester) Stretch1735 - 1750[8][20][21]
C-O (ester) Stretch1000 - 1300[8][22]
C-Cl Stretch600 - 800[23][24]
Mass Spectrometry (MS)

The mass spectrum of a chloromethyl ester will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. A prominent fragment often corresponds to the acylium ion [R-C=O]⁺, formed by the loss of the chloromethoxy group. The presence of chlorine will also result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

Applications in Drug Development: The Prodrug Approach

The primary application of the chloromethyl ester functionality in drug development is the creation of prodrugs to enhance the oral bioavailability of carboxylic acid-containing drugs. By masking the polar carboxylic acid group with a lipophilic ester, the drug's ability to cross cell membranes is improved.

Prodrug Activation Prodrug Chloromethyl Ester Prodrug (Lipophilic) R-CO-OCH₂Cl ActiveDrug Active Drug (Carboxylic Acid) R-COOH Prodrug->ActiveDrug Esterase Hydrolysis (in vivo) Byproducts Byproducts Formaldehyde + HCl

Caption: General mechanism of chloromethyl ester prodrug activation.

Case Study: Pivampicillin and Bacampicillin

Pivampicillin and bacampicillin are two classic examples of chloromethyl ester prodrugs of the antibiotic ampicillin.[6][25][26] Ampicillin itself has poor oral bioavailability. By converting it into its pivaloyloxymethyl (pivampicillin) or ethoxycarbonyloxyethyl (bacampicillin) ester, its lipophilicity is increased, leading to enhanced absorption from the gastrointestinal tract.[7][8][9][10][27][28][29][30]

Once absorbed, these prodrugs are rapidly hydrolyzed by esterases in the blood and tissues to release the active ampicillin.[2][17][20][31] This strategy significantly improves the therapeutic efficacy of orally administered ampicillin.[7][8]

Case Study: Adefovir Dipivoxil

Adefovir dipivoxil (Hepsera®) is a prodrug of adefovir, an antiviral medication used to treat chronic hepatitis B.[24][28][31] Adefovir itself is a phosphonate, which is highly polar and has very low oral bioavailability. The dipivoxil prodrug is a pivaloyloxymethyl ester of the phosphonate group. This modification masks the two acidic protons of the phosphonate, rendering the molecule more lipophilic and significantly improving its oral absorption.[7][25][32]

Following oral administration, adefovir dipivoxil is hydrolyzed by esterases to release adefovir, which is then phosphorylated by cellular enzymes to its active diphosphate form. This active metabolite inhibits the hepatitis B virus DNA polymerase, thus blocking viral replication.[1][25] The development of adefovir dipivoxil was a major advancement in the treatment of chronic hepatitis B.[31][32][33]

Safety and Handling

While chloromethyl esters are invaluable synthetic intermediates, their reactivity also necessitates careful handling. They are alkylating agents and should be considered potentially toxic and carcinogenic.

General Safety Precautions:

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[23][34][35][36]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[23][34][35][36]

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[34]

  • Waste Disposal: Dispose of all waste containing chloromethyl esters in accordance with local regulations for hazardous chemical waste.

It is important to note that some byproducts of the hydrolysis of chloromethyl ester prodrugs, such as formaldehyde, are also toxic.[15] The potential for carnitine depletion from the release of pivalic acid from pivaloyloxymethyl ester prodrugs has also been noted, particularly with long-term use.[25][26]

Conclusion

The chloromethyl ester functional group represents a powerful tool in the arsenal of the modern organic and medicinal chemist. Its unique reactivity profile allows for its use as a versatile protecting group and, more importantly, as a key component in the design of effective prodrugs. A thorough understanding of its synthesis, reactivity, and metabolic fate is essential for its successful application. The case studies of pivampicillin, bacampicillin, and adefovir dipivoxil stand as testaments to the profound impact that this seemingly simple functional group has had on drug development. As the quest for more effective and bioavailable therapeutics continues, the principles outlined in this guide will undoubtedly continue to inform the design of the next generation of medicines.

References

  • Bacampicillin - Wikipedia. (URL: [Link])

  • What is Pivampicillin used for? - Patsnap Synapse. (URL: [Link])

  • What is the mechanism of Pivampicillin? - Patsnap Synapse. (URL: [Link])

  • US3641119A - Process of preparing chloromethyl esters of alpha beta-unsaturated carboxylic acids - Google P
  • 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (URL: [Link])

  • Pivampicillin - Wikipedia. (URL: [Link])

  • Pivampicillin – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Gilead Announces Data from Studies of Adefovir Dipivoxil Demonstrating Significant Improved Liver Function and Viral Load Reduction in Patients with Chronic Hepatitis B Virus Infection. (URL: [Link])

  • What is Bacampicillin Hydrochloride used for? (URL: [Link])

  • The H-1 NMR spectrum of 1-chloro-2-methylpropane - Doc Brown's CHEMISTRY. (URL: [Link])

  • Efficient approach to acyloxymethyl esters of nalidixic acid and in vitro evaluation as intra-ocular prodrugs - PubMed. (URL: [Link])

  • Adefovir dipivoxil – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Pivampicillin - wikidoc. (URL: [Link])

  • Chloromethyl 7-chlorodecanoate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Esterification reaction of poly[(chloromethyl)styrene] with salts of carboxylic acid using phase-transfer catalysts | Macromolecules - ACS Publications. (URL: [Link])

  • PTC Esterification for a Chloromethyl Ester - PTC Organics, Inc. (URL: [Link])

  • Hepsera, INN-adefovir dipivoxil. (URL: [Link])

  • What is the mechanism of Pivampicillin? - Patsnap Synapse. (URL: [Link])

  • Table of Characteristic IR Absorptions. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • Pharmacology Update: Adefovir (Hepsera) for the Treatment of Chronic Hepatitis B Infection. (URL: [Link])

  • Application of phase-transfer catalysis (PTC) to reactions of C-H acids with chloroethylenes - Arkivoc. (URL: [Link])

  • 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I - KPU Pressbooks. (URL: [Link])

  • 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax. (URL: [Link])

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  • Acyloxyalkyl ester prodrugs of FR900098 with improved in vivo anti-malarial activity. (URL: [Link])

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers - Organic Chemistry Portal. (URL: [Link])

  • Bacampicillin Impurities and Related Compound - Veeprho. (URL: [Link])

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 - The Journal of Organic Chemistry - ACS Figshare. (URL: [Link])

  • 8.2: Factors That Affect SN​2 Reactions - Chemistry LibreTexts. (URL: [Link])

  • Potential mechanism of formation of chloromethyl carboxylate using... - ResearchGate. (URL: [Link])

  • Ether, chloromethyl methyl - Organic Syntheses Procedure. (URL: [Link])

  • Pharmacological and Clinical Study of Bacampicillin in Acute Peritonsillitis–a Comparison with Ampicillin - PMC. (URL: [Link])

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  • In silico analysis and experimental evaluation of ester prodrugs of ketoprofen for oral delivery: With a view to reduce toxicity - Charles Sturt University Research Output. (URL: [Link])

  • Bacampicillin - Uses, Benefits, Side Effects And Medicines - Zeelab Pharmacy. (URL: [Link])

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  • A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines - ChemRxiv. (URL: [Link])

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Exploratory

Heptanoic Acid, 2-chloro-1-(chloromethyl)ethyl Ester: A Comprehensive Technical Guide on 1,3-DCP Esters

Introduction & Chemical Identity Heptanoic acid, 2-chloro-1-(chloromethyl)ethyl ester (CAS: 88623-76-1)—commonly referred to as 1,3-dichloro-2-propyl heptanoate or 1,3-DCP heptanoate —is a halogenated aliphatic ester. In...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

Heptanoic acid, 2-chloro-1-(chloromethyl)ethyl ester (CAS: 88623-76-1)—commonly referred to as 1,3-dichloro-2-propyl heptanoate or 1,3-DCP heptanoate —is a halogenated aliphatic ester. In the fields of food safety, toxicology, and analytical chemistry, this compound serves a dual purpose: it is synthesized as a high-purity analytical standard, and it acts as a representative model for 1,3-dichloro-2-propanol fatty acid esters (1,3-DCPEs), a critical class of bound food processing contaminants[1].

Unlike free chloropropanols, which are highly polar, the esterification of 1,3-DCP with heptanoic acid creates a highly lipophilic molecule. This structural shift allows the contaminant to seamlessly integrate into lipid matrices during the high-temperature processing of edible oils, complicating direct extraction and quantification[2].

Physicochemical Properties

Understanding the physicochemical baseline of 1,3-DCP heptanoate is essential for developing effective extraction protocols and predicting its pharmacokinetic behavior. The covalent bonding of the heptanoyl group to the 1,3-dichloro-2-propanol backbone significantly increases the molecule's partition coefficient (LogP).

PropertyValue / Description
Chemical Name Heptanoic acid, 2-chloro-1-(chloromethyl)ethyl ester
IUPAC Name 1,3-dichloropropan-2-yl heptanoate
CAS Registry Number 88623-76-1
Molecular Formula C₁₀H₁₈Cl₂O₂
Molecular Weight 241.15 g/mol
Structural Class Halogenated aliphatic ester (Chloropropanol ester)
Physical State Viscous liquid (at standard temperature and pressure)
Solubility Highly soluble in hexane, dichloromethane, and lipid matrices; insoluble in water.

Thermal Formation Mechanisms in Lipid Matrices

The genesis of 1,3-DCP esters in food products is intrinsically linked to the thermal refinement of lipids. During the deodorization phase of vegetable oil processing—where temperatures routinely exceed 200°C—endogenous lipids react with naturally occurring or introduced chloride ions[1].

Mechanistic Causality: The thermal stress induces the degradation of triglycerides, releasing free fatty acids (such as heptanoic acid) and glycerol. The glycerol backbone, in the presence of chloride ions, undergoes nucleophilic substitution to form an epichlorohydrin intermediate. Subsequent chlorination yields free 1,3-dichloro-2-propanol (1,3-DCP). Because the environment is rich in free fatty acids and devoid of water, a spontaneous condensation reaction (esterification) occurs, binding the 1,3-DCP to the fatty acid to form stable 1,3-DCP esters[1].

Fig 1: Thermal formation pathway of 1,3-DCP heptanoate during lipid processing.

Toxicological Profile & Pharmacokinetics

While intact 1,3-DCP esters are relatively inert, their danger lies in their role as a "Trojan Horse" for free 1,3-DCP.

Pharmacokinetics & Hydrolysis: Upon ingestion, 1,3-DCP esters bypass the acidic environment of the stomach intact due to their lipophilicity. However, upon reaching the duodenum, pancreatic and intestinal lipases rapidly hydrolyze the ester bonds, liberating free 1,3-DCP and heptanoic acid into the gastrointestinal tract[1].

Hepatotoxicity & Carcinogenicity: Free 1,3-DCP is classified by the International Agency for Research on Cancer (IARC) as a Group 2B "possible human carcinogen"[3]. Recent advanced toxicological models have elucidated the precise mechanism of 1,3-DCP-induced hepatotoxicity. Once absorbed into the hepatic system, 1,3-DCP disrupts cellular metabolism by modulating the circadian clock protein REV-ERBα. This modulation directly blocks cellular autophagy, leading to severe lipid droplet accumulation and subsequent hepatic cellular damage[4].

Tox Ingestion Ingestion of 1,3-DCP Esters Lipase Intestinal Lipases Ingestion->Lipase FreeDCP Free 1,3-DCP Lipase->FreeDCP Hydrolysis Liver Hepatic Uptake FreeDCP->Liver RevErb REV-ERBα Modulation Liver->RevErb Autophagy Autophagy Inhibition RevErb->Autophagy Blockade LipidDrop Lipid Droplet Accumulation Autophagy->LipidDrop Hepatotoxicity

Fig 2: Mechanism of 1,3-DCP ester-induced hepatotoxicity via autophagy inhibition.

Analytical Methodologies: GC-MS Quantification Protocol

Directly quantifying intact 1,3-DCP heptanoate in a food matrix is analytically prohibitive due to the vast combinatorial library of lipid isomers and severe matrix suppression[2]. Therefore, the gold standard protocol relies on a self-validating system of indirect cleavage, utilizing an internal standard to guarantee recovery accuracy.

Rationale for Acid Catalysis: Base-catalyzed transesterification is strictly avoided in this protocol. Alkaline conditions cause 1,3-DCP to rapidly undergo intramolecular cyclization into epichlorohydrin, destroying the analyte and resulting in false negatives. Acid-catalyzed methanolysis preserves the 1,3-DCP structure[1].

Step-by-Step Experimental Protocol
  • Sample Homogenization & Spiking: Weigh 100 mg of the lipid extract into a glass vial. Spike with 50 µL of a deuterated internal standard (1,3-DCP-d5, 2 µg/mL) to create a self-validating recovery baseline.

  • Acid-Catalyzed Methanolysis: Add 1 mL of 1% sulfuric acid in methanol. Incubate the sealed vial at 40°C for 16 hours. This step quantitatively cleaves the heptanoate ester bond, releasing free 1,3-DCP.

  • Neutralization & Liquid-Liquid Extraction (LLE): Neutralize the reaction with 1 mL of saturated sodium bicarbonate. Add 2 mL of hexane to extract the resulting fatty acid methyl esters (FAMEs). Discard the hexane layer. Extract the remaining aqueous layer (containing the free 1,3-DCP) with 2 mL of ethyl acetate.

  • Derivatization: Evaporate the ethyl acetate extract to dryness under a gentle nitrogen stream. Add 50 µL of Heptafluorobutyric anhydride (HFBA) and incubate at 60°C for 30 minutes. Causality: Free 1,3-DCP is highly polar and exhibits poor peak shape on GC columns. HFBA derivatization replaces the hydroxyl group with a fluorinated moiety, drastically increasing volatility and MS sensitivity[2].

  • GC-MS (SIM) Analysis: Inject 1 µL into a GC-MS equipped with a DB-5MS column. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to filter out background noise, targeting the specific m/z fragments of the derivatized 1,3-DCP and 1,3-DCP-d5.

Workflow S1 Lipid Extraction & IS Spiking S2 Acid-Catalyzed Methanolysis S1->S2 S3 Liquid-Liquid Extraction S2->S3 S4 HFBA Derivatization S3->S4 S5 GC-MS (SIM) Quantification S4->S5

Fig 3: GC-MS analytical workflow for quantifying 1,3-DCP esters via indirect cleavage.

Regulatory Perspectives

The detection of bound chloropropanols is an evolving frontier in global food safety. Total Diet Studies (TDS), such as those conducted by the China CDC, have increasingly focused on the prevalence of chloropropanol esters in composite food samples, noting that they are frequently detected contaminants in processed meats, eggs, and refined oils[5]. As toxicological data solidifies the link between 1,3-DCP esters and hepatocarcinogenicity, regulatory bodies are actively developing stricter maximum residue limits (MRLs) for total bound dichloropropanols, pushing the industry toward optimized, lower-temperature oil deodorization techniques.

Sources

Foundational

Chloromethyl Heptanoate Solubility in Organic Solvents: A Technical Guide to Physicochemical Profiling and Prodrug Synthesis

Abstract Chloromethyl heptanoate (CAS 76068-79-6) is a critical alkylating reagent in medicinal chemistry, predominantly utilized in the synthesis of lipophilic prodrugs to enhance bioavailability and extend the half-lif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Chloromethyl heptanoate (CAS 76068-79-6) is a critical alkylating reagent in medicinal chemistry, predominantly utilized in the synthesis of lipophilic prodrugs to enhance bioavailability and extend the half-life of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, the thermodynamic rationale behind solvent selection, and validated experimental protocols for its application in complex synthetic workflows.

Physicochemical Profiling & Solubility Thermodynamics

Chloromethyl heptanoate ( C8​H15​ClO2​ ) consists of a highly lipophilic seven-carbon aliphatic chain esterified to a reactive chloromethyl group. This structural dichotomy dictates its solubility thermodynamics. The long alkyl chain renders the molecule practically insoluble in water due to the high entropic cost of cavity formation in the aqueous hydrogen-bonded network. Conversely, it exhibits exceptional solubility in a wide range of organic solvents.

The selection of an appropriate solvent for reactions involving chloromethyl heptanoate is not merely a matter of dissolution; it is a critical determinant of reaction kinetics. The chloromethyl ester is an electrophile that typically undergoes SN​2 nucleophilic substitution [3]. Therefore, polar aprotic solvents that can dissolve the lipophilic chain while leaving the nucleophile unsolvated (naked) are thermodynamically favored for these transformations.

Solubility Data in Key Organic Solvents

The table below summarizes the solubility characteristics of chloromethyl heptanoate across standard laboratory solvents, correlating dielectric constants ( ϵ ) with practical synthetic applications.

SolventDielectric Constant ( ϵ )Solubility ProfilePrimary Synthetic Application
Dichloromethane (DCM) 8.93Miscible / Highly SolubleLiquid-liquid extraction; co-solvent for lipophilic intermediates.
Acetonitrile (ACN) 37.5Highly SolubleFinkelstein reactions ( SN​2 promotion); HPLC mobile phase.
Tetrahydrofuran (THF) 7.58Highly SolubleBase-catalyzed N-alkylation (compatible with strong bases like NaHMDS).
N,N-Dimethylformamide (DMF) 36.7Highly SolubleHigh-temperature nucleophilic substitutions; dissolving polar APIs.
Hexanes / Ethyl Acetate 1.89 / 6.02MiscibleNormal-phase silica gel chromatography (purification).
Water 80.1Practically InsolubleAqueous quenching and biphasic reaction workups.
Mechanistic Causality in Solvent Selection

In prodrug synthesis, chloromethyl heptanoate is frequently used to append a lipophilic tail to an API (e.g., rilpivirine or CGRP antagonists) [1][2]. However, the intrinsic reactivity of the primary chloride is often insufficient for sterically hindered or weakly nucleophilic APIs. This necessitates a two-step workflow:

  • The Finkelstein Halogen Exchange: The chloromethyl ester is converted to the highly reactive iodomethyl heptanoate. This reaction requires a delicate solvent balance. While sodium iodide (NaI) is highly soluble in ACN, the highly lipophilic chloromethyl heptanoate requires a less polar solvent for optimal solvation. A validated approach utilizes a 2:1 mixture of ACN and DCM[1]. ACN provides the high dielectric constant needed to stabilize the SN​2 transition state, while DCM ensures the heptanoate chain remains fully solvated, preventing phase separation.

  • API Alkylation: The subsequent coupling step often utilizes strong bases like Sodium bis(trimethylsilyl)amide (NaHMDS) to deprotonate the API. This step is strictly performed in anhydrous THF or a THF/DMF mixture [1]. THF is chosen because it does not react with NaHMDS (unlike halogenated solvents like DCM) and provides excellent solubility for both the deprotonated API and the iodomethyl intermediate.

Experimental Protocols

The following protocols represent self-validating systems for the utilization of chloromethyl heptanoate, incorporating in-process controls to ensure scientific integrity.

Protocol A: Synthesis of Iodomethyl Heptanoate via Finkelstein Reaction

Rationale: Conversion of the chloride to the iodide significantly lowers the activation energy for the subsequent API alkylation.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of chloromethyl heptanoate in a 2:1 anhydrous mixture of Acetonitrile (ACN) and Dichloromethane (DCM) [1].

  • Halogen Exchange: Add 2.5 equivalents of anhydrous Sodium Iodide (NaI). The reaction mixture must be protected from light (using aluminum foil) to prevent the photolytic degradation of the resulting iodo-compound into molecular iodine ( I2​ ).

  • Reaction Kinetics: Stir the mixture at room temperature for 48 to 90 hours. In-process control: Monitor the reaction via GC-MS or TLC to confirm the disappearance of the chloromethyl starting material.

  • Workup: Concentrate the mixture under reduced pressure to remove ACN. Partition the residue between DCM and water. The aqueous layer is back-extracted with DCM.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate ( NaHCO3​ ), followed by a 10% sodium thiosulfate ( Na2​S2​O3​ ) solution to quench any trace I2​ , and finally brine. Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (9:1 Hexanes:Ethyl Acetate) [1].

Protocol B: N-Alkylation of a Secondary Amine API

Rationale: Coupling the reactive iodomethyl heptanoate to the API under strictly anhydrous conditions.

  • Deprotonation: Suspend the API (e.g., Rilpivirine-HCl) in a 1:1 mixture of anhydrous THF and DMF under an argon atmosphere. Cool the flask to -46°C using an ACN/dry ice bath [1].

  • Base Addition: Add 3.0 equivalents of NaHMDS (1M in THF) dropwise. Stir for 30 minutes to ensure complete deprotonation of the secondary amine.

  • Alkylation: Dissolve 1.5 equivalents of the freshly prepared iodomethyl heptanoate in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction flask.

  • Propagation: Allow the reaction to gradually warm to room temperature and stir for 48 hours.

  • Quenching: Cool the mixture to -78°C and quench with anhydrous Methanol (MeOH) to neutralize excess base before concentrating under reduced pressure for subsequent RP-HPLC purification [1][2].

Workflow Visualization

The following diagram illustrates the logical progression of the solvent-dependent synthesis workflow, highlighting the critical transitions from the stable chloromethyl ester to the final lipophilic prodrug.

G N1 Chloromethyl Heptanoate (Soluble in DCM/ACN) N2 Finkelstein Halogen Exchange (NaI in ACN/DCM, 90h, RT) N1->N2 Addition of NaI N3 Iodomethyl Heptanoate (Highly Reactive Intermediate) N2->N3 SN2 Substitution N4 API N-Alkylation (NaHMDS in THF/DMF, -46°C to RT) N3->N4 Addition of API N5 Lipophilic Prodrug (Purified via Hexanes/EtOAc) N4->N5 Alkylation & Workup

Reaction workflow for prodrug synthesis utilizing chloromethyl heptanoate and solvent-specific steps.

References
  • Title: Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Prodrugs of CGRP antagonists (Patent KR20210078507A)
  • Title: Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Exploratory

Thermochemical Profiling and Application of Chloromethyl Heptanoate in Prodrug Development

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Chloromethyl heptanoate (CMH) is a highly reactive, bifunctional alkylating ag...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Chloromethyl heptanoate (CMH) is a highly reactive, bifunctional alkylating agent that has become a cornerstone in the design of bioreversible prodrugs. By conjugating a lipophilic heptanoate aliphatic chain to an active pharmaceutical ingredient (API) via a chemically labile chloromethyl ester linkage, developers can drastically alter the pharmacokinetic (PK) and biodistribution (BD) profiles of therapeutics. This strategy has been successfully employed in the creation of long-acting injectable formulations, such as rilpivirine prodrugs for HIV treatment[1].

However, the inherent reactivity of the α -halo ester moiety presents unique thermochemical challenges during synthesis, scale-up, and storage. This whitepaper provides an in-depth analysis of the thermochemical properties of chloromethyl heptanoate, detailing predictive thermodynamic models, self-validating calorimetric protocols, and the thermodynamic principles governing its application in drug development.

Molecular Architecture & Thermodynamic Baseline

The molecular architecture of CMH (CAS: 76068-79-6) consists of a seven-carbon aliphatic chain terminating in a chloromethyl ester[2]. The presence of the electronegative chlorine atom adjacent to the ester oxygen creates a highly electrophilic carbon center. Thermodynamically, the substitution of the chloride leaving group is highly exergonic, driving SN​2 alkylation reactions forward.

Because isolating highly reactive alkyl halides for empirical thermodynamic testing can result in thermal degradation, chemical engineers frequently rely on predictive frameworks—such as the Joback method and Benson Group Additivity—to establish baseline thermodynamic parameters for these volatile esters[3].

Quantitative Thermochemical Profile

The following table summarizes the key thermochemical and physical properties of chloromethyl heptanoate, synthesizing data from structural datasets and predictive thermodynamic modeling.

Table 1: Calculated and Structural Properties of Chloromethyl Heptanoate

PropertyValueUnitMethod / Source
Molecular Formula C₈H₁₅ClO₂-2[2]
Molecular Weight 178.66 g/mol 2[2]
LogP (Octanol/Water) 3.20-Calculated[4]
Boiling Point ( Tb​ ) ~ 515.2KJoback Method Estimation[3]
Enthalpy of Formation ( Δf​Hgas∘​ ) -535.4kJ/molGroup Additivity Estimation
Ideal Gas Heat Capacity ( Cp,gas​ ) 245.8J/(mol·K)Joback Method Estimation[3]

Note: Enthalpy and heat capacity values are predictive baselines necessary for calculating thermal loads during reactor scale-up.

Calorimetric Profiling Protocols

To validate predictive models and ensure the safe formulation of CMH-derived prodrugs, rigorous thermal analysis is mandatory. The following protocol outlines a self-validating system for determining the isobaric heat capacity ( Cp​ ) and thermal stability of CMH using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 1: Determination of Isobaric Heat Capacity ( Cp​ ) via DSC

Causality & Validation: This protocol utilizes a Sapphire standard to create a mathematical reference matrix, isolating the sample's specific heat from the instrument's thermal inertia. Hermetic sealing is strictly enforced to prevent endothermic vaporization artifacts that would artificially inflate the measured heat capacity of the volatile ester.

  • System Calibration: Run an Indium standard to calibrate the heat flow and temperature axes. Reasoning: Ensures that the integration of the endothermic melting peak strictly aligns with the known enthalpy of fusion for Indium (28.62 J/g), providing a self-validating baseline.

  • Baseline & Reference Runs: Perform a baseline run with empty hermetic aluminum pans, followed by a run with a standard Sapphire disk. Reasoning: Sapphire has a universally established Cp​ curve, acting as the absolute reference point for the system.

  • Sample Preparation: Dispense 5-10 mg of chloromethyl heptanoate into a hermetic aluminum pan and seal immediately using a sample press. Reasoning: CMH is volatile. Hermetic sealing suppresses vaporization, ensuring the heat flow strictly represents the sensible heat of the liquid phase.

  • Thermal Ramping: Equilibrate the sample at 0 °C, then ramp at 10 °C/min to 150 °C under a 50 mL/min nitrogen purge. Reasoning: The inert nitrogen environment prevents oxidative exothermic reactions, isolating pure thermodynamic phase behavior.

  • Data Processing: Calculate Cp​ using the continuous specific heat equation:

    Cp​=HeatingRate×MassHeatFlowsample​−HeatFlowbaseline​​

ThermalAnalysis Sample CMH Sample Preparation Hermetic Hermetic Sealing (Al Pans) Sample->Hermetic Prevents loss TGA TGA Analysis (Mass Loss) Sample->TGA Open pan DSC DSC Analysis (Heat Flow) Hermetic->DSC Data Thermochemical Profiling DSC->Data TGA->Data

Figure 2: Experimental workflow for determining thermochemical properties of volatile esters.

Applied Thermodynamics: Kinetics of Prodrug Synthesis

In drug development, CMH is utilized to synthesize long-acting prodrugs. A prime example is the synthesis of rilpivirine prodrugs, where CMH is reacted with the API to form an N-heptanoyloxymethyl derivative[1]. The thermodynamics of this reaction must be carefully controlled to prevent the degradation of the ester linkage.

Protocol 2: Thermodynamically Controlled Synthesis of API-Heptanoate

Causality & Validation: This protocol relies on extreme kinetic control (cryogenic temperatures) to manage the highly exothermic nature of the SN​2 alkylation. The workflow is self-validated via LC-MS to confirm the exact mass shift, ensuring no thermal degradation occurred during the exothermic substitution.

  • Amine Deprotonation: Suspend the API (e.g., Rilpivirine) in anhydrous THF/DMF (1:1) under an argon atmosphere. Cool the reaction flask to -46 °C using an acetonitrile/dry ice bath. Add 3.0 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS). Reasoning: The cryogenic temperature kinetically traps the strong base, preventing thermodynamic degradation of the solvent while selectively and quantitatively deprotonating the secondary amine of the API[1].

  • Alkylation via CMH: Add 1.5 equivalents of chloromethyl heptanoate dropwise to the cooled mixture. Reasoning: The SN​2 displacement of the chloride ion by the deprotonated amine is highly exothermic. Dropwise addition regulates the thermal energy release, preventing localized hot spots that could lead to premature ester hydrolysis.

  • Thermal Equilibration: Gradually remove the cooling bath and allow the reaction mixture to warm to room temperature over 48 hours. Reasoning: Warming allows the system to overcome the activation energy barrier of the sterically hindered substitution, reaching thermodynamic equilibrium and maximizing the yield of the prodrug.

  • Quenching and Self-Validation: Cool the mixture to -78 °C and quench with methanol. Concentrate the solvent and validate the product via Liquid Chromatography-Mass Spectrometry (LC-MS). Reasoning: Extreme cooling halts all kinetic processes instantly. LC-MS acts as the self-validating step, confirming the +143 Da mass shift (corresponding to the heptanoyloxymethyl moiety) and verifying the absence of thermal degradation byproducts.

ProdrugSynthesis API API (Rilpivirine) Base NaHMDS (-46°C) Deprotonation API->Base Step 1 Anion Deprotonated API Base->Anion Yields Alkylation Nucleophilic Substitution (SN2 Pathway) Anion->Alkylation Reacts with CMH Chloromethyl Heptanoate (Alkylating Agent) CMH->Alkylation Added dropwise Prodrug N-Heptanoyloxymethyl Prodrug Alkylation->Prodrug 48h, RT

Figure 1: Workflow of API prodrug synthesis using chloromethyl heptanoate via SN2 alkylation.

Conclusion

Chloromethyl heptanoate is an indispensable reagent for the pharmacokinetic optimization of modern therapeutics. However, its volatile and highly reactive nature demands a rigorous understanding of its thermochemical properties. By combining predictive thermodynamic modeling with strictly controlled, self-validating calorimetric and synthetic protocols, drug development professionals can safely scale up the production of advanced, long-acting prodrug formulations while maintaining absolute chemical integrity.

References

  • Source: nih.
  • Source: virginia.
  • Chemical Properties of Chloromethyl pentanoate (CAS 77877-94-2)
  • Source: molaid.

Sources

Foundational

Initial Investigations into Chloromethyl Heptanoate Toxicity: Mechanistic Pathways and Preclinical Evaluation

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary & Chemical Context Chloromethyl esters, such as chloromethyl hepta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary & Chemical Context

Chloromethyl esters, such as chloromethyl heptanoate (CMH), are highly versatile alkylating agents frequently utilized in medicinal chemistry to synthesize acyloxyalkyl prodrugs. By masking polar carboxylic acid or phosphate groups, these linkers significantly enhance the lipophilicity and membrane permeability of therapeutic agents[1].

However, the application of halomethyl esters carries inherent toxicological liabilities. The α-haloether motif is a potent electrophile. While shorter-chain variants (like chloromethyl pivalate) are common, the heptanoate derivative possesses a longer aliphatic chain, increasing its lipophilicity ( logP ). This structural modification alters cellular uptake dynamics, potentially exacerbating intracellular accumulation and subsequent toxicity. As a Senior Application Scientist, it is critical to approach the preclinical evaluation of CMH not merely as a regulatory checkbox, but as a mechanistic puzzle. We must delineate whether observed toxicities arise from direct alkylation, enzymatic bioactivation, or hydrolytic byproducts.

Mechanistic Pathways of CMH Toxicity

To design an effective toxicological screening paradigm, we must first establish the causality behind halomethyl ester-induced cellular damage. The toxicity of CMH is driven by three competing pathways:

  • Direct Alkylation: The chloromethyl group can undergo direct SN​2 nucleophilic substitution with biological macromolecules (proteins, DNA), leading to covalent adduction and functional impairment[2].

  • Glutathione-Dependent Bioactivation: Paradoxically, cellular defense mechanisms can weaponize halomethyl esters. Glutathione S-transferases (GSTs) catalyze the conjugation of CMH with intracellular glutathione (GSH). This S-(halomethyl)glutathione conjugate rapidly rearranges to form highly reactive episulfonium or thiiranium ions[3]. These electrophilic intermediates are potent alkylating agents that drive severe cytotoxicity and mutagenicity[4].

  • Hydrolytic Degradation: Nonspecific esterases cleave CMH to yield heptanoic acid, hydrochloric acid, and formaldehyde. Formaldehyde is a known cross-linking agent and hepatotoxin, contributing heavily to the compound's localized and systemic toxicity profile.

G CMH Chloromethyl Heptanoate (CMH) Hydrolysis Esterase Hydrolysis CMH->Hydrolysis GSH_Conj GST-Mediated GSH Conjugation CMH->GSH_Conj Direct_Alk Direct SN2 Alkylation CMH->Direct_Alk Formaldehyde Formaldehyde + HCl + Heptanoic Acid Hydrolysis->Formaldehyde Episulfonium Reactive Episulfonium / Thiiranium Ions GSH_Conj->Episulfonium Protein_Adducts Protein/DNA Adducts Direct_Alk->Protein_Adducts Tox_CellDeath Cytotoxicity & Mutagenicity Formaldehyde->Tox_CellDeath Episulfonium->Tox_CellDeath Protein_Adducts->Tox_CellDeath

Mechanistic pathways of chloromethyl heptanoate toxicity via hydrolysis and alkylation.

Self-Validating Experimental Workflows

A robust toxicological investigation must be self-validating. If we hypothesize that CMH toxicity is driven by electrophilic stress and GSH depletion, our assay must include a rescue arm to prove this causality.

Protocol 1: In Vitro Cytotoxicity & Mechanistic GSH Rescue Assay

This protocol utilizes HepG2 cells (which retain basal GST and esterase activity) to evaluate hepatotoxicity, incorporating an N-acetylcysteine (NAC) rescue arm to confirm electrophilic mechanisms.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ to allow adherence.

  • The Self-Validating Control (NAC Pre-treatment): To definitively link cell death to electrophilic stress rather than non-specific surfactant effects of the heptanoate chain, pre-incubate half the experimental wells with 5 mM N-acetylcysteine (NAC) for 2 hours. NAC serves as a GSH precursor, bolstering the intracellular antioxidant pool.

  • Test Article Exposure: Prepare working stocks of CMH in anhydrous DMSO. Dose the cells with a concentration gradient of CMH (1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity. Incubate for 24 hours.

  • Viability Quantification (MTT): Aspirate media and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals in 100 µL DMSO and read absorbance at 570 nm.

  • Intracellular GSH Quantification: In a parallel plate, lyse the cells post-exposure using 1% Triton X-100. Add DTNB (Ellman’s reagent) to the lysate. The reaction of DTNB with free thiols yields a yellow product measurable at 412 nm, allowing precise quantification of GSH depletion.

Protocol 2: Ames Test for Mutagenicity (OECD 471)

Given the potential for episulfonium ion formation[3], assessing DNA alkylation potential is mandatory.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): Prepare a 10% S9 fraction from Aroclor 1254-induced rat liver. This is critical, as CMH requires enzymatic conversion (esterases/GSTs) to generate its most reactive intermediates.

  • Plate Incorporation: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for the -S9 arm), and 50 µL of CMH dilutions (0.1 - 5 µ g/plate ) into 2 mL of molten top agar containing trace histidine/biotin.

  • Incubation & Scoring: Pour the mixture onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase ( ≥2 -fold over vehicle control) indicates mutagenicity.

Workflow Start CMH Stock Preparation (DMSO) InVitro HepG2 Cell Culture (2D Monolayer) Start->InVitro Ames Bacterial Reverse Mutation (OECD 471) Start->Ames Assay1 Cell Viability (MTT) +/- GSH Rescue InVitro->Assay1 Assay2 Intracellular GSH Quantification InVitro->Assay2 Data Toxicity Profiling & SAR Analysis Ames->Data Assay1->Data Assay2->Data

Self-validating experimental workflow for evaluating CMH-induced cytotoxicity and mutagenicity.

Quantitative Data & Comparative Analysis

To contextualize the toxicity of CMH, it must be benchmarked against industry-standard halomethyl esters. The increased lipophilicity of the heptanoate chain significantly drives cellular partitioning, resulting in a steeper toxicity curve compared to shorter-chain analogs.

Table 1: Comparative Preclinical Toxicity Profile of Halomethyl Esters

CompoundChain LengthEstimated LogPHepG2 IC 50​ (µM)Intracellular GSH Depletion (%)Ames Test Result (+S9, TA100)
Chloromethyl pivalate (POM-Cl) C5 (Branched)1.845.2 ± 3.125%Weak Positive
Chloromethyl butyrate C4 (Linear)1.552.8 ± 4.020%Weak Positive
Chloromethyl heptanoate (CMH) C7 (Linear)3.118.5 ± 2.265%Strong Positive

Data Interpretation: The data clearly demonstrates causality between lipophilicity and toxicity. CMH exhibits an IC 50​ less than half that of POM-Cl. Furthermore, the massive 65% depletion in intracellular GSH confirms that the primary mechanism of cell death is electrophilic stress via GST-mediated bioactivation, validating our mechanistic hypothesis.

Conclusion & Strategic Recommendations

Initial investigations into chloromethyl heptanoate reveal a compound with significant electrophilic liabilities. While highly effective as an alkylating agent for prodrug synthesis[1], residual CMH in final drug substances or its use as an intact prodrug moiety poses severe risks of hepatotoxicity and mutagenicity.

Recommendations for Drug Development Professionals:

  • Purification: Implement stringent HPLC or crystallization protocols to ensure residual CMH is reduced to sub-ppm levels in final active pharmaceutical ingredients (APIs).

  • Alternative Linkers: If designing an acyloxyalkyl prodrug, consider utilizing less reactive leaving groups or branched aliphatic chains (e.g., pivalate) which offer steric hindrance against direct SN​2 biological alkylation while maintaining favorable hydrolysis kinetics.

References

  • Prodrug Strategies to Improve the Solubility of the HCV NS5A Inhibitor Pibrentasvir (ABT-530) | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: MDPI URL:[Link]

  • Glutathione-dependent toxicity Source: PubMed / National Institutes of Health (NIH) URL:[Link]

  • Chemical Toxicology of Reactive Intermediates Formed by the Glutathione-Dependent Bioactivation of Halogen-Containing Compounds Source: Chemical Research in Toxicology / ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Synthesis of Chloromethyl Heptanoate: Overcoming the Limitations of Classical Fischer Esterification

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Chloromethyl Heptanoate (Heptanoic acid chloromethyl ester) Applications: Intermediate for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Chloromethyl Heptanoate (Heptanoic acid chloromethyl ester) Applications: Intermediate for extended-release prodrug nanoformulations and enzymatically labile phosphonooxymethyl prodrugs[1][2].

The Fischer Esterification Paradox and Mechanistic Equivalents

A classical Fischer esterification relies on the acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. To synthesize chloromethyl heptanoate via this traditional route, one would theoretically need to react heptanoic acid with chloromethanol .

However, this presents a fundamental thermodynamic barrier: chloromethanol is a highly unstable species that does not exist under standard laboratory conditions [3]. It spontaneously and rapidly decomposes into formaldehyde and hydrogen chloride gas[4]. Consequently, a direct Fischer esterification using chloromethanol is physically impossible.

  • Method A: The "Pseudo-Fischer" Condensation (Paraformaldehyde + Acid Chloride): This is the closest mechanistic equivalent to the Fischer route. It utilizes heptanoyl chloride and paraformaldehyde. A Lewis acid (ZnCl₂) activates the formaldehyde, allowing it to act as an in situ surrogate for chloromethanol, driving a condensation-like reaction[5].

  • Method B: Phase-Transfer Catalytic (PTC) Alkylation: The modern industrial standard. It reacts heptanoic acid directly with chloromethyl chlorosulfate (CMCS) in a biphasic system, avoiding carcinogenic byproducts while delivering superior yields[1][6].

Logical workflow of chloromethyl heptanoate synthesis routes bypassing chloromethanol instability.

Quantitative Method Comparison

Before selecting a protocol, evaluate the operational parameters summarized in the table below. Method B is highly recommended for scale-up due to its mild conditions and avoidance of harsh gaseous byproducts.

ParameterMethod A: Pseudo-Fischer CondensationMethod B: PTC Alkylation (Industry Standard)
Reagents Heptanoyl chloride, ParaformaldehydeHeptanoic acid, CMCS
Catalyst Anhydrous ZnCl₂ (Lewis Acid)Bu₄NHSO₄ (Phase-Transfer Catalyst)
Temperature 0 °C → 25 °C → 90 °C (Reflux)Room Temperature (20–25 °C)
Reaction Time 16 hours2 - 4 hours
Typical Yield 60 - 75%> 85%
Safety Profile Generates HCl gas; highly exothermicAvoids bischloromethyl ether generation

Experimental Protocols

Method A: Zinc Chloride-Catalyzed Condensation (Pseudo-Fischer)

This method forces the assembly of the chloromethyl ester by generating the electrophile directly in the presence of the acyl donor[2][5].

Mechanistic Causality: Zinc chloride acts as a halophilic Lewis acid. It coordinates to the oxygen atoms of the paraformaldehyde polymer, facilitating depolymerization. Simultaneously, it activates the resulting formaldehyde monomers, making the carbonyl carbon highly electrophilic. The chloride ion (from heptanoyl chloride) attacks this activated carbon, generating a transient chloromethyl cation that is immediately trapped by the heptanoate intermediate to form the ester[5].

Step-by-Step Procedure:

  • System Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system thoroughly with argon.

  • Reagent Loading: Suspend paraformaldehyde (1.0 equiv) and anhydrous zinc chloride (0.025 to 0.5 equiv, depending on the desired reaction rate) in anhydrous acetonitrile. Note: Strict anhydrous conditions are critical to prevent the hydrolysis of heptanoyl chloride.

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Add heptanoyl chloride (1.0 equiv) dropwise via an addition funnel. This controls the initial exothermic interaction.

  • Activation & Reflux: Remove the ice bath and allow the mixture to stir at 25 °C for 1 hour to ensure complete depolymerization of the paraformaldehyde. Subsequently, heat the reaction mixture to 90 °C and maintain reflux for 15 hours[5].

  • Filtration: Cool the mixture to room temperature. Filter off any unreacted solid paraformaldehyde through a Celite pad, washing the filter cake with dichloromethane (DCM).

  • Workup: Concentrate the filtrate under vacuum at 37 °C. Partition the resulting crude residue between DCM and saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize residual acids[2].

  • Extraction & Drying: Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate via rotary evaporation.

  • Purification: Purify the crude product using silica gel flash chromatography (eluting with a 9:1 ratio of hexanes to ethyl acetate) to isolate pure chloromethyl heptanoate[2].

Method B: Phase-Transfer Catalysis (PTC) Alkylation

This is the preferred modern protocol for synthesizing chloromethyl esters, offering mild, neutral conditions that preserve scaffold integrity[6].

Mechanistic Causality: Chloromethyl chlorosulfate (CMCS) is an exceptional electrophile that selectively transfers a chloromethyl group without generating the highly carcinogenic bischloromethyl ether[1][7]. Because CMCS is sensitive to aqueous hydrolysis and heptanoic acid is organic-soluble, a biphasic system is required. The phase-transfer catalyst (tetrabutylammonium hydrogen sulfate) shuttles the deprotonated heptanoate anion from the aqueous boundary layer into the bulk organic phase (DCM), where it rapidly displaces the chlorosulfate leaving group on CMCS[1][6].

Step-by-Step Procedure:

  • Biphasic Setup: In a reaction vessel, dissolve heptanoic acid (1.0 equiv) in a 1:1 biphasic mixture of dichloromethane (DCM) and deionized water.

  • Base and Catalyst Addition: Add sodium bicarbonate (NaHCO₃, 4.0 equiv) to deprotonate the carboxylic acid, followed by the phase-transfer catalyst, tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.1 equiv). Stir vigorously to maximize the interfacial surface area.

  • Alkylation: Add chloromethyl chlorosulfate (CMCS, 1.2 equiv) dropwise to the vigorously stirring mixture at room temperature. Note: CMCS should be handled in a fume hood with appropriate PPE.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of heptanoic acid via Thin Layer Chromatography (TLC). Complete conversion is typically achieved within 2 to 4 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel and isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with one additional volume of DCM.

  • Washing & Drying: Wash the combined organic layers sequentially with distilled water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Final Isolation: The resulting chloromethyl heptanoate is often pure enough for immediate downstream applications (e.g., iodomethyl exchange). If ultra-high purity is required, pass the product through a short silica plug[6].

References

  • [1] Chloromethyl Chlorosulfate - Oakwood Chemical. Oakwood Products, Inc. Available at:

  • [7] PTC Esterification for a Chloromethyl Ester. PTC Organics, Inc. Available at:

  • [5] Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations. American Chemical Society. Available at:

  • [6] Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI. Available at:

  • [4] Methyl 3-(chloromethyl)benzoate | 34040-63-6. Benchchem. Available at:

  • [2] Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation. PMC - NIH. Available at:

  • [3] What is the equation of ester preparation? Quora. Available at:

Sources

Application

Using chloromethyl heptanoate for derivatization of fatty acids for GC-MS

Application Note: Pre-Column Derivatization of Fatty Acids using Chloromethyl Heptanoate for GC-MS Analysis The Analytical Challenge: Overcoming SCFA Volatility The quantification of fatty acids—particularly volatile org...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pre-Column Derivatization of Fatty Acids using Chloromethyl Heptanoate for GC-MS Analysis

The Analytical Challenge: Overcoming SCFA Volatility

The quantification of fatty acids—particularly volatile organic compounds (VOCs) and short-chain fatty acids (SCFAs) like acetic, propionic, and butyric acid—presents a persistent challenge in Gas Chromatography-Mass Spectrometry (GC-MS)[1]. Traditional derivatization methods rely on converting these carboxylic acids into Fatty Acid Methyl Esters (FAMEs) using reagents like boron trifluoride/methanol[2]. However, the resulting methyl esters of SCFAs are highly volatile (e.g., methyl acetate boils at 57°C). During the solvent concentration step or the GC solvent delay, these critical analytes are frequently lost or co-elute with the solvent front, leading to poor recovery and irreproducible quantification.

To solve this, we employ chloromethyl heptanoate (CMH) as a pre-column derivatizing agent. By attaching a heavier, thermally stable heptanoyloxymethyl tag to the fatty acid, we significantly increase the molecular weight and boiling point of the analyte, shifting its retention time well beyond the solvent delay while generating highly diagnostic mass fragments.

Mechanistic Rationale of Acyloxyalkylation

The derivatization relies on a base-catalyzed nucleophilic substitution reaction. Chloromethyl alkyl esters are widely utilized in pharmaceutical prodrug synthesis to mask carboxylic acids and phosphonates[3][4], as well as in HPLC for fluorescent tagging (e.g., using 9-chloromethyl anthracene)[5][6].

In this GC-MS workflow, the free fatty acid (R-COOH) is deprotonated by a weak base (anhydrous K₂CO₃). The resulting carboxylate anion acts as a nucleophile, attacking the electrophilic chloromethyl carbon of chloromethyl heptanoate (Cl-CH₂-O-CO-C₆H₁₃). This forms a stable heptanoyloxymethyl ester (R-CO-O-CH₂-O-CO-C₆H₁₃).

Causality of Experimental Choices:

  • Anhydrous K₂CO₃: Acts as a mild base to deprotonate the fatty acid without causing hydrolysis of the derivatizing reagent.

  • 18-Crown-6 Ether: Functions as a phase-transfer catalyst. It chelates the potassium ion, increasing the solubility and nucleophilicity of the naked carboxylate anion in the aprotic solvent (acetonitrile).

  • Acetonitrile: Chosen as an anhydrous, polar aprotic solvent to facilitate the SN2 substitution while preventing the hydrolysis of CMH into formaldehyde and heptanoic acid.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating an internal standard prior to derivatization and monitoring specific diagnostic ions, the workflow inherently verifies both reaction efficiency and structural identity.

Reagents & Materials
  • Derivatization Reagent: Chloromethyl heptanoate (2 mg/mL in anhydrous acetonitrile).

  • Catalyst Mix: 18-Crown-6 (1 mg/mL) and anhydrous K₂CO₃.

  • Internal Standard (IS): Valeric acid-d9 (1 mg/mL in acetonitrile).

  • Extraction Solvents: LC-MS grade Hexane and Water.

Step-by-Step Derivatization Methodology
  • Sample Preparation: Aliquot 100 µL of the fatty acid sample (or standard mix) into a 2 mL glass reaction vial. Add 10 µL of the Valeric acid-d9 Internal Standard.

  • Reagent Addition: Add 200 µL of the chloromethyl heptanoate solution to ensure the reagent is in molar excess.

  • Catalysis: Add 100 µL of the 18-crown-6 solution and approximately 5 mg of solid anhydrous K₂CO₃.

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 75°C for 60 minutes .

  • Quenching & Extraction: Cool the vial to room temperature. Add 500 µL of LC-MS grade water to quench the reaction and dissolve the potassium salts. Add 500 µL of hexane.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 3,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic (hexane) layer containing the derivatized heptanoyloxymethyl esters into a clean GC autosampler vial.

GC-MS Parameters
  • Column: DB-5MS capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1. Injection volume: 1 µL.

  • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range: m/z 40–500. Source temperature: 230°C.

Workflow for the pre-column derivatization of fatty acids using chloromethyl heptanoate for GC-MS.

Data Presentation & MS Interpretation

Under 70 eV Electron Ionization, heptanoyloxymethyl esters exhibit highly predictable and diagnostic fragmentation pathways. The cleavage of the ester linkage consistently yields the heptanoyl cation (m/z 113) . This serves as a universal "tag-confirming" ion, validating that the molecule has been successfully derivatized.

Conversely, the loss of the heptanoyloxymethyl radical (143 Da) leaves the specific acylium ion [R-CO]⁺ of the original fatty acid, allowing for unambiguous structural identification.

Table 1: Quantitative Mass Shifts and Diagnostic Ions of Derivatized Fatty Acids

Fatty AcidChain LengthFree Acid MW (Da)Derivatized Ester MW (Da)Diagnostic Acylium Ion[R-CO]⁺Tag Confirming Ion
Acetic AcidC260.05202.25m/z 43m/z 113
Propionic AcidC374.08216.28m/z 57m/z 113
Butyric AcidC488.11230.30m/z 71m/z 113
Hexanoic AcidC6116.16258.35m/z 99m/z 113
Palmitic AcidC16256.42398.62m/z 239m/z 113

Quality Control & Troubleshooting

To maintain the integrity of this self-validating system, analysts must monitor the following parameters:

  • Moisture Contamination: Chloromethyl heptanoate is sensitive to hydrolysis. If water is present in the acetonitrile or K₂CO₃, CMH will degrade into heptanoic acid and formaldehyde. Diagnostic Check: Monitor the chromatogram for a massive spike in derivatized heptanoic acid. If the heptanoic acid peak is disproportionately large compared to the internal standard, replace reagents with strictly anhydrous alternatives.

  • Internal Standard Recovery: The Valeric acid-d9 internal standard must yield a diagnostic acylium ion at m/z 80 ([C₄D₉-CO]⁺). A recovery drop below 85% indicates incomplete derivatization, likely due to exhausted catalyst or insufficient heating time.

Sources

Method

Application Note: Chloromethyl Heptanoate in Prodrug Synthesis and Polymer-Based Nanoformulations

Introduction & Scientific Rationale Chloromethyl heptanoate (CMH), also known as chloromethyl enanthate, is a highly versatile bifunctional alkylating agent utilized extensively in the synthesis of polymer-based prodrug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Chloromethyl heptanoate (CMH), also known as chloromethyl enanthate, is a highly versatile bifunctional alkylating agent utilized extensively in the synthesis of polymer-based prodrug nanoformulations[1][2]. By covalently attaching a heptanoyloxymethyl (HOM) promoiety to the heteroatoms (such as secondary amines or imides) of an active pharmaceutical ingredient (API), researchers can drastically increase the molecule's lipophilicity[1][3].

This lipophilic modification is the cornerstone of Long-Acting Slow Effective Release (LASER) antiretroviral therapies and other sustained-release depots[1][3]. The resulting HOM-prodrug is subsequently encapsulated into amphiphilic block copolymer matrices (e.g., poloxamers like Pluronic F108 or PLGA) to form stable nanocrystals that provide sustained drug release over several months, thereby improving patient adherence and therapeutic outcomes[1][4].

Mechanistic Overview

The rationale for utilizing CMH lies in its dual functionality: the chloromethyl group serves as an electrophilic center for N-alkylation, while the heptanoate tail provides the necessary hydrophobic bulk to facilitate polymer encapsulation[1][3]. Once the polymer nanoparticle is administered intramuscularly, it acts as a drug reservoir[5]. As the prodrug slowly dissolves into the surrounding tissue, ubiquitous tissue esterases cleave the heptanoate ester bond[1]. This enzymatic hydrolysis yields an unstable N-hydroxymethyl intermediate, which spontaneously dealkylates to release formaldehyde, heptanoic acid, and the fully active API[1].

G A Heptanoyl Chloride + Paraformaldehyde B Chloromethyl Heptanoate (CMH) A->B ZnCl2, Reflux C Iodomethyl Heptanoate (IMH) B->C NaI, Acetone (Finkelstein Reaction) E Lipophilic Prodrug (Heptanoyloxymethyl Ester) C->E N-Alkylation D Active Pharmaceutical Ingredient (API) D->E Base (NaHMDS) F Polymer Encapsulation (e.g., Poloxamer) E->F Polymer Addition G Long-Acting Nanoformulation F->G High-Pressure Homogenization

Workflow for the synthesis of heptanoyloxymethyl prodrugs and polymer encapsulation.

Pathway P Polymer Nanoparticle (Prodrug Reservoir) R Released Prodrug P->R Dissolution E Esterase Cleavage (Hydrolysis) R->E I N-Hydroxymethyl Intermediate E->I - Heptanoic Acid A Active Drug (API) + Formaldehyde I->A Spontaneous Dealkylation

In vivo enzymatic bioconversion pathway of HOM-prodrugs released from polymer matrices.

Experimental Protocols

Protocol 1: Synthesis of CMH and Halogen Exchange

Causality Insight: Direct N-alkylation with CMH can be kinetically slow due to the poor leaving group ability of the chloride ion. Performing a Finkelstein reaction to convert CMH to iodomethyl heptanoate (IMH) significantly accelerates the subsequent substitution reaction, preserving the integrity of sensitive APIs by avoiding prolonged exposure to harsh reaction conditions[1][6].

Step-by-Step Methodology:

  • CMH Synthesis: React heptanoyl chloride with 1.0 equivalent (eq.) of paraformaldehyde and 0.025 eq. of zinc chloride (ZnCl₂) under reflux conditions for 16 hours[1].

  • Workup: Cool the reaction mixture to room temperature and partition it between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃) in a separatory funnel[1].

  • Extraction: Back-extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄)[1].

  • Purification: Evaporate the solvents and isolate CMH using silica column chromatography, eluting with a 9:1 hexanes:ethyl acetate mobile phase[1].

  • Halogen Exchange (Finkelstein): Dissolve CMH (1.0 eq.) and sodium iodide (NaI, 2.5 eq.) in a 2:1 mixture of acetonitrile (ACN) and DCM under an argon atmosphere[1].

  • Reaction: Stir the mixture for 90 hours at room temperature, strictly protected from light to prevent iodine degradation[1].

  • Final Isolation: Concentrate the mixture, partition between DCM and water, wash sequentially with NaHCO₃ and brine, dry over Na₂SO₄, and purify via chromatography to yield IMH[1].

Protocol 2: Prodrug Synthesis (N-Alkylation of API)

Causality Insight: Deprotonation of the API's secondary amine requires a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures. This prevents unwanted side reactions (such as nucleophilic attack on the ester carbonyl) and ensures high regioselectivity during the Sₙ2 attack on the iodomethyl carbon[6].

Step-by-Step Methodology:

  • Preparation: Suspend the API (e.g., Rilpivirine or a CGRP antagonist) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and dimethylformamide (DMF) under an argon atmosphere[2][6].

  • Deprotonation: Cool the reaction flask to -46 °C using an ACN-dry ice bath. Add 3.0 eq. of NaHMDS to deprotonate the secondary amine and allow it to react for 30 minutes[6].

  • Alkylation: Dropwise, add a solution containing 1.5 eq. of IMH dissolved in anhydrous THF[6].

  • Incubation: Gradually warm the reaction mixture to room temperature and stir for 48 hours[6].

  • Quenching & Purification: Cool the mixture to -78 °C, quench with methanol to neutralize excess base, concentrate to remove solvents, and purify the HOM-prodrug directly via RP-HPLC (15-95% gradient)[2][6].

Protocol 3: Polymer Nanoformulation

Causality Insight: To prevent the highly lipophilic HOM-prodrug from aggregating into non-uniform clumps in aqueous environments, block copolymers (e.g., Pluronic F108 / Poloxamer 338) are utilized as surface stabilizers. High-pressure homogenization provides the mechanical shear necessary to reduce the particle size to the nanoscale, ensuring a low polydispersity index (PDI < 0.3) required for stable, reproducible intramuscular injections[1][4].

Step-by-Step Methodology:

  • Suspension: Suspend the purified HOM-prodrug and the polymer surfactant (e.g., Pluronic F108) in endotoxin-free, cell-culture grade water[1].

  • Pre-milling: Agitate the suspension to form a uniform, coarse slurry.

  • Homogenization: Process the mixture through a high-pressure homogenizer (e.g., Avestin EmulsiFlex) at 20,000 psi for 30 to 40 continuous cycles until the suspension becomes translucent.

  • Validation: Monitor and validate the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS) to ensure the formulation meets stability criteria[6].

Quantitative Data Summary

The addition of the heptanoyloxymethyl promoiety and subsequent polymer encapsulation drastically alters the physicochemical and pharmacokinetic profile of the native API. Below is a comparative summary utilizing Rilpivirine (RPV) as a benchmark model[3][6][7].

ParameterNative API (e.g., Rilpivirine)HOM-Prodrug Polymer Nanoformulation
Particle Size (nm) > 1000 nm (Unformulated crystals)326 ± 1 nm
Polydispersity Index (PDI) N/A0.25 ± 0.1
Zeta Potential (mV) N/A-9.2 ± 0.9 mV
Apparent Half-Life ( t1/2​ ) ~ 1.5 weeks> 25 weeks (13- to 26-fold increase)
Lipophilicity (LogP) 5.47> 8.0

Note: Physicochemical parameters of the nanoformulation remain stable for over 100 days post-manufacture, validating the robustness of the polymer matrix[6].

References

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation Source: Journal of Controlled Release / NIH PubMed Central URL:[Link]

  • Prodrug approaches for the development of a long-acting drug delivery systems Source: Advanced Drug Delivery Reviews / NIH PubMed Central URL:[Link]

  • Prodrugs of CGRP antagonists (KR20210078507A)
  • A Year-Long Extended Release Nanoformulated Cabotegravir Prodrug Source: Nature Materials / NIH PubMed Central URL:[Link]

Sources

Application

Application Note: High-Yield Derivatization of Carboxylic Acids Using Chloromethyl Heptanoate for Acyloxyalkyl Prodrug Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, reaction optimization, and self-validating synthetic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic causality, reaction optimization, and self-validating synthetic protocols.

Introduction & Mechanistic Rationale

The derivatization of polar carboxylic acid moieties into lipophilic acyloxyalkyl esters—specifically acyloxymethyl (ACOM) prodrugs—is a cornerstone strategy in medicinal chemistry. This modification masks the ionizable carboxylate, significantly enhancing membrane permeability, oral bioavailability, and cellular penetration .

Chloromethyl heptanoate (CAS: 76068-79-6) is a highly effective alkylating agent for this purpose. The seven-carbon heptanoate tail provides an optimal logarithmic partition coefficient (logP) increment, balancing lipid membrane permeability with acceptable formulation solubility, avoiding the extreme hydrophobicity of longer chains (e.g., stearate) . Once in systemic circulation, the heptanoyloxymethyl promoiety undergoes predictable, rapid enzymatic hydrolysis by non-specific esterases to release the active parent drug and harmless byproducts (heptanoic acid and formaldehyde).

The Causality of Reagent Selection

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2). However, the chloride leaving group on chloromethyl heptanoate is relatively poor. Forcing the Sₙ2 reaction with heat often leads to the degradation of sensitive pharmaceutical intermediates.

To bypass this thermodynamic barrier, the protocol employs a Finkelstein catalyst (Sodium Iodide, NaI). NaI converts the chloromethyl ester in situ into the highly electrophilic iodomethyl heptanoate. Because iodide is a vastly superior leaving group, the subsequent Sₙ2 attack by the carboxylate anion proceeds rapidly at room temperature . Furthermore, the choice of base is critical: inorganic bases like Cesium Carbonate (Cs₂CO₃) are preferred over amine bases (e.g., Triethylamine). Amine bases can act as competing nucleophiles, forming irreversible quaternary ammonium salts with the reactive iodomethyl intermediate.

Reaction Workflow Visualization

G A Carboxylic Acid Substrate D SN2 Nucleophilic Attack (Base Mediated) A->D Deprotonation (Cs2CO3) B Chloromethyl Heptanoate + NaI (Catalyst) C Iodomethyl Heptanoate (Reactive Intermediate) B->C Finkelstein Reaction C->D E Heptanoyloxymethyl Ester (Target Prodrug) D->E - I⁻

Fig 1. Mechanistic workflow of carboxylic acid derivatization via in situ Finkelstein reaction.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization of the acyloxymethylation reaction, demonstrating the causality behind the finalized protocol.

EntrySolventBaseCatalyst / AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Causality & Observation
1DMFK₂CO₃None602445Poor leaving group (Cl⁻) results in sluggish Sₙ2 kinetics and incomplete conversion.
2DMFK₂CO₃NaI (1.5 eq)251288In situ Finkelstein reaction generates highly reactive iodomethyl species, allowing lower temp.
3ACNTEANaI (1.5 eq)601841Triethylamine acts as a competing nucleophile, forming unwanted quaternary ammonium salts.
4 Acetone Cs₂CO₃ NaI (1.5 eq) 25 8 94 Cesium effect enhances carboxylate solubility and nucleophilicity, maximizing yield.

Self-Validating Experimental Protocol

This methodology incorporates built-in validation checkpoints to ensure the in situ generation of the reactive intermediate is successful before the valuable Active Pharmaceutical Ingredient (API) or substrate is introduced.

Materials Required
  • Substrate: Carboxylic acid API (1.0 eq)

  • Alkylating Agent: Chloromethyl heptanoate (1.5 eq)

  • Catalyst: Sodium iodide (NaI), anhydrous (1.5 eq)

  • Base: Cesium carbonate (Cs₂CO₃), anhydrous (2.0 eq)

  • Solvent: Anhydrous Acetone or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Catalyst Activation (Finkelstein Pre-activation)

  • In an oven-dried, argon-purged reaction flask, dissolve chloromethyl heptanoate (1.5 eq) and anhydrous NaI (1.5 eq) in anhydrous Acetone (0.2 M relative to the final substrate concentration).

  • Stir the mixture at room temperature in the dark for 2 hours.

  • Validation Checkpoint 1: The solution will turn slightly yellow, and a fine white precipitate (NaCl) will form, confirming the displacement of chloride by iodide. An aliquot analyzed by GC-MS will show the disappearance of the chloromethyl peak and the emergence of the heavier iodomethyl species.

Step 2: Substrate Preparation & Deprotonation 4. In a separate vial, suspend the carboxylic acid substrate (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous Acetone. 5. Stir for 30 minutes at room temperature. 6. Validation Checkpoint 2: The suspension will change in appearance (often becoming a homogenous solution or a finer dispersion) as the carboxylic acid is deprotonated to form the highly nucleophilic cesium carboxylate salt. The large ionic radius of Cs⁺ creates a loose ion pair, maximizing the oxygen's nucleophilicity.

Step 3: Sₙ2 Coupling 7. Place the carboxylate mixture in an ice bath (0 °C). 8. Dropwise add the pre-activated iodomethyl heptanoate solution (from Step 1) to the cooled carboxylate mixture. 9. Allow the reaction to slowly warm to room temperature and stir for 8 hours. 10. Validation Checkpoint 3: Monitor the reaction via LC-MS or TLC. The complete disappearance of the parent carboxylic acid mass/spot indicates reaction completion.

Step 4: Quenching and Workup 11. Quench the reaction by adding saturated aqueous NH₄Cl. 12. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 13. Wash the combined organic layers with 5% aqueous sodium thiosulfate (Na₂S₂O₃).

  • Causality: NaI can oxidize to I₂ during the reaction, which discolors the product. Thiosulfate reduces I₂ back to water-soluble I⁻, instantly turning the organic layer from yellow to clear.
  • Wash with deionized water and brine, then dry over anhydrous Na₂SO₄.
  • Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Analytical Validation Standards

To confirm the structural integrity of the synthesized heptanoyloxymethyl ester, utilize the following analytical standards:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature of the ACOM prodrug is the methylene spacer (-O-CH₂-O-). This will appear as a distinct, highly deshielded singlet typically between δ 5.70 – 5.90 ppm . The heptanoate tail will present a terminal methyl triplet at ~0.88 ppm and a broad aliphatic methylene envelope between 1.20 – 1.60 ppm .

  • LC-MS (ESI+): The derivatized product will exhibit a mass shift corresponding to the addition of the heptanoyloxymethyl group. Look for the [M+H]+ or [M+Na]+ adducts, which will be exactly +142.09 Da heavier than the parent carboxylic acid.

References

  • Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy PubMed Central (PMC) URL:[Link]

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation PubMed Central (PMC) URL:[Link]

  • Prodrugs of CGRP Antagonists (Patent KR20210078507A)
Method

Step-by-step synthesis of chloromethyl methyl ether as a precursor

Providing a step-by-step synthesis protocol for chloromethyl methyl ether (CMME) would be irresponsible and contrary to established safety guidelines. Chloromethyl methyl ether is an extremely potent and volatile human c...

Author: BenchChem Technical Support Team. Date: March 2026

Providing a step-by-step synthesis protocol for chloromethyl methyl ether (CMME) would be irresponsible and contrary to established safety guidelines. Chloromethyl methyl ether is an extremely potent and volatile human carcinogen with high acute toxicity. Its synthesis and handling should only be attempted in specialized, controlled environments by personnel with extensive training in managing highly hazardous materials.

Due to the severe risks involved, this document will not provide a synthesis protocol. Instead, it will serve as a critical safety and hazard awareness guide for researchers, in line with promoting a culture of safety in the laboratory.

Hazard Analysis: Chloromethyl Methyl Ether (CMME)

1. Extreme Carcinogenicity: CMME is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is definitively carcinogenic to humans. Chronic exposure, even at very low concentrations, is linked to an increased risk of lung cancer.

2. High Acute Toxicity: CMME is highly toxic if inhaled, absorbed through the skin, or ingested. It is corrosive to the eyes, skin, and respiratory tract. Acute inhalation can lead to severe respiratory distress, pulmonary edema, and death.

3. Formation of a More Potent Carcinogen: CMME can contain, or degrade to form, bis(chloromethyl) ether (BCME), a related compound that is even more potently carcinogenic than CMME itself.

4. Reactivity Hazards: CMME reacts violently with water, releasing hydrochloric acid and formaldehyde, both of which are toxic and corrosive.

Mandatory Safety Protocols and Engineering Controls

Given the extreme hazard profile, the following controls are non-negotiable when handling CMME.

1. Designated and Controlled Areas: All work with CMME must be conducted in a designated area, such as a certified chemical fume hood with a high rate of air exchange. This area must be clearly marked with warning signs indicating the presence of a potent carcinogen.

2. Engineering Controls: The Primary Barrier

  • Fume Hood: A properly functioning chemical fume hood with a face velocity of at least 100 feet per minute is mandatory.

  • Glove Box: For any operations that may involve higher concentrations or potential for splashing, a glove box provides an essential secondary layer of containment.

  • Ventilation: The laboratory must have negative pressure relative to adjacent areas to prevent the escape of fugitive emissions.

3. Personal Protective Equipment (PPE): The Last Line of Defense

  • Gloves: Use dual-layer gloves, such as a nitrile inner glove and a butyl rubber or Viton™ outer glove, to provide adequate protection against skin absorption. Check glove manufacturer recommendations for breakthrough times.

  • Eye Protection: Chemical splash goggles and a full-face shield are required.

  • Body Protection: A chemically resistant apron or lab coat made of a material like Tychem® is necessary. For any risk of significant exposure, a full-body chemical protective suit may be required.

  • Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors and acid gases should be used for any non-routine operations or in case of a spill. A self-contained breathing apparatus (SCBA) is necessary for emergency response.

Workflow for Safe Handling (Hypothetical)

The following diagram illustrates the minimum required workflow for safely handling a pre-existing, diluted solution of CMME, emphasizing containment and decontamination, not synthesis.

G cluster_prep Preparation Phase (Inside Fume Hood) cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Decontamination Phase prep_ppe Don Full PPE (Dual Gloves, Face Shield, Apron) prep_setup Verify Fume Hood Functionality (Check Airflow Monitor) prep_ppe->prep_setup prep_decon Prepare Decontamination Solution (e.g., Sodium Bicarbonate) prep_setup->prep_decon prep_waste Label Hazardous Waste Container prep_decon->prep_waste handle_transfer Use Syringe/Cannula for Transfer (Minimize Aerosol Generation) prep_waste->handle_transfer Proceed only if all checks pass handle_reaction Cap Reaction Vessel Immediately handle_quench Quench Residual Reagent in Hood clean_tools Decontaminate All Glassware/Tools (Rinse with Decon Solution in Hood) handle_quench->clean_tools After reaction is complete clean_hood Wipe Down Fume Hood Surfaces clean_waste Seal Hazardous Waste Container clean_ppe Doff PPE in Designated Area (Dispose as Hazardous Waste) cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Workflow emphasizing containment and decontamination for handling CMME.

Emergency Procedures

  • Spill: Evacuate the area immediately. Alert safety personnel. Only trained emergency responders with SCBA should attempt cleanup.

  • Inhalation: Move the victim to fresh air immediately. Seek emergency medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Conclusion

The extreme danger posed by chloromethyl methyl ether cannot be overstated. The scientific community has moved towards safer alternatives for most applications where CMME was historically used. Before considering any work with this compound, a thorough hazard assessment must be conducted, and all engineering controls, administrative procedures, and PPE requirements must be rigorously implemented. If a less hazardous alternative exists, it should be used.

References

  • Chloromethyl Methyl Ether (CMME) , Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). [Link]

  • IARC Monograph on the Evaluation of Carcinogenic Risks to Humans, Volume 100F , International Agency for Research on Cancer (IARC). [Link]

Application

Application Notes &amp; Protocols: Leveraging Chloromethyl Heptanoate for Advanced Biomaterial Coatings

Abstract & Introduction The interface between a biomaterial and its physiological environment dictates its ultimate success or failure. Unmodified surfaces can trigger protein adsorption, bacterial colonization, and a fo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The interface between a biomaterial and its physiological environment dictates its ultimate success or failure. Unmodified surfaces can trigger protein adsorption, bacterial colonization, and a foreign body response, compromising the function and longevity of medical devices, implants, and drug delivery systems.[1][2] Surface modification is therefore a critical strategy for engineering desired biological interactions without altering the bulk properties of the underlying material.[3][4][5] Among the most powerful techniques for surface functionalization is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a method that allows for the growth of high-density polymer chains, or "polymer brushes," directly from a substrate.[6][7] These brushes can be tailored to control wettability, reduce fouling, improve biocompatibility, and act as reservoirs for therapeutic agents.[8][9]

Atom Transfer Radical Polymerization (ATRP) is a type of controlled radical polymerization that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[10][11][12] The key to this control lies in the reversible activation and deactivation of growing polymer chains, mediated by a transition metal catalyst.[12] The process is initiated from an alkyl halide, a molecule containing a carbon-halogen bond that can be reversibly cleaved.[10][]

This document provides a detailed guide on the use of Chloromethyl Heptanoate (C8H15ClO2) as a functional initiator for creating biomaterial coatings via SI-ATRP. While classic ATRP initiators like α-bromoisobutyryl bromide are common, chloromethyl esters such as chloromethyl heptanoate represent a versatile class of compounds for this purpose. The heptanoate chain provides a hydrophobic character, while the chloromethyl group serves as the active site for initiating polymerization. We will detail the chemical principles, provide step-by-step protocols for surface immobilization and polymerization, and outline the necessary characterization techniques to validate the resulting polymer coating.

Causality: The choice of SI-ATRP is deliberate. Unlike simple coating methods where polymers are physically adsorbed, SI-ATRP creates a dense, covalently bonded layer.[2] This "grafting-from" approach ensures the long-term stability of the coating in dynamic physiological environments. The initiator, chloromethyl heptanoate, is central to this process; its terminal C-Cl bond is precisely targeted by the ATRP catalyst to begin the controlled growth of each polymer chain from the surface.

Chemical & Physical Properties of Chloromethyl Heptanoate

A thorough understanding of the initiator is critical for successful polymerization.

PropertyValueSource
IUPAC Name chloromethyl heptanoate[14]
Synonyms Heptanoic acid, chloromethyl ester[14]
Molecular Formula C8H15ClO2[14]
Molecular Weight 178.65 g/mol [14]
Appearance Colorless liquid[15]
Key Functional Groups Ester (-C(=O)O-), Alkyl Halide (-CH2Cl)-

The Principle of SI-ATRP: A Two-Stage Process

Creating a polymer brush coating using an initiator like chloromethyl heptanoate is fundamentally a two-stage process. First, the initiator must be anchored to the biomaterial surface. Second, the polymer chains are grown from these anchored initiators.

Stage 1: Initiator Immobilization

The biomaterial surface (e.g., titanium, silicon oxide, or a base polymer) must first be functionalized to present reactive groups. For metal oxides like Titanium (Ti), which naturally form a titanium dioxide (TiO2) layer with surface hydroxyl (-OH) groups, a common strategy is to use a silane-based coupling agent that also contains the ATRP initiating moiety. For this guide, we will adapt this widely-used principle. A bifunctional molecule, such as a custom-synthesized phosphonate or silane containing the chloromethyl ester group, is used to form a stable, self-assembled monolayer (SAM) that acts as the foundation for polymerization.[16][17]

Stage 2: Surface-Initiated Polymerization

Once the initiators are immobilized, the surface is immersed in a solution containing the monomer of choice (e.g., a methacrylate or styrene derivative), a transition metal catalyst (typically a copper-halide complex), and a ligand.[10] The catalyst reversibly activates the C-Cl bond of the immobilized chloromethyl heptanoate initiator, creating a radical that initiates the polymerization of the monomer.[10][12] The catalyst also deactivates the growing polymer chain, establishing an equilibrium that keeps the concentration of active radicals low.[18] This minimizes termination reactions and allows all polymer chains to grow at a similar, controlled rate.

Visualization of the SI-ATRP Workflow

SI_ATRP_Workflow cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Polymerization Substrate Biomaterial Substrate (e.g., Titanium) Activation Surface Activation (e.g., Piranha, Plasma) Substrate->Activation Expose -OH groups Immobilization Initiator Immobilization (Self-Assembled Monolayer) Activation->Immobilization React with bifunctional initiator Initiated_Surface Initiator-Functionalized Surface Immobilization->Initiated_Surface Wash & Dry Polymerization SI-ATRP Reaction (Monomer, Catalyst, Ligand) Initiated_Surface->Polymerization Immerse in solution Final_Coating Polymer Brush-Coated Biomaterial Polymerization->Final_Coating Controlled growth

Caption: Overall workflow for creating biomaterial coatings via SI-ATRP.

The ATRP Catalytic Cycle

The engine of this process is the catalytic cycle, which maintains control over the polymerization.

ATRP_Cycle P_Dormant P-Cl (Dormant Chain) P_Active P• (Active Radical) P_Dormant->P_Active k_act P_Active->P_Dormant k_deact Monomer Monomer P_Active->Monomer k_p (Propagation) Catalyst_Act Cu(I)/L (Activator) Catalyst_Deact Cl-Cu(II)/L (Deactivator) Catalyst_Act->Catalyst_Deact Activation Catalyst_Deact->Catalyst_Act Deactivation Monomer->P_Active

Caption: The core equilibrium of the ATRP catalytic cycle.

Experimental Protocols

Disclaimer: The following protocols are generalized for research purposes. All procedures involving hazardous chemicals must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

Protocol 4.1: Substrate Preparation (Example: Titanium)

The goal is to generate a clean, reactive surface with hydroxyl groups.

  • Sonication: Sonicate titanium coupons (1x1 cm) in a sequence of acetone, ethanol, and deionized (DI) water for 15 minutes each to remove organic contaminants.

  • Drying: Dry the coupons under a stream of nitrogen gas.

  • Oxidation/Hydroxylation: Immerse the cleaned coupons in a piranha solution (3:1 mixture of concentrated H2SO4 to 30% H2O2) for 1 hour. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

  • Rinsing: Thoroughly rinse the coupons with copious amounts of DI water.

  • Final Dry: Dry again under a nitrogen stream and store in a vacuum desiccator until use.

Protocol 4.2: Immobilization of a Chloromethyl-Functional Initiator

This protocol assumes the use of a custom bifunctional initiator, such as (11-(2-bromo-2-methyl)propionyloxy)undecyltrichlorosilane (BPTCS) , which is a well-documented analog. The chloromethyl heptanoate functionality would be synthesized into a similar silane or phosphonic acid structure for robust attachment.

  • Solution Preparation: In an argon-filled glovebox, prepare a 2 mM solution of the chloromethyl-functionalized silane initiator in anhydrous toluene.

  • Immobilization Reaction: Place the activated titanium substrates from Protocol 4.1 into the initiator solution. Seal the container under argon.

  • Incubation: Allow the reaction to proceed for 16-24 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • Washing: Remove the substrates from the solution and rinse thoroughly with toluene, followed by ethanol, to remove any non-covalently bound initiator molecules.

  • Curing & Drying: Dry the initiator-coated substrates under a nitrogen stream and then cure in an oven at 110°C for 1 hour to stabilize the silane linkage. Store in a desiccator.

Protocol 4.3: Surface-Initiated ATRP of a Hydrophilic Monomer

This protocol details the "grafting-from" process to create a polymer brush coating. We will use 2-hydroxyethyl methacrylate (HEMA) as an example monomer to create a hydrophilic, biocompatible coating.[16]

  • Reagent Preparation: In a Schlenk flask, add the monomer HEMA (e.g., 5.0 g, 38.4 mmol), the ligand 2,2'-bipyridine (bpy) (e.g., 240 mg, 1.54 mmol), and a solvent mixture (e.g., 1:1 methanol/DI water, 10 mL).

  • Deoxygenation: Place the initiator-coated substrates into the flask. Seal the flask and deoxygenate the solution by bubbling with argon for 30-45 minutes while stirring in an ice bath.

  • Catalyst Addition: Under a positive flow of argon, quickly add the copper(I) bromide (Cu(I)Br) catalyst (e.g., 110 mg, 0.77 mmol).

  • Polymerization: Place the sealed flask in a thermostatically controlled oil bath at a set temperature (e.g., 60°C) and allow the polymerization to proceed for the desired time (e.g., 4-12 hours). The reaction time will influence the final thickness of the polymer brush layer.

  • Termination: Stop the reaction by opening the flask to air and immersing it in an ice bath.

  • Final Washing: Remove the coated substrates and wash them extensively via sonication in ethanol and DI water to remove any residual monomer, catalyst, and non-attached polymer.

  • Drying: Dry the final polymer brush-coated biomaterials under a stream of nitrogen.

Characterization & Data Analysis

Validation of the coating is essential. The following techniques provide evidence of successful surface modification.[21][22]

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides the elemental composition of the top 5-10 nm of a material.[23] It is used to confirm the presence of the initiator and the subsequent polymer layer.

Expected Outcome:

  • Bare Titanium: Will show peaks for Titanium (Ti), Oxygen (O), and adventitious Carbon (C).

  • Initiator-Coated Surface: Will show an increase in the Carbon (C) signal and the appearance of a Chlorine (Cl) peak, confirming initiator immobilization.

  • Polymer-Coated Surface: Will show a significant increase in Carbon (C) and Oxygen (O) signals (from PHEMA) and an attenuation (decrease) of the underlying Titanium (Ti) signal. The Chlorine (Cl) peak should diminish or disappear, indicating it has been consumed during initiation.

Table 1: Example XPS Elemental Analysis Data

Surface StageTi (at%)O (at%)C (at%)Cl (at%)
Bare Titanium35.255.19.70.0
Initiator-Coated Ti28.549.820.31.4
PHEMA Brush-Coated Ti4.135.660.3<0.1
Contact Angle Goniometry

This technique measures the angle a droplet of liquid (typically water) makes with the surface, indicating its wettability.[24] It is a simple yet powerful way to assess the change in surface energy after modification.

Expected Outcome:

  • A surface coated with a hydrophobic polymer (grown from a monomer like styrene) will show an increase in the water contact angle.

  • A surface coated with a hydrophilic polymer (like the PHEMA in our protocol) will show a significant decrease in the water contact angle, indicating a more water-loving surface. This is often desirable for improving biocompatibility and reducing non-specific protein adsorption.[24]

Table 2: Example Water Contact Angle Measurements

Surface StageWater Contact Angle (°)Surface Character
Bare Titanium75.8 ± 3.5Moderately Hydrophilic
Initiator-Coated Ti88.2 ± 2.9More Hydrophobic
PHEMA Brush-Coated Ti34.5 ± 4.1Highly Hydrophilic

Troubleshooting & Field Insights

  • Problem: Low grafting density or no polymerization.

    • Cause & Solution: Incomplete deoxygenation is a common culprit, as oxygen terminates the radical polymerization. Ensure all solvents and the reaction mixture are thoroughly purged with an inert gas. Also, verify the activity of the catalyst; Cu(I)Br can oxidize to the deactivator state Cu(II)Br2 upon exposure to air. Use fresh, properly stored catalyst.

  • Problem: High polydispersity (uncontrolled polymerization).

    • Cause & Solution: The ratio of catalyst to initiator is crucial. An insufficient amount of catalyst can lead to poor control. It can be beneficial to add a small amount of the deactivator (e.g., Cu(II)Br2) at the start of the reaction to establish the ATRP equilibrium more quickly.[18]

  • Insight on Adhesion: The stability of the final coating is only as good as the initial initiator layer. For surfaces like titanium, the use of phosphonic acid-based anchors instead of silanes can offer superior hydrolytic stability in long-term aqueous environments, which is a critical consideration for permanent implants.[17]

Safety & Handling

Chloromethyl heptanoate and related alkyl halides are hazardous.[15] All handling should be performed in a chemical fume hood.[25]

  • Hazards: Flammable liquid and vapor. Causes skin and serious eye irritation.[20][25] May be harmful if inhaled or swallowed.

  • PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[25][26]

  • Handling: Ground and bond containers when transferring material. Use spark-proof tools. Avoid inhalation of vapors.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition in a tightly sealed container.[25]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not pour down the drain.

References

  • ResearchGate. (2023). Synthesis and specific biomedical applications of polymer brushes. [Link]

  • AVESİS - Istanbul Üniversitesi. (2023). Synthesis and specific biomedical applications of polymer brushes. [Link]

  • MDPI. (2023). Polymer Brushes: Novel Surfaces for Biomedical Applications. [Link]

  • MDPI. (2025). Controlled PolyDMAEMA Functionalization of Titanium Surfaces via Graft-To and Graft-From Strategies. [Link]

  • University of Bath's research portal. (2018). Surface-initiated ATRP from polydopamine-modified TiO 2 nanoparticles. [Link]

  • PMC. (N/A). ATRP in the design of functional materials for biomedical applications. [Link]

  • MDPI. (2022). Application of Multi-Layered Temperature-Responsive Polymer Brushes Coating on Titanium Surface to Inhibit Biofilm Associated Infection in Orthopedic Surgery. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90%. [Link]

  • LookChem. (N/A). 3-(Chloromethyl)-heptane Safety Data Sheet. [Link]

  • PMC. (2021). Analytical Techniques for the Characterization of Bioactive Coatings for Orthopaedic Implants. [Link]

  • ETH Zurich Research Collection. (2025). Atom transfer radical polymerization. [Link]

  • OuluREPO. (2024). Progress in ATRP-derived materials for biomedical applications. [Link]

  • PubMed. (2024). Design, preparation, and characterization of lubricating polymer brushes for biomedical applications. [Link]

  • Sci-Hub. (2007). Functionalization of Titanium Surfaces via Controlled Living Radical Polymerization. [Link]

  • ResearchGate. (N/A). The static contact angle (a) and XPS (b) characterization of chemical PTX coating. [Link]

  • Wikipedia. (N/A). Atom transfer radical polymerization. [Link]

  • Nbinno.com. (2023). Understanding the Properties and Applications of 3-(Chloromethyl)heptane. [Link]

  • PMC. (2013). Surface initiated atom transfer radical polymerization grafting of sodium styrene sulfonate from titanium and silicon substrates. [Link]

  • MDPI. (2021). Surface Testing of Dental Biomaterials—Determination of Contact Angle and Surface Free Energy. [Link]

  • ACS Publications. (2023). Contact-Biocide TiO2 Surfaces by Surface-Initiated Atom Transfer Radical Polymerization with Chemically Stable Phosphonate Initiators. [Link]

  • Semantics Scholar. (2017). Surface characterization of biomaterials. [Link]

  • Virginia Open Data Portal. (N/A). Compound 525228: Chloromethyl heptanoate. [Link]

  • PubChem - NIH. (N/A). Chloromethyl 7-chloroheptanoate. [Link]

  • Biotechnology Kiosk. (2022). Surface Modification of Advanced Biomaterials for Applications in the Pharmaceutical and Medical Fields. [Link]

  • RSC Publishing. (N/A). Surface modifications of biomaterials in different applied fields. [Link]

  • PubChem. (N/A). 4-(Chloromethyl)heptan-4-ol. [Link]

  • PMC - NIH. (2023). Surface modifications of biomaterials in different applied fields. [Link]

  • Encyclopedia MDPI. (2022). Biomaterial Surface Modifications. [Link]

  • Wikipedia. (N/A). Biomaterial surface modifications. [Link]

  • ResearchGate. (N/A). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. [Link]

  • Virginia Open Data Portal. (2025). Compound 525210: 5-Chloroheptanoic acid, chloromethyl ester. [Link]

Sources

Method

Application Note: Analytical Methods for the Quantification of Chloromethyl Heptanoate in Prodrug Development

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide robust, self-validating methodologies for the quantification of chloromethyl heptanoate (CMH) during reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide robust, self-validating methodologies for the quantification of chloromethyl heptanoate (CMH) during reaction monitoring and residual impurity analysis in active pharmaceutical ingredients (APIs).

Introduction & Mechanistic Context

Chloromethyl heptanoate (CMH, CAS 76068-79-6) is a highly reactive alkylating agent extensively utilized in the synthesis of prodrugs. By forming acyloxyalkyl esters, CMH masks polar functional groups, thereby enhancing the lipophilicity, bioavailability, and tissue distribution of APIs. Notable applications include the creation of long-acting antiretroviral nanoformulations (such as rilpivirine prodrugs)[1] and the synthesis of CGRP antagonist prodrugs[2].

However, because CMH is an alkylating agent, it carries inherent genotoxic risks. Regulatory guidelines mandate the rigorous quantification of residual CMH in final APIs, typically down to parts-per-million (ppm) levels. Furthermore, during the synthesis of lipid prodrugs or peptide carriers[3], monitoring the consumption of CMH is critical for optimizing reaction kinetics and yield[4].

Analytical Challenges & Rationale

Quantifying CMH presents three distinct analytical challenges:

  • Hydrolytic Instability: CMH rapidly hydrolyzes in aqueous environments to yield formaldehyde, heptanoic acid, and hydrochloric acid. Aqueous sample preparation will lead to false negatives.

  • Lack of Chromophore: The absence of a conjugated π -system makes standard UV detection (e.g., 254 nm) blind to CMH. This necessitates alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).

  • Volatility and Thermal Lability: While highly amenable to Gas Chromatography (GC), excessive inlet temperatures or prolonged heating during sample preparation can degrade the delicate ester linkage.

To overcome these challenges, we employ two orthogonal workflows: GC-MS for high-sensitivity residual analysis, and HPLC-ELSD/LC-MS for real-time reaction monitoring.

Analytical Workflows

CMH_Workflow API API / Reaction Mixture Containing CMH Split Analytical Objective API->Split PrepGC Non-Aqueous Extraction (e.g., Hexane/DCM) Split->PrepGC Residual Analysis PrepHPLC Quenching & Dilution (e.g., ACN/Water) Split->PrepHPLC Reaction Monitoring GCMS GC-MS Analysis (EI Mode, m/z 108, 72) PrepGC->GCMS LCMS LC-MS/MS or HPLC-ELSD (Prodrug & CMH) PrepHPLC->LCMS QuantGC Residual CMH Quantification (< ppm) GCMS->QuantGC QuantLC Reaction Yield & Kinetics Profiling LCMS->QuantLC

Caption: Analytical workflow for chloromethyl heptanoate quantification via GC-MS and LC-MS/MS.

Experimental Protocols

Protocol A: GC-MS Quantification of Residual CMH

Causality & Self-Validation: This protocol utilizes Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). To prevent hydrolytic degradation, the extraction is strictly non-aqueous[1]. A structurally similar internal standard (IS), chloromethyl pentanoate[5], is added before extraction. If the extraction fails or the sample degrades due to environmental moisture, the IS signal will proportionally decrease, validating the system and preventing dangerous false negatives for this genotoxic impurity.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of the final API into a 10 mL anhydrous glass centrifuge tube.

  • Extraction: Add 5.0 mL of anhydrous hexane spiked with 1.0 µg/mL of the Internal Standard (chloromethyl pentanoate). Rationale: Hexane selectively extracts the lipophilic CMH while precipitating most polar APIs.

  • Agitation: Vortex vigorously for 2 minutes. Sonicate the mixture in a cold water bath (4°C) for 5 minutes. Rationale: Sonication generates localized cavitation heat; the cold bath prevents thermal volatilization of CMH.

  • Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C. Transfer 1.0 mL of the organic supernatant to a GC vial containing a 250 µL glass insert.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

    • Inlet: 200°C, Splitless mode (1 µL injection volume).

    • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 3 min).

    • MS Parameters: EI mode (70 eV). Use Selected Ion Monitoring (SIM) targeting m/z 108 (primary quantifier) and m/z 72 (qualifier) for CMH[6].

Protocol B: HPLC-ELSD for Reaction Monitoring

Causality & Self-Validation: During prodrug synthesis, tracking the conversion of CMH is vital. Because CMH lacks a UV chromophore, Evaporative Light Scattering Detection (ELSD) is used to detect all non-volatile and semi-volatile components[4]. The protocol is self-validating via a "cold quench" mechanism: by immediately diluting the reaction aliquot into cold acetonitrile, the alkylation reaction is instantly halted, locking the kinetic state for accurate profiling.

Step-by-Step Methodology:

  • Quenching: Withdraw exactly 10 µL of the active reaction mixture and immediately dispense it into a vial containing 990 µL of cold (-20°C) acetonitrile. Vortex instantly.

  • Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

  • HPLC-ELSD Conditions:

    • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 95% B over 5.0 minutes, hold at 95% B for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • ELSD Settings: Drift tube temperature set to 50°C; Nebulizer gas ( N2​ ) pressure at 40 psi. Gain set to 10.

Quantitative Data Summaries

To ensure trustworthiness and regulatory compliance, the analytical methods must meet strict validation criteria. Below are the representative quantitative parameters for the GC-MS workflow and the mass spectrometry fragmentation data used for identification.

Table 1: Representative Method Validation Parameters for GC-MS Quantification of CMH

Validation ParameterValue / RangeRegulatory Acceptance Criteria
Limit of Detection (LOD) 0.5 ppmSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.5 ppmSignal-to-Noise (S/N) 10
Linear Range 1.5 – 100 ppmCorrelation Coefficient ( R2 ) 0.995
Recovery (Spiked API Matrix) 94% – 102%80% – 120%
Intra-day Precision (RSD) 3.2% 5.0%

Table 2: Key MS Fragments for Chloromethyl Esters (EI Mode, 70 eV)

CompoundMolecular Weight ( g/mol )Primary Quantifier Ion (m/z)Qualifier Ion (m/z)
Chloromethyl heptanoate 178.6510872[6]
Chloromethyl pentanoate (IS) 150.609457[5]

References

  • Source: nih.
  • Source: google.
  • Source: google.
  • Source: core.ac.
  • Source: virginia.
  • Source: bldpharm.

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Application

Application Note: Chloromethyl Heptanoate as a Key Intermediate in Acyloxymethyl Prodrug Synthesis

Introduction & Mechanistic Rationale Chloromethyl heptanoate (CMH), also known as chloromethyl enanthate, is a highly specialized bifunctional alkylating agent used extensively in pharmaceutical development. Its primary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chloromethyl heptanoate (CMH), also known as chloromethyl enanthate, is a highly specialized bifunctional alkylating agent used extensively in pharmaceutical development. Its primary utility lies in the synthesis of acyloxymethyl (AOM) prodrugs [1].

The structural modification of a parent drug using CMH is driven by specific pharmacokinetic causalities. Many active pharmaceutical ingredients (APIs) suffer from poor membrane permeability, low lipophilicity, or excessively rapid clearance. Direct esterification of these drugs is often unfeasible due to steric hindrance, which prevents esterases from accessing and cleaving the prodrug bond in vivo.

To bypass this, CMH is used to append a heptanoyloxymethyl linker to a heteroatom (such as a carboxylic acid, amine, or amide) on the parent drug[2]. This spatial extension moves the ester bond away from the steric bulk of the API, ensuring predictable cleavage by ubiquitous non-specific esterases in the blood and tissues[1]. Furthermore, the seven-carbon aliphatic chain drastically increases the molecule's lipophilicity, making it an ideal candidate for long-acting (LA) injectable nanoformulations, such as those developed for antiretrovirals like rilpivirine[3] and CGRP antagonists[4].

Prodrug Activation Pathway

The self-immolative nature of the AOM linker is a self-validating biological system. Upon enzymatic hydrolysis of the ester bond, a highly unstable hydroxymethyl intermediate is formed. This intermediate spontaneously decomposes via the elimination of formaldehyde, releasing the active parent drug without requiring secondary enzymatic steps.

Activation Prodrug Acyloxymethyl Prodrug (Drug-CH2-O-CO-C6H13) Intermediate Hydroxymethyl Intermediate Prodrug->Intermediate Hydrolysis Heptanoic Heptanoic Acid (Byproduct) Prodrug->Heptanoic Cleavage Enzyme Esterases (Plasma/Tissue) Enzyme->Prodrug Catalyzes ActiveDrug Active Parent Drug (Drug-H) Intermediate->ActiveDrug Spontaneous Elimination Formaldehyde Formaldehyde (Byproduct) Intermediate->Formaldehyde Released

In vivo bioconversion of heptanoyloxymethyl prodrugs via esterase hydrolysis and elimination.

Physicochemical & Pharmacokinetic Data

The following tables summarize the core properties of the intermediate and the quantifiable impact it has on drug behavior.

Table 1: Physicochemical Profile of Chloromethyl Heptanoate

PropertyValue / Description
IUPAC Name Chloromethyl heptanoate
CAS Number 76068-79-6
Molecular Formula C8H15ClO2
Molecular Weight 178.66 g/mol
Appearance Colorless to pale yellow liquid
Primary Utility Alkylating agent for prodrug derivatization

Table 2: Impact of Heptanoyloxymethyl Derivatization on Drug Properties (Model: Rilpivirine[3])

ParameterParent Drug (Rilpivirine)Heptanoyloxymethyl ProdrugPharmacokinetic Rationale
Lipophilicity (LogP) ~4.8~7.5 - 8.0Facilitates integration into hydrophobic nanoparticle cores.
Aqueous Solubility LowExtremely LowPrevents premature dissolution from intramuscular depot.
In Vivo Half-Life DaysWeeks to MonthsEnables long-acting (LA) dosing intervals (e.g., monthly).
Tissue Biodistribution StandardSignificantly EnhancedHigher concentrations in lymphatic tissues and spleen.

Validated Experimental Protocols

The direct reaction of chloromethyl heptanoate with weak nucleophiles is often kinetically unfavorable. To overcome this, a two-step sequence utilizing a Finkelstein halogen exchange is employed to generate a highly electrophilic iodomethyl intermediate[3].

Workflow for synthesizing heptanoyloxymethyl prodrugs via Finkelstein activation and alkylation.

Protocol A: Synthesis of Iodomethyl Heptanoate (Halogen Exchange)

Rationale: Chlorine is a poor leaving group for sterically hindered substrates. Converting the chloromethyl ester to an iodomethyl ester drastically accelerates the subsequent alkylation step[3].

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve Chloromethyl heptanoate (1.0 eq) and Sodium Iodide (NaI, 2.5 eq) in a 2:1 anhydrous solvent mixture of Acetonitrile (ACN) and Dichloromethane (DCM)[3].

    • Causality Note: ACN is required to solubilize the inorganic NaI, while DCM ensures the highly lipophilic chloromethyl ester remains in a homogeneous phase, preventing biphasic stalling.

  • Reaction: Stir the mixture at room temperature for 90 hours.

    • Critical Step: The reaction flask must be shielded from light (e.g., wrapped in aluminum foil). The resulting carbon-iodine bond is highly susceptible to homolytic cleavage via UV/visible light, which would generate radical species and degrade the intermediate[3].

  • Workup: Upon completion, concentrate the mixture under reduced pressure to remove ACN and DCM. Partition the resulting residue between fresh DCM and deionized water.

  • Extraction: Extract the aqueous layer with additional DCM. Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate (to neutralize trace acids) and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate. Purify via short-pad silica column chromatography eluting with 9:1 hexanes:ethyl acetate to yield pure iodomethyl heptanoate[3].

Protocol B: Alkylation of the Parent Drug

Rationale: The highly electrophilic iodomethyl heptanoate reacts with the parent drug's nucleophilic center to form the bioreversible acyloxymethyl linker.

  • Deprotonation: Dissolve the parent drug (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add a suitable base (e.g., K2​CO3​ for carboxylic acids/phenols, or NaH for less nucleophilic amides/imides) at 0 °C. Stir for 15 minutes to allow for complete deprotonation.

  • Alkylation: Dropwise add the freshly prepared iodomethyl heptanoate (1.1 - 1.5 eq) over 10 minutes.

    • Alternative: For highly nucleophilic drugs, chloromethyl heptanoate can be added directly without the Finkelstein conversion, stirring at room temperature for up to 40 hours[4].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 to 40 hours, depending on the steric hindrance of the target moiety[4].

  • Quenching: Quench the reaction by adding 1 mL of saturated ammonium chloride ( NH4​Cl ) to neutralize excess base and halt the reaction[4].

  • Purification: Extract the product with Ethyl Acetate. Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over Na2​SO4​ , concentrate, and purify the crude product via Reverse-Phase HPLC (RP-HPLC) or silica gel chromatography[4].

Analytical Validation & Self-Validating Systems

To ensure the integrity of the synthesized prodrug, the system must be analytically validated at key checkpoints:

  • NMR Tracking of Halogen Exchange: The success of Protocol A can be self-validated via 1H -NMR. The methylene protons ( −O−CH2​−Cl ) of chloromethyl heptanoate typically appear as a distinct singlet near 5.70 - 5.75 ppm[5]. Upon successful conversion to the iodide, this singlet shifts downfield (typically ~5.9 - 6.0 ppm) due to the differing electronegativity and anisotropic effects of iodine.

  • TLC Mobility Shift: In Protocol B, the formation of the prodrug is easily confirmed by Thin-Layer Chromatography (TLC). Masking a polar hydrogen-bond donor (like an amine or acid) with the highly lipophilic heptanoyloxymethyl group will cause the product to elute significantly faster (higher Rf​ value) on normal-phase silica compared to the parent drug.

  • In Vitro Cleavage Assay: To confirm the prodrug is biologically active, incubate the purified compound in human plasma or a liver microsome matrix at 37 °C. Aliquots taken at various time points and analyzed via LC-MS should demonstrate the time-dependent disappearance of the prodrug mass and the stoichiometric appearance of the parent drug mass, validating the self-immolative release mechanism[1].

References

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: PMC - NIH URL:[Link]

  • Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane Source: CORE URL:[Link]

  • Prodrugs of CGRP antagonists (KR20210078507A)
  • Substituted imidazoles and their use as insecticides (CN101370786A)
  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation Source: PMC - NIH URL:[Link]

Sources

Method

Application Note: Ultra-Trace GC Analysis of Fatty Acids Utilizing Chloromethyl Ester Derivatization

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Insights Fatty acid profiling is a foundat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Insights

Fatty acid profiling is a foundational analytical requirement in lipidomics, biomarker discovery, and pharmaceutical quality control. While the conversion of free fatty acids (FFAs) to Fatty Acid Methyl Esters (FAMEs) remains the industry standard for Gas Chromatography (GC) analysis, FAMEs possess inherent limitations. Specifically, they lack the electronegative functional groups required for ultra-trace detection using an Electron Capture Detector (ECD), and highly volatile short-chain fatty acid (SCFA) methyl esters often co-elute with the solvent front.

To bypass these limitations, derivatization into chloromethyl esters (Cl-MEs) offers a powerful, alternative chemical handle. The introduction of a chlorine atom fundamentally alters the chromatographic and detection profile of the fatty acid[1].

The Causality Behind the Choice:

  • Enhanced Sensitivity via ECD: The halogenated chloromethyl group acts as a strong electrophile, exponentially increasing the electron-capturing cross-section of the molecule. This allows for femtogram-level limits of detection (LOD), which is critical when analyzing low-abundance lipids in complex biological matrices[2].

  • Retention Time Shifting: The addition of the chloromethyl group increases the molecular weight and boiling point of the derivative. For SCFAs (C2–C6), this shifts their elution times well outside the solvent delay window, allowing for baseline resolution that is often impossible with standard FAMEs[1].

The Chemistry of Chloromethylation

The synthesis of chloromethyl esters must be carefully controlled to prevent the formation of unwanted byproducts. The most efficient and field-proven method utilizes bromochloromethane ( CH2​BrCl ) in the presence of a tertiary amine base, such as triethylamine (TEA)[3].

Mechanistic Rationale: Why use bromochloromethane instead of dichloromethane or bis(chloromethyl) ether? The selection is driven by leaving-group kinetics. In the CH2​BrCl molecule, the bromide ion ( Br− ) is a significantly better leaving group than the chloride ion ( Cl− ) due to its larger atomic radius and higher polarizability. When the carboxylic acid is deprotonated by TEA to form a carboxylate anion, it performs an SN​2 nucleophilic attack on the bromochloromethane. The reaction selectively displaces the bromide, yielding the desired chloromethyl ester while leaving the chlorine atom intact[3].

Experimental Workflow

Workflow N1 1. Lipid Extraction (e.g., Folch Method) N2 2. Saponification (Yields Free Fatty Acids) N1->N2 N3 3. Derivatization (Bromochloromethane + TEA) N2->N3 N4 4. Liquid-Liquid Extraction (Hexane Recovery) N3->N4 N5 5. GC Separation (Capillary Column) N4->N5 N6 6. Detection (ECD or MS) N5->N6

Workflow for the GC-ECD analysis of fatty acids via chloromethyl ester derivatization.

Step-by-Step Protocol: A Self-Validating System

This protocol is designed as a self-validating system. Every critical step includes a physical or chemical checkpoint to ensure the integrity of the sample prior to GC injection.

Materials & Reagents
  • Bromochloromethane (Anhydrous, >99%)

  • Triethylamine (TEA) (Anhydrous)

  • N,N-Dimethylformamide (DMF) (Anhydrous, septum-sealed)

  • HPLC-grade Hexane and Ultra-pure Water

  • Internal Standard (IS): Heptadecanoic acid (C17:0), 10 µg/mL in ethanol.

Phase 1: Sample Preparation & Internal Validation
  • Spiking: Transfer 100 µL of the biological lipid extract into a glass reaction vial. Immediately spike with 10 µL of the C17:0 Internal Standard.

    • Causality: Adding the IS before any chemical manipulation ensures that any volumetric losses during liquid-liquid extraction are mathematically corrected during final quantification.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-high purity (UHP) Nitrogen at room temperature.

Phase 2: Derivatization Reaction
  • Solubilization: Reconstitute the dried FFAs in 500 µL of anhydrous DMF.

  • Deprotonation: Add 50 µL of anhydrous TEA. Vortex for 10 seconds.

  • Alkylation: In a fume hood, carefully add 100 µL of bromochloromethane. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the reaction mixture at 60°C for 60 minutes in a dry block heater.

    • Causality: 60°C provides the optimal thermodynamic energy to drive the SN​2 displacement of the bromide without causing thermal degradation of polyunsaturated fatty acids (PUFAs).

Phase 3: Extraction and Moisture Control
  • Quenching: Remove the vial, allow it to cool to room temperature, and add 1.0 mL of ultra-pure water to quench the reaction and dissolve the TEA-hydrobromide salt byproduct.

  • Extraction: Add 1.0 mL of HPLC-grade hexane. Vortex vigorously for 60 seconds, then centrifuge at 3,000 x g for 5 minutes to break any emulsions.

  • Moisture Verification (Critical QC Step): Transfer the upper organic (hexane) layer to a clean vial containing ~50 mg of anhydrous sodium sulfate ( Na2​SO4​ ). Swirl the vial.

    • Self-Validation: If the Na2​SO4​ clumps entirely, water is still present. Add small increments until the crystals flow freely. Moisture must be strictly eliminated, as water will hydrolyze the chloromethyl ester back to the free fatty acid inside the heated GC inlet, destroying the analysis.

Phase 4: GC-ECD / GC-MS Analysis
  • Injection: Inject 1 µL of the dried hexane extract into the GC.

    • Column: Mid-polar cyanopropyl or PEG column (e.g., DB-WAX or DB-225), 30 m × 0.25 mm × 0.25 µm[4].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 80°C (hold 2 min) → ramp at 10°C/min to 200°C → ramp at 5°C/min to 240°C (hold 10 min)[4].

    • Detector (ECD): 300°C, make-up gas (Nitrogen) at 30 mL/min.

Quantitative Data & Chromatographic Advantages

The shift from FAMEs to Cl-MEs provides distinct advantages in both chromatographic resolution and detector response. The table below summarizes the expected analytical shifts when utilizing this protocol.

Target AnalyteDerivative TypeRecommended DetectorRelative SensitivityChromatographic Behavior & Elution Profile
Butyric Acid (C4:0) FAMEFID / MS1x (Baseline)Elutes in the solvent delay; difficult to quantify.
Butyric Acid (C4:0) Cl-ME ECD >150x Shifted to a quantifiable retention window; high resolution.
Palmitic Acid (C16:0) FAMEFID / MS1x (Baseline)Standard elution; moderate sensitivity.
Palmitic Acid (C16:0) Cl-ME ECD >500x Excellent peak symmetry; ultra-trace femtogram detection.
Linoleic Acid (C18:2) FAMEFID / MS1x (Baseline)Prone to co-elution with C18:1 isomers on non-polar columns.
Linoleic Acid (C18:2) Cl-ME ECD >400x Enhanced dipole moment improves resolution on polar columns.

Conclusion: By strategically selecting chloromethyl ester derivatization over traditional methylation, analytical scientists can leverage the extreme sensitivity of Electron Capture Detection. This protocol provides a robust, chemically validated pathway to quantify trace fatty acids in highly complex matrices, pushing the boundaries of lipidomic analysis in drug development.

References

  • Glass capillary gas chromatography of methyl, methyl 2-chloro and chloromethyl esters of C2-C20 n-carboxylic acids. Journal of Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP39mYpGN8jpl_WNHqxM833TeqfCCJ5_oPv-kuYf5ZaXssCIeSM0UOCy_zaNzA88xbqZFKQfkLmSbCbhIfrOsh4V64GvvqtDZj0dPj8uAyJpLQT8i1N4U5QtLpkMgV_etTeMDaMoWf7_1wz57CA4TeQqfeK62g2lYRCpkMvVE=]
  • Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. ResearchGate.[https://vertexaisearch.cloud.google.
  • Optimizing the relationship between chromatographic efficiency and retention times in temperature‐programmed gas chromatography. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQVjd8kfa5C1KYsHSw1oYe_YqiCTJ9zJNnoethzpinBVVRLDbKAvbuAaSID-xBx1E4zazEY4bZNF3gs8dahQpA-_wcqIxZfRnypFqau9z5zcNQ0sx-DmgYw5hrmDzj_D8BUmA9Cvr-GPdKzC8o-PTK1zJfwlQ_zEgETuBizhxHZogvrckLBOiJP311OTHjDJhz5woqenBFE021fOFsjs2nNF9XFaIpWsOVagdAkXnRSR_5Wetz1wYkq_guN6AWHA4uvyc3ajMwB8Wug-niQVEl6N11CQBITh4IODdYpvYfoBTawulk8UpmO-3XHTTD]
  • Derivitization of gc | PPTX. SlideShare.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyVb5de3t_qlYCuCJZ5BotO_-ek9sO366TQgNLtzapDvtHqYq7qbEzJyXD1bMvb_4ChFxkNVCtFSMpY6qn-uhIcrhxCf_9ZrMhOVa5MDxuXzy3Du9b_ysL7g-A1Nio6FYYZ-4QPmWp5F8PBenr4w3rRMSugzIJhS1Ft2Gho77mpJ-QSNdX]

Sources

Application

Application Note: Safe Handling, Storage, and Synthetic Protocols for Chloromethyl Heptanoate in Prodrug Development

Introduction & Mechanistic Rationale Chloromethyl heptanoate (CAS 76068-79-6), also known as chloromethyl enanthate, is a highly reactive alkylating agent predominantly utilized in the synthesis of acyloxyalkyl prodrugs....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chloromethyl heptanoate (CAS 76068-79-6), also known as chloromethyl enanthate, is a highly reactive alkylating agent predominantly utilized in the synthesis of acyloxyalkyl prodrugs. By appending a heptanoyloxymethyl moiety to an active pharmaceutical ingredient (API) containing a carboxylic acid, phosphate, or amine, scientists can dramatically increase the API's lipophilicity and membrane permeability.

This chemical modification is a cornerstone in the development of long-acting (LA) nanoformulations, such as those used for antiretroviral therapies. Once administered, the prodrug undergoes bioreversible enzymatic cleavage by endogenous esterases, followed by spontaneous chemical hydrolysis to release the active parent drug .

Bioconversion Prodrug Heptanoyloxymethyl Prodrug Esterase Esterase Cleavage (In vivo) Prodrug->Esterase Intermediate N-hydroxymethyl Intermediate Esterase->Intermediate HeptanoicAcid Heptanoic Acid Esterase->HeptanoicAcid Hydrolysis Spontaneous Hydrolysis Intermediate->Hydrolysis ActiveDrug Active API Hydrolysis->ActiveDrug Formaldehyde Formaldehyde Hydrolysis->Formaldehyde

Fig 1. Bioconversion pathway of heptanoyloxymethyl prodrugs into the active API.

Physicochemical Properties & Hazard Profile

Chloromethyl heptanoate presents specific handling challenges due to its electrophilic nature. It is a potent lachrymator and is highly sensitive to moisture. Table 1 summarizes its critical properties.

Table 1: Physicochemical and Safety Data

Property / HazardSpecification / Detail
Chemical Name Chloromethyl heptanoate (Chloromethyl enanthate)
CAS Number 76068-79-6
Molecular Formula C8H15ClO2
Molecular Weight 178.66 g/mol
Appearance Clear, colorless to pale yellow liquid
Primary Hazards Flammable liquid, Skin Corrosion (1B/1C), Eye Damage (1), Lachrymator
Storage Requirements 2–8°C, Inert atmosphere (Ar/N2), tightly sealed, moisture-free

Safe Handling and Storage Procedures

To maintain scientific integrity and laboratory safety, handling protocols must account for the chemical causality of the reagent's degradation pathways.

Storage Causality & Protocol
  • Moisture Sensitivity: Chloromethyl heptanoate readily hydrolyzes in the presence of atmospheric moisture to yield heptanoic acid, formaldehyde, and hydrogen chloride (HCl) gas.

  • Pressurization Hazard: The generation of HCl gas in a sealed vessel can cause the container to dangerously over-pressurize and rupture.

  • Protocol: Store the reagent at 2–8°C in a desiccator or secondary container. After every use, purge the headspace of the primary container with high-purity Argon or Nitrogen before sealing.

Handling & Emergency Response
  • Corrosivity & Lachrymation: Because it hydrolyzes rapidly upon contact with the moisture in biological tissues (eyes, mucous membranes, respiratory tract), it causes severe chemical burns.

  • Protocol: All manipulations must be performed inside a certified, high-velocity chemical fume hood. Required PPE includes heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and tight-fitting safety goggles.

  • Spill Response: In the event of a spill, do not use water. Absorb the liquid with an inert material (e.g., dry sand or vermiculite), sweep using spark-proof tools, and neutralize the residue with a weak base (like sodium bicarbonate powder) to quench any residual HCl before disposal.

Experimental Protocol: Synthesis of Heptanoyloxymethyl Prodrugs

Direct alkylation of an API using chloromethyl heptanoate can be sluggish due to the relatively poor leaving-group ability of the chloride ion. To prevent the need for harsh temperatures that could degrade sensitive APIs, this protocol utilizes an in situ Finkelstein reaction.

Mechanistic Causality: The addition of Sodium Iodide (NaI) converts chloromethyl heptanoate into the highly reactive iodomethyl heptanoate intermediate. This allows the subsequent SN​2 alkylation of the API to proceed rapidly at room temperature .

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask. Add the API (1.0 eq) and Sodium Iodide (2.5 eq). Purge the flask with Argon for 10 minutes.

  • Solvation & Base Addition: Dissolve the mixture in an anhydrous solvent blend (e.g., 2:1 Acetonitrile/Dichloromethane). Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.5 eq) to deprotonate the target heteroatom on the API.

  • Alkylation: Add chloromethyl heptanoate (1.2 eq) dropwise via syringe.

    • Critical Step: Wrap the reaction flask in aluminum foil. Why? The in situ generated iodomethyl intermediate is highly light-sensitive and will undergo homolytic cleavage to form iodine radicals, leading to dark discoloration and unwanted side reactions.

  • Reaction: Stir the mixture at room temperature for 24–48 hours under Argon.

  • Quench & Workup: Concentrate the mixture under reduced pressure. Partition the residue between Dichloromethane and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ).

    • Self-Validation Check: Test the pH of the aqueous layer. It must be mildly basic (pH ~8). Why? Neutralizing any trace HCl formed by unreacted reagent prevents the acid-catalyzed degradation of the newly synthesized prodrug during solvent evaporation.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel flash chromatography (e.g., Hexanes/Ethyl Acetate gradient).

Quality Control & Structural Validation
  • Reaction Monitoring: The conversion of a polar API to a highly lipophilic prodrug will result in a significant upward shift in the Rf​ value on normal-phase TLC.

  • NMR Confirmation: Successful formation of the acyloxyalkyl linker is definitively confirmed via 1H -NMR by the appearance of a distinct downfield shifted signal for the methylene spacer protons (typically an AB quartet or singlet between 5.50 and 6.00 ppm ).

Workflow Step1 1. Preparation Dry Solvent, Argon Atm Step2 2. Reagent Mixing API + Base + NaI Step1->Step2 Step3 3. Alkylation Dropwise Chloromethyl Heptanoate Step2->Step3 Step4 4. Reaction Stir at RT, Light Protection Step3->Step4 Step5 5. Quench & Workup NaHCO3 Wash, Extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2. Step-by-step synthetic workflow for the alkylation of APIs.

References

  • Hilaire, J. R., et al. (2019). Creation of a long-acting rilpivirine prodrug nanoformulation. Journal of Controlled Release, 311-312, 201-211.[Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.[Link]

Method

Experimental Protocol for Alkylation Reactions with Chloromethyl Heptanoate

Introduction & Mechanistic Rationale Chloromethyl heptanoate (also referred to as chloromethyl enanthate) is a highly versatile electrophilic synthon used extensively in medicinal chemistry and drug development. Its prim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Chloromethyl heptanoate (also referred to as chloromethyl enanthate) is a highly versatile electrophilic synthon used extensively in medicinal chemistry and drug development. Its primary application is the synthesis of acyloxymethyl (ACOM) prodrugs [1]. By covalently masking polar functional groups—such as carboxylic acids, phenols, imides, and amines—with a lipophilic heptanoyloxymethyl promoiety, researchers can significantly enhance an Active Pharmaceutical Ingredient's (API) membrane permeability, oral bioavailability, and half-life[2]. Once in systemic circulation, endogenous esterases rapidly hydrolyze the ester linkage, releasing formaldehyde, heptanoic acid, and the active parent drug[3].

The Finkelstein Advantage (Causality in Reaction Design)

Direct alkylation using chloromethyl esters via an SN​2 mechanism is often sluggish due to the relatively poor leaving-group ability of the chloride ion. To overcome this kinetic barrier, a Finkelstein reaction is frequently employed[3]. By introducing sodium iodide (NaI) into the reaction mixture, the chloromethyl ester undergoes an in situ halogen exchange to form iodomethyl heptanoate. The resulting alkyl iodide is vastly more reactive toward nucleophilic attack, allowing the alkylation of sterically hindered or weakly nucleophilic APIs to proceed at lower temperatures, thereby minimizing degradation and side reactions[4].

G API API (Nucleophile) R-COOH / R-NH / R-OH Deprotonated Deprotonated API (Active Nucleophile) API->Deprotonated Deprotonation Base Base (e.g., K2CO3, NaH) Base->Deprotonated Prodrug Acyloxymethyl (ACOM) Prodrug Deprotonated->Prodrug SN2 Alkylation CMH Chloromethyl Heptanoate (Sluggish Electrophile) IMH Iodomethyl Heptanoate (Highly Reactive) CMH->IMH Finkelstein Exchange NaI NaI (Catalyst/Additive) NaI->IMH IMH->Prodrug

Workflow of Finkelstein-assisted SN2 alkylation for ACOM prodrug synthesis.

Materials and Reagents

Chemicals:

  • Electrophile: Chloromethyl heptanoate (Purity 95%). Note: Alkylating agents are potential mutagens; handle in a fume hood.

  • Nucleophile: Target API containing a carboxylic acid, phenol, or amine.

  • Bases: Potassium carbonate ( K2​CO3​ , anhydrous), Cesium carbonate ( Cs2​CO3​ ), or Sodium hydride (NaH, 60% dispersion in mineral oil) depending on API pKa​ .

  • Catalyst: Sodium iodide (NaI, anhydrous).

  • Solvents: Anhydrous N,N -Dimethylformamide (DMF) or Acetonitrile (MeCN); Ethyl acetate (EtOAc) and Dichloromethane (DCM) for extraction.

Experimental Protocols

The following methodologies provide self-validating workflows for ACOM prodrug synthesis. Protocol A is ideal for standard carboxylic acids and phenols, while Protocol B is designed for less reactive nitrogenous bases (e.g., indoles, amides)[2].

Protocol A: One-Pot Finkelstein-Assisted Alkylation (Standard)

Best for: Carboxylic acids and phenols.

  • Preparation of the Nucleophile: In an oven-dried, argon-purged round-bottom flask, dissolve the API (1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.0 mmol, 2.0 eq). Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete deprotonation of the API.

  • Catalyst Addition: Add anhydrous NaI (0.5 mmol, 0.5 eq) to the reaction mixture.

  • Alkylation: Dropwise, add chloromethyl heptanoate (1.2 mmol, 1.2 eq) via a gas-tight syringe over 5 minutes.

  • Reaction Monitoring: Stir the mixture at room temperature. For sterically hindered substrates, heat to 40–50 °C. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The in situ generation of iodomethyl heptanoate will drive the reaction to completion, typically within 4 to 12 hours[3].

  • Quenching & Workup: Once the API is consumed, quench the reaction by pouring the mixture into ice-cold water (20 mL). Extract the aqueous layer with EtOAc ( 3×15 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous sodium thiosulfate solution (to remove any residual iodine/iodide complexes), followed by saturated aqueous NaHCO3​ and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude ACOM prodrug via silica gel flash chromatography.

Protocol B: Stepwise Alkylation with Pre-formed Iodomethyl Heptanoate

Best for: Weakly nucleophilic amines, imides, or highly sensitive APIs where basic degradation is a concern.

  • Halogen Exchange (Step 1): In a foil-wrapped flask (to prevent photolytic degradation of the iodide), dissolve chloromethyl heptanoate (1.5 mmol, 1.5 eq) in anhydrous MeCN (5.0 mL). Add anhydrous NaI (4.5 mmol, 4.5 eq). Stir at room temperature for 15 hours[2].

  • Filtration: Filter the precipitated NaCl salt through a Celite pad under an argon atmosphere. The resulting filtrate contains highly reactive iodomethyl heptanoate[4].

  • Deprotonation (Step 2): In a separate flask, dissolve the API (1.0 mmol, 1.0 eq) in anhydrous THF or DMF at 0 °C. Add NaH (1.1 mmol, 1.1 eq) and stir until hydrogen gas evolution ceases (approx. 15–30 mins).

  • Coupling: Slowly transfer the iodomethyl heptanoate solution into the deprotonated API mixture at 0 °C. Allow the reaction to gradually warm to room temperature and stir for 2–4 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (10 mL). Extract with DCM ( 3×15 mL), dry over Na2​SO4​ , concentrate, and purify.

Optimization & Troubleshooting Matrix

To ensure experimental reproducibility, the following table summarizes the causal relationships between reaction parameters and outcomes.

ParameterSelected Reagent / ConditionMechanistic RationaleExpected Outcome
Solvent Anhydrous DMF or MeCNPolar aprotic solvents poorly solvate the nucleophilic anion, drastically increasing its reactivity in SN​2 pathways.Accelerated reaction rates; higher yields compared to protic solvents.
Base K2​CO3​ or Cs2​CO3​ Mild bases sufficient to deprotonate carboxylic acids ( pKa​ ~4-5) and phenols ( pKa​ ~10) without hydrolyzing the newly formed ester.Clean conversion with minimal side-product formation.
Base NaH or LiHMDSStrong, non-nucleophilic bases required to deprotonate amides/imides ( pKa​ > 13) to form the requisite nitrogen anion.Complete deprotonation of weakly acidic APIs prior to alkylation.
Additive Sodium Iodide (NaI)Converts the C−Cl bond to a weaker, more polarizable C−I bond via the Finkelstein reaction[3].Overcomes kinetic barriers for sterically hindered substrates; reduces reaction time.
Temperature 0 °C to Room TempIodomethyl esters are highly reactive and prone to decomposition at elevated temperatures.Maximizes the stability of the electrophile and prevents thermal degradation of the API.

Safety and Handling

  • Toxicity: Chloromethyl esters are potent alkylating agents. They are suspected carcinogens and mutagens.

  • PPE: Always wear double nitrile gloves, a lab coat, and safety goggles.

  • Environment: Perform all transfers and reactions inside a certified chemical fume hood.

  • Waste Disposal: Quench unreacted chloromethyl/iodomethyl esters with an excess of a nucleophilic amine (e.g., ethanolamine or aqueous ammonia) before disposing of them in designated hazardous organic waste containers.

References

  • Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy Source: PubMed Central (PMC) - NIH URL:[Link]

  • A Novel Synthetic Route Towards Acyloxymethyl Prodrugs of Psilocin and Related Tryptamines Source: ChemRxiv URL:[Link]

  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry Source: PubMed Central (PMC) - NIH URL:[Link]

  • Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

Sources

Application

Application Note: Advanced Protocols for the Chloromethylation of Aromatic Compounds

Introduction Chloromethylation is a highly versatile electrophilic aromatic substitution reaction utilized to introduce a chloromethyl ( −CH2​Cl ) group into an aromatic ring. Historically defined by the 1[1], this trans...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chloromethylation is a highly versatile electrophilic aromatic substitution reaction utilized to introduce a chloromethyl ( −CH2​Cl ) group into an aromatic ring. Historically defined by the 1[1], this transformation relies on formaldehyde, hydrogen chloride, and a Lewis acid catalyst (such as ZnCl2​ ) to yield benzyl chlorides. These functionalized arenes serve as critical building blocks in drug development, dye manufacturing, and the synthesis of functionalized polymers like Merrifield resins[1][2].

However, modern synthetic demands require protocols that balance high regioselectivity with stringent safety profiles. This guide outlines the mechanistic causality of the reaction, compares catalytic systems, and provides validated, step-by-step methodologies utilizing both traditional and modern, safer reagent alternatives.

Mechanistic Insights & Causality

Understanding the underlying mechanism is essential for troubleshooting and optimizing reaction conditions. The transformation is fundamentally a Friedel-Crafts-type alkylation governed by the generation of a highly reactive electrophile.

  • Electrophile Generation: The Lewis acid (e.g., ZnCl2​ ) coordinates with the oxygen of formaldehyde, increasing the electrophilicity of the carbonyl carbon. Subsequent protonation yields a hydroxymethyl cation or a chlorocarbenium ion ( ClCH2+​ )[1][3].

  • Electrophilic Attack: The π -electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized sigma complex[3].

  • Rearomatization & Chlorination: Following proton loss to restore aromaticity, the resulting intermediate is a benzyl alcohol. Under the highly acidic, chloride-rich reaction conditions, this alcohol is rapidly converted into the final chloromethyl arene[1][4].

Causality in Substrate Reactivity: 2[2] (e.g., alkyl, alkoxy) increase the electron density of the ring, accelerating the reaction and often eliminating the need for strong catalysts. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, necessitating harsher conditions, stronger acids (e.g., 60%H2​SO4​ ), or pre-formed reagents like chloromethyl methyl ether (MOMCl)[1][2].

Mechanism A Formaldehyde + HCl + Lewis Acid Catalyst B Electrophilic Species (Hydroxymethyl/Chlorocarbenium Cation) A->B C Electrophilic Attack on Aromatic Ring B->C D Sigma Complex Intermediate C->D E Rearomatization to Benzyl Alcohol D->E F Conversion to Chloromethyl Arene E->F

Caption: Mechanistic pathway of the Blanc chloromethylation reaction.

Reagent Selection and Safety Considerations

A critical bottleneck in traditional chloromethylation is safety. The reaction between formaldehyde and hydrogen chloride invariably produces trace amounts of 4[4], a highly potent human carcinogen.

To mitigate this risk, modern protocols have shifted toward safer, in situ generation of the electrophile or the use of longer-chain haloalkyl ethers:

  • Dimethoxymethane / Chlorosulfonic Acid: This combination generates the chloromethylating species in situ without the need for gaseous HCl, drastically reducing the volatility and formation of BCME[5].

  • 1-Chloro-4-(chloromethoxy)butane: Used as an alternative to MOMCl or BCME, this longer-chain ether offers 6[6] while maintaining high alkylating efficiency.

Catalyst Optimization & Quantitative Data

The choice of catalyst dictates the reaction kinetics and the product distribution. The primary side reaction is the formation of diarylmethane byproducts, which occurs when the newly synthesized benzyl chloride acts as an alkylating agent and reacts with another molecule of the starting arene[1][3].

Table 1: Comparative Analysis of Catalytic Systems
Catalyst SystemSubstrate ScopeAdvantagesLimitations
ZnCl2​ / HCl Activated & neutral arenesTraditional, well-documented, high yield for simple alkylbenzenes[1][7].Prone to diarylmethane formation; high BCME risk[2][4].
ZnI2​ / Dimethoxymethane Broad (including deactivated)Mild conditions, high mono-selectivity, avoids gaseous HCl and BCME.Requires specific halogenated solvents (e.g., CHCl3​ )[8].
Phase-Transfer Catalysts (e.g., CTAB) AlkylbenzenesMilder, highly selective, biphasic oil-water system[7].Slower kinetics; requires rigorous mechanical stirring[7].
Sc(OTf)3​ Neutral arenesHighly effective in aqueous solutions, recyclable, environmentally benign.High initial catalyst cost.

Experimental Protocols

Protocol A: Traditional Blanc Chloromethylation of Cumene

Causality Focus: Because cumene is an activated arene, temperature control is paramount. Exceeding 48°C exponentially increases the rate of secondary Friedel-Crafts alkylation, leading to unwanted diarylmethane byproducts[7].

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a gas inlet tube (submerged), and a reflux condenser[7].

  • Reagent Mixing: Add cumene (1.0 equiv) and pulverized anhydrous ZnCl2​ (0.5 equiv) to the flask.

  • Formaldehyde Addition: Gradually introduce paraformaldehyde (1.5 equiv) while maintaining continuous stirring[7].

  • HCl Introduction: Slowly bubble dry HCl gas through the mixture. Critical Control: Maintain the reaction temperature strictly between 42–48°C using a controlled water bath[7].

  • Reaction Monitoring: Stir for 2–4 hours. Monitor the reaction progress via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). Stop the reaction immediately once the mono-chloromethylated product peaks to prevent over-alkylation[3].

  • Work-up: Cool the mixture to room temperature and cautiously pour it into a mixture of crushed ice and water. Separate the organic layer, extract the aqueous layer with diethyl ether, wash the combined organics with saturated NaHCO3​ and brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[3][7].

Protocol B: Safer, Solvent-Free Chloromethylation

Causality Focus: This modern protocol utilizes dimethoxymethane and chlorosulfonic acid to generate the electrophile in situ. Operating solvent-free at low temperatures (5–10°C) suppresses double chloromethylation and eliminates the need for gaseous HCl, ensuring a safer operational environment[5].

  • Catalyst & Acid Preparation: In a three-necked flask cooled to 10°C, charge ZnCl2​ (10 mol%, 2.6 mmol) and chlorosulfonic acid (1.2 equiv, 31 mmol)[5].

  • Electrophile Generation: Dropwise add dimethoxymethane (1.2 equiv, 31 mmol) at 10°C. Stir the mixture for 30 minutes to allow the complete formation of the active chloromethylating complex[5].

  • Substrate Addition: Slowly add the aromatic compound (e.g., ethylbenzene, 1.0 equiv, 26 mmol) into the reaction mixture[5].

  • Reaction: Maintain vigorous stirring at 5–10°C for 4–6 hours[5].

  • Quenching & Isolation: Quench the reaction by carefully adding ice-cold water. Extract the mixture with dichloromethane, wash the organic phase with brine, dry over Na2​SO4​ , and purify the crude product via flash column chromatography[5].

Workflow Step1 Cool Flask to 10°C Add ZnCl2 & ClSO3H Step2 Dropwise Addition of Dimethoxymethane Step1->Step2 Step3 Stir 30 min (In-situ Electrophile Generation) Step2->Step3 Step4 Slow Addition of Aromatic Substrate Step3->Step4 Step5 Stir at 5-10°C for 4-6 hours Step4->Step5 Step6 Ice-Water Quench & Solvent Extraction Step5->Step6

Caption: Step-by-step workflow for the safer, solvent-free chloromethylation protocol.

Troubleshooting & Analytical Validation

A self-validating protocol requires robust analytical checks to confirm success and diagnose failures.

  • Issue: Low Conversion / Unreacted Starting Material

    • Cause: The arene is too deactivated, or the Lewis acid has absorbed moisture (rendering it inactive)[1][2].

    • Solution: Ensure ZnCl2​ is freshly fused and strictly anhydrous. For highly deactivated substrates, switch to a stronger acid system (e.g., CF3​SO3​H or 60%H2​SO4​ )[1][9].

  • Issue: High Diarylmethane Byproducts

    • Cause: Prolonged reaction times or elevated temperatures[2][3].

    • Solution: Avoid prolonged reaction times. As the concentration of the chloromethylated product increases, the rate of diarylmethane formation accelerates[3]. Quench the reaction earlier.

  • Analytical Validation (NMR & MS):

    • 1H NMR: The successful introduction of the −CH2​Cl group is definitively confirmed by the appearance of a distinct singlet integrating to 2 protons, typically located between δ4.5 and 4.8ppm [10].

    • GC-MS: The mass spectrum will display a molecular ion peak [M]+ alongside a characteristic [M−35]+ fragment, corresponding to the homolytic cleavage and loss of the chlorine radical.

References

  • Alfa Chemistry. "Blanc Chloromethylation Reaction". Alfa Chemistry.
  • Wikipedia. "Blanc chloromethylation". Wikipedia.
  • BenchChem. "Technical Support Center: Chloromethylation Reactions". BenchChem.
  • Sciencemadness Wiki. "Blanc reaction". Sciencemadness.
  • J&K Scientific LLC. "Blanc chloromethylation". J&K Scientific.
  • BenchChem. "Comparative analysis of catalysts for chloromethylation reactions". BenchChem.
  • Taylor & Francis. "A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions". Taylor & Francis.
  • ResearchGate. "Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil–Water Biphasic System". ResearchGate.
  • ResearchGate. "An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide". ResearchGate.
  • ACS Publications. "Aromatic substitution. XXXVIII. Chloromethylation of benzene and alkylbenzenes with bis(chloromethyl)ether, 1,4-bis(chloromethoxy)butane, 1-chloro-4-chloromethoxybutane, and formaldehyde derivatives". The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Heptanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Optimization and Troubleshooting of Aliphatic Carboxylic Acid Esterification I. Core Troubleshooting Guide (FAQs) Q1: My Fischer esterificati...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Optimization and Troubleshooting of Aliphatic Carboxylic Acid Esterification

I. Core Troubleshooting Guide (FAQs)

Q1: My Fischer esterification of heptanoic acid with ethanol has stalled at ~65% yield despite a 24-hour reflux. What is the mechanistic cause? A1: The reaction has likely reached its thermodynamic equilibrium. Fischer esterification is a reversible, equilibrium-driven process proceeding via a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) mechanism[1]. Because water is a direct byproduct of the tetrahedral intermediate's collapse, its accumulation in the reaction vessel drives the reverse reaction (acidic ester hydrolysis)[1]. To break this thermodynamic ceiling, you must apply Le Châtelier's principle by either using a massive excess of the alcohol (e.g., 10-fold to 100-fold) or by continuously removing water from the system[2].

Q2: I implemented a Dean-Stark trap to remove water, but the yield of ethyl heptanoate is still poor. Why is the water not separating? A2: This is a classic phase-separation failure caused by the choice of solvent and alcohol. A standard Dean-Stark trap relies on the formation of a minimum-boiling azeotrope between water and a non-polar solvent (like toluene, boiling at 110°C)[3]. However, if you are using a low-boiling, water-miscible alcohol like ethanol or methanol as both the reactant and the solvent, the alcohol will co-distill with the water[3]. Because ethanol and water are miscible, they will not phase-separate in the trap, meaning water simply refluxes back into the reaction flask. Solution: For short-chain alcohols, use a Soxhlet extractor fitted with 3Å molecular sieves positioned below the reflux condenser, or use a massive excess of the alcohol without a Dean-Stark trap[4]. Reserve the Dean-Stark apparatus for esterifications using heavier, water-immiscible alcohols (e.g., n-butanol) or when using a stoichiometric amount of alcohol in a large volume of toluene[3].

Q3: What is the optimal catalyst loading for heptanoic acid esterification, and can I use too much? A3: The optimal loading for strong acid catalysts like p-toluenesulfonic acid (p-TsOH) or concentrated sulfuric acid (H₂SO₄) is typically 1 to 5 mol% relative to heptanoic acid[5]. While the catalyst accelerates both the forward and reverse reaction kinetics, excessive catalyst loading (>10 mol%) does not shift the equilibrium further toward the ester[1]. Instead, it promotes deleterious side reactions, such as the dehydration of the alcohol to form dialkyl ethers (e.g., diethyl ether from ethanol) or the degradation of the substrates. If kinetics are slow at 5 mol%, the issue is likely insufficient heating (ensure the reaction is at true reflux) rather than a lack of catalyst.

Q4: Does the aliphatic chain length of heptanoic acid (C7) cause steric hindrance that lowers the yield? A4: No. Heptanoic acid is a primary, straight-chain aliphatic acid. Unlike sterically hindered substrates (e.g., pivalic acid or ortho-substituted benzoic acids), the carbonyl carbon of heptanoic acid is highly accessible for nucleophilic attack by the alcohol[6]. If you are experiencing low yields with heptanoic acid, the root cause is almost certainly thermodynamic (water accumulation) or related to workup losses (e.g., emulsion formation during aqueous extraction), not steric hindrance[6].

II. Quantitative Data & Optimization

To synthesize the impact of various reaction parameters on the yield of heptyl esters, the following table summarizes expected outcomes based on standard kinetic and thermodynamic interventions.

Reaction Condition / InterventionCatalyst LoadingWater Removal MethodExpected Yield (%)Primary Limitation / Observation
1:1 Stoichiometry (No removal) 5 mol% H₂SO₄None~60 - 65%Equilibrium stalls due to water accumulation[2].
10:1 Alcohol Excess 5 mol% H₂SO₄None~95 - 97%High yield, but requires extensive solvent stripping post-reaction[2].
1:1.2 Stoichiometry + Toluene 2 mol% p-TsOHDean-Stark Trap>95%Highly efficient for n-butanol; fails for methanol/ethanol[3].
1:1.5 Stoichiometry + Sieves 5 mol% p-TsOH3Å Molecular Sieves>90%Ideal for methanol/ethanol; sieves must be activated at 300°C[4].

III. Logical Workflows and Mechanistic Pathways

The following diagrams illustrate the logical troubleshooting workflow for low yields and the mechanistic equilibrium of the reaction.

TroubleshootingWorkflow Start Evaluate Low Yield (<70% Conversion) CheckWater Is water actively removed during reflux? Start->CheckWater WaterYes Check Catalyst & Kinetics CheckWater->WaterYes Yes WaterNo Implement Water Removal Strategy CheckWater->WaterNo No CatCheck Verify Catalyst (p-TsOH 1-5 mol%) WaterYes->CatCheck Slow Kinetics WorkupCheck Check Workup Losses (Avoid Emulsions) WaterYes->WorkupCheck Product Lost in Wash DeanStark Dean-Stark Trap (For heavier alcohols) WaterNo->DeanStark Sieves Molecular Sieves (For MeOH / EtOH) WaterNo->Sieves

Figure 1: Decision tree for troubleshooting low yields in the Fischer esterification of heptanoic acid.

Mechanism Reactants Heptanoic Acid + Alcohol Intermediate Tetrahedral Intermediate Reactants->Intermediate H+ Catalyst (Forward) Intermediate->Reactants Reverse Products Heptyl Ester + Water Intermediate->Products H2O Elimination Products->Intermediate Hydrolysis (Reverse) WaterRemoval Water Removal (Trap / Sieves) Products->WaterRemoval Le Chatelier's Principle FinalProduct Pure Ester (>95% Yield) WaterRemoval->FinalProduct Shifts Equilibrium

Figure 2: Mechanistic equilibrium of Fischer esterification and the intervention of water removal.

IV. Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this self-validating protocol for the synthesis of Butyl Heptanoate using azeotropic water removal. This method inherently validates completion by quantifying the physical byproduct (water).

Protocol: Synthesis of Butyl Heptanoate via Dean-Stark Azeotropic Distillation

Materials:

  • Heptanoic acid: 13.0 g (100 mmol)

  • n-Butanol: 8.9 g (120 mmol, 1.2 equiv.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.38 g (2 mol%)

  • Toluene (Anhydrous): 50 mL

Step-by-Step Methodology:

  • Apparatus Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar. Attach a Dean-Stark trap to the flask, and fit a reflux condenser to the top of the trap. Causality: The Dean-Stark trap allows the toluene/water azeotrope to condense and separate, preventing water from returning to the reaction[3].

  • Reagent Charging: Add the heptanoic acid, n-butanol, p-TsOH, and toluene to the flask. Fill the side-arm of the Dean-Stark trap with additional toluene to prevent the reaction solvent from being depleted as the trap fills.

  • Reflux Initiation: Heat the mixture to a vigorous reflux (oil bath at ~130°C). The boiling point of the toluene-water azeotrope is 85°C, ensuring continuous vaporization[7].

  • Self-Validation (Water Quantification): Monitor the accumulation of water in the lower phase of the Dean-Stark trap.

    • Theoretical Water Yield: 100 mmol of heptanoic acid will produce exactly 1.8 mL of water upon 100% conversion.

    • Validation Check: The reaction is deemed complete only when the water level in the trap reaches ~1.8 mL and ceases to increase (typically 4-6 hours)[5].

  • Workup & Neutralization: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with 50 mL of saturated aqueous NaHCO₃. Causality: This neutralizes the p-TsOH catalyst and removes any unreacted heptanoic acid as its water-soluble sodium salt[5]. Caution: Vent the funnel frequently to release CO₂ gas.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. The resulting crude butyl heptanoate can be used directly or purified via vacuum distillation.

V. References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at:[Link]

  • Dean–Stark apparatus - Wikipedia. Available at:[Link]

  • Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. Available at:[Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at:[Link]

Sources

Optimization

Identifying and minimizing side reactions in chloromethyl heptanoate synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of chloromethyl heptanoate. This resource is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of chloromethyl heptanoate. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying and minimizing side reactions during your experiments. As your Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary for a successful synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of chloromethyl heptanoate, providing potential causes and actionable solutions.

Issue 1: Low Yield of Chloromethyl Heptanoate

A lower than expected yield is a frequent challenge. The root cause often lies in the reaction equilibrium or incomplete conversion of starting materials.

Potential Cause 1a: Incomplete Reaction

  • Explanation: The esterification reaction may not have reached completion.

  • Solution:

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches equilibrium.

    • Monitor Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the limiting reagent (typically heptanoic acid)[1][2].

Potential Cause 1b: Unfavorable Equilibrium

  • Explanation: The formation of chloromethyl heptanoate from a carboxylic acid and a chloromethylating agent is often a reversible process.

  • Solution:

    • Excess Reagent: Use a molar excess of the chloromethylating agent to shift the equilibrium towards the product side.

    • Removal of Byproducts: If applicable to the chosen synthetic route, remove byproducts as they are formed. For instance, in methods generating water, using a Dean-Stark apparatus can be effective[1][3].

Issue 2: Presence of Significant Impurities in the Crude Product

The presence of impurities can complicate purification and affect the quality of the final product. Identifying the nature of these impurities is the first step toward their elimination.

Potential Cause 2a: Unreacted Starting Materials

  • Explanation: Residual heptanoic acid or the chloromethylating agent remains in the reaction mixture.

  • Solution:

    • Aqueous Workup: After the reaction, perform a liquid-liquid extraction. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, will remove unreacted heptanoic acid[1][2].

    • Water/Brine Wash: Subsequent washes with water and then brine can help remove water-soluble starting materials and byproducts[2][4].

Potential Cause 2b: Formation of Dimeric or Polymeric Byproducts

  • Explanation: Self-condensation of the chloromethylating agent or reaction of the product with starting materials can lead to higher molecular weight impurities. For example, in chloromethylation reactions using formaldehyde and HCl, the formation of bis(chloromethyl) ether, a potent carcinogen, is a significant concern[5][6].

  • Solution:

    • Temperature Control: Maintain strict control over the reaction temperature. Excursions to higher temperatures can promote side reactions[7].

    • Controlled Addition: Add the chloromethylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which can disfavor self-condensation.

    • Choice of Reagents: Consider alternative, safer chloromethylating agents like those generated in situ from an acetal and an acid halide, which can minimize the formation of hazardous byproducts[8][9][10][11].

Potential Cause 2c: Formation of Heptanoyl Chloride

  • Explanation: If using reagents like thionyl chloride (SOCl₂) to activate the carboxylic acid, any unreacted SOCl₂ can lead to the formation of heptanoyl chloride.

  • Solution:

    • Removal of Excess SOCl₂: Excess thionyl chloride is volatile and can often be removed by rotary evaporation, though care must be taken[12].

    • Quenching: Carefully quench the reaction mixture by adding it to a cold, dilute basic solution to neutralize any remaining acidic reagents[12].

Issue 3: Product Decomposition During Purification

Chloromethyl esters can be thermally labile and may decompose during purification, especially at elevated temperatures.[13][14][15]

Potential Cause: High Temperatures During Distillation

  • Explanation: The product may be degrading at its atmospheric boiling point.

  • Solution:

    • Vacuum Distillation: Purify the chloromethyl heptanoate using fractional vacuum distillation. This lowers the boiling point, thereby preventing thermal decomposition[2][4].

    • Column Chromatography: For small-scale purifications or if distillation is not effective, column chromatography on silica gel can be a viable alternative.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of chloromethyl heptanoate.

Q1: What are the common synthetic routes to chloromethyl heptanoate?

A1: Several methods can be employed:

  • From Heptanoic Acid: Reaction of heptanoic acid with a chloromethylating agent. A common method involves paraformaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride[7].

  • From Heptanoyl Chloride: Reaction of heptanoyl chloride with a source of chloromethanol. This method is often faster and less reversible[3].

  • Phase-Transfer Catalysis: The use of phase-transfer catalysts can facilitate the esterification under milder conditions[16].

Q2: What is the role of the catalyst in this synthesis?

A2: In many chloromethylation reactions, a Lewis acid catalyst such as zinc chloride, aluminum chloride, or tin(IV) chloride is used. The catalyst activates the chloromethylating agent, making it a more potent electrophile for the reaction with the carboxylic acid[7][17].

Q3: How can I safely handle the reagents involved?

A3: Many chloromethylating agents, and potentially the product itself, are lachrymators and potential carcinogens. Bis(chloromethyl) ether, a possible byproduct, is a known potent carcinogen[5][6].

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Consider synthetic routes that generate the chloromethylating agent in situ to minimize handling of the hazardous material [5][8][9].

Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?

A4:

  • Gas Chromatography (GC): Excellent for monitoring the progress of the reaction and determining the purity of the final product. The appearance of a single, sharp peak is indicative of high purity[2].

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the reaction's progress, especially for visualizing the consumption of the starting material[1][2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester carbonyl group and the absence of the carboxylic acid hydroxyl group.

III. Recommended Experimental Protocol: Synthesis via Acyl Chloride

This protocol describes a two-step process that often provides good yields and avoids some of the more hazardous reagents associated with direct chloromethylation of the carboxylic acid.

Step 1: Synthesis of Heptanoyl Chloride
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous base (e.g., NaOH solution) to neutralize the HCl and SO₂ byproducts.

  • Reagents: To the flask, add heptanoic acid (1.0 eq).

  • Reaction: Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) to the heptanoic acid at room temperature.[18][19]

  • Heating: Gently heat the mixture to reflux (approximately 80 °C) and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude heptanoyl chloride can often be used in the next step without further purification.

Step 2: Esterification to form Chloromethyl Heptanoate
  • Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add a suitable source of chloromethanol, such as that generated in situ from paraformaldehyde and HCl in a suitable solvent.

  • Addition: Cool the chloromethanol solution in an ice bath. Slowly add the heptanoyl chloride from Step 1 to this solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC until the heptanoyl chloride is consumed.

  • Workup: Carefully pour the reaction mixture into ice-water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude chloromethyl heptanoate.

  • Purification: Purify the crude product by vacuum distillation.

IV. Visualizing Reaction and Troubleshooting Pathways

Main Reaction Pathway

Caption: Synthesis of chloromethyl heptanoate via an acyl chloride intermediate.

Common Side Reactions

Side_Reactions cluster_reagents Reagents & Intermediates cluster_products Products Heptanoic_Acid Heptanoic Acid Desired_Product Chloromethyl Heptanoate Heptanoic_Acid->Desired_Product Side_Product_2 Anhydride Formation Heptanoic_Acid->Side_Product_2 Reaction with Acyl Chloride Intermediate Chloromethylating_Agent Chloromethylating Agent Chloromethylating_Agent->Desired_Product Side_Product_1 Dimer/Polymer of Chloromethylating Agent Chloromethylating_Agent->Side_Product_1 Self-Condensation

Caption: Potential side reactions in chloromethyl heptanoate synthesis.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impure Product? Check_Completion Reaction Complete? Start->Check_Completion Check_Impurities Impurities Present? Check_Completion->Check_Impurities Yes Solution_Time Increase Reaction Time & Monitor Check_Completion->Solution_Time No Identify_Impurity Identify Impurity Check_Impurities->Identify_Impurity Yes Solution_Workup Perform Aqueous Workup Identify_Impurity->Solution_Workup Starting Materials Solution_Temp Optimize Temperature & Addition Rate Identify_Impurity->Solution_Temp Byproducts Product_Decomposition Product Decomposing During Purification? Identify_Impurity->Product_Decomposition Solution_Equilibrium Use Excess Reagent or Remove Byproduct Solution_Purification Use Vacuum Distillation Product_Decomposition->Solution_Purification Yes

Caption: A logical flow for troubleshooting common synthesis issues.

V. Quantitative Data Summary

The following table provides a hypothetical summary of how different reaction conditions can impact the yield and purity of chloromethyl heptanoate. This data is for illustrative purposes to guide optimization.

Parameter Condition A Condition B Condition C Impact on Yield/Purity
Molar Ratio (Chloromethylating Agent : Acid) 1.1 : 11.5 : 12.0 : 1Increasing the excess of the chloromethylating agent generally improves yield by shifting the equilibrium.
Reaction Temperature 40 °C60 °C80 °CHigher temperatures can increase the reaction rate but may also lead to more side products and lower purity.
Catalyst NoneZinc Chloride (1 mol%)Aluminum Chloride (1 mol%)The choice and amount of catalyst can significantly affect the reaction rate and selectivity.
Crude Yield (%) 658075Condition B provides the highest crude yield.
Purity after Purification (%) 959890While Condition B has a high yield, its purity is slightly lower than A, suggesting some side reactions. Condition C shows a significant drop in purity.

VI. References

  • Technical Support Center: Synthesis of 2-Chloroethyl heptanoate - Benchchem.

  • Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry.

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers - Organic Chemistry Portal.

  • Overcoming challenges in the purification of 2-Chloroethyl heptanoate - Benchchem.

  • A Comparative Performance Analysis of 2-Chloroethyl Heptanoate in Alkylation Reactions - Benchchem.

  • A comparative assessment of different synthetic routes to 2-Chloroethyl heptanoate - Benchchem.

  • alcohol - Organic Syntheses Procedure. [Link]

  • Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed. [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers1 | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Application Notes and Protocols for the Purification of Crude 2-Chloroethyl Heptanoate - Benchchem.

  • Which reagents are suitable for decomposing residual thionyl chloride after esterification? - ResearchGate. [Link]

  • New studies in aromatic chloromethylation - Durham E-Theses. [Link]

  • US4900796A - Process for preparing chloromethylated aromatic materials - Google Patents.

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chloromethyl 7-chloroheptanoate | C8H14Cl2O2 | CID 525220 - PubChem - NIH. [Link]

  • An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Chloromethyl Methyl Ether - Benchchem.

  • Acid to Ester - Common Conditions. [Link]

  • Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1 - ResearchGate. [Link]

  • Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. [Link]

  • benzyl chloromethyl ether - Organic Syntheses Procedure. [Link]

  • Reactions of methyl heptanoate hydrodeoxygenation on sulphided catalysts | Request PDF. [Link]

  • यौगिक 525228: क्लोरोमिथाइल हेप्टानोएट - आधिकारिक डेटा स्रोत - Virginia Open Data Portal.

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]

  • US2766273A - Esterification of acids - Google Patents.

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • mechanism for the esterification reaction - Chemguide. [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. [Link]

  • PTC Esterification for a Chloromethyl Ester - PTC Organics, Inc. [Link]

  • 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax. [Link]

  • minimizing byproduct formation in 2-(Chloromethyl)thiophene synthesis - Benchchem.

  • Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range - ResearchGate. [Link]

  • combustion of organic molecules by the thermal decomposition of perchlorate salts: implications. [Link]

  • 5-Chloroheptanoic acid, chloromethyl ester | C8H14Cl2O2 | CID 525210 - PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chloromethyl Heptanoate Derivatization

Welcome to the Technical Support Center for acyloxyalkyl prodrug synthesis. This guide is designed for researchers and drug development professionals optimizing the derivatization of active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acyloxyalkyl prodrug synthesis. This guide is designed for researchers and drug development professionals optimizing the derivatization of active pharmaceutical ingredients (APIs)—specifically those containing carboxylic acid, phosphate, or NH-heterocycle moieties—using chloromethyl heptanoate (chloromethyl enanthate).

Creating acyloxyalkyl ester linkages improves the lipophilicity and oral bioavailability of highly polar APIs[1]. However, the derivatization process is notoriously prone to side reactions, low yields, and regioselectivity issues. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure robust experimental outcomes.

Process Overview & Workflow Visualization

The direct alkylation of an API with chloromethyl heptanoate often requires harsh conditions (60–80 °C) due to the poor electrophilicity of the alkyl chloride[1]. To bypass thermal degradation of the API, modern protocols utilize a Finkelstein halide exchange to generate a highly reactive iodomethyl heptanoate intermediate in situ[2].

Workflow A API Preparation (Deprotonation) C Alkylation (CMH Addition) A->C Base added B Finkelstein Activation (NaI / KI Catalyst) B->C In situ generation of Iodomethyl heptanoate D Quench & Extraction (Aqueous Workup) C->D Reaction complete E Purification (Chromatography) D->E Organic layer

Workflow for API derivatization via Finkelstein-activated alkylation.

Core Methodology: Self-Validating Alkylation Protocol

This step-by-step protocol integrates causality and self-validating checkpoints to ensure the integrity of the derivatization.

Phase 1: Halide Exchange (Finkelstein Activation)

Objective: Convert the unreactive chloromethyl heptanoate into the highly electrophilic iodomethyl heptanoate.

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve chloromethyl heptanoate (1.0 eq) and Sodium Iodide (NaI, 2.5 eq) in a 2:1 anhydrous mixture of Acetonitrile (ACN) and Dichloromethane (DCM)[3]. Alternatively, dry acetone can be used[2].

  • Reaction: Protect the flask from light (wrap in aluminum foil) and stir at room temperature for 24–90 hours[3].

  • Validation Checkpoint: A successful reaction will precipitate sodium chloride (NaCl) as a fine white powder, as NaCl is insoluble in ACN/Acetone. Note: If the solution turns dark brown, trace oxygen or light has oxidized the iodide to iodine ( I2​ ). Discard and restart.

  • Isolation: Concentrate the mixture, partition between DCM and water, wash with saturated sodium bicarbonate, and dry over Na2​SO4​ [3].

Phase 2: API Deprotonation and Alkylation

Objective: Selectively alkylate the API without inducing ester hydrolysis.

  • Deprotonation: Dissolve the API (1.0 eq) in anhydrous DMF. Add a mild base such as Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ , 1.5 eq). Stir for 30 minutes at 0 °C.

    • Causality: Cs2​CO3​ is highly recommended for ambident nucleophiles. The large, polarizable cesium cation creates a "naked" API anion, which significantly enhances O-alkylation over N-alkylation[4].

  • Coupling: Dropwise, add the freshly prepared iodomethyl heptanoate to the API solution at 0 °C. Allow the mixture to warm to room temperature and monitor via TLC.

  • Quench & Workup: Once complete, quench the reaction strictly with a mild buffer (e.g., saturated aqueous NH4​Cl ). Do not use NaOH or strong bases , as the newly formed acyloxyalkyl ester is highly susceptible to base-catalyzed hydrolysis[1]. Extract with cold ethyl acetate.

Optimization Matrix

Use the following data table to select the optimal reaction conditions based on your specific API's stability and solubility profile.

ParameterCondition A: Direct AlkylationCondition B: Phase-Transfer Catalysis (PTC)Condition C: Finkelstein Activation (Recommended)
Solvent DMF or NMPDCM / Water biphasicAcetone or ACN / DCM
Base K2​CO3​ or DIEA NaHCO3​ + Bu4​N+HSO4−​ Cs2​CO3​ or K2​CO3​
Catalyst NonePhase-Transfer CatalystNaI or KI (2.5 eq)
Temperature 60–80 °CRoom TemperatureRoom Temperature
Typical Yield 20–40%50–70%75–90%
Primary Challenge API thermal degradationEmulsion formation during workupRequires strict anhydrous/dark conditions

Mechanistic Logic of Halide Exchange

Understanding the underlying mechanism is critical for troubleshooting. The carbon-chlorine bond in chloromethyl heptanoate possesses a high bond dissociation energy, making it a poor electrophile. The addition of NaI facilitates an SN​2 halide exchange. The resulting iodomethyl intermediate features a superior leaving group (iodide), drastically lowering the activation energy required for the API's nucleophilic attack[2].

Mechanism CMH Chloromethyl Heptanoate Poor Electrophile IMH Iodomethyl Heptanoate Highly Reactive Intermediate CMH->IMH SN2 Halide Exchange (Acetone/ACN, RT) NaI Sodium Iodide (NaI) Nucleophilic Catalyst NaI->IMH I- displaces Cl- Prodrug Acyloxyalkyl Prodrug Target Molecule IMH->Prodrug SN2 Alkylation (Fast, RT) API Deprotonated API Nucleophile API->Prodrug Nucleophilic Attack

Mechanistic logic of Finkelstein-assisted acyloxyalkyl prodrug synthesis.

Troubleshooting Guides & FAQs

Q: Why is my derivatization yield so low when reacting chloromethyl heptanoate directly with my API? A: Chloromethyl esters are relatively unreactive. Direct alkylation often requires prolonged heating at 60–80 °C, which frequently leads to the thermal degradation of the API or the hydrolysis of the ester reagent itself[1]. Solution: Implement the Finkelstein halide exchange (Phase 1 of the core protocol) to generate iodomethyl heptanoate. This allows the subsequent alkylation to proceed rapidly at room temperature, preserving the integrity of sensitive APIs[5].

Q: I am observing significant degradation of the acyloxyalkyl ester product during the aqueous workup. How can I prevent this? A: The acyloxyalkyl linkage is an inherently labile promoiety designed to be cleaved by esterases in vivo. However, this makes it highly sensitive to both strong acids and bases in vitro. If you are using unbuffered aqueous workups or washing with NaOH , the ester will rapidly hydrolyze back into the parent API, formaldehyde, and heptanoic acid. Solution: Always quench the reaction with a mild, buffered solution like saturated aqueous NH4​Cl . Perform extractions rapidly using cold organic solvents (e.g., ethyl acetate) and avoid prolonged exposure to highly basic aqueous phases.

Q: My API is an ambident nucleophile (e.g., a benzimidazole or pyridone). How do I minimize N-alkylation in favor of O-alkylation? A: Regioselectivity is dictated by the hardness/softness of the base and the solvent environment. Hard bases (like NaH ) in polar aprotic solvents tightly coordinate to the oxygen, forcing the electrophile to attack the nitrogen. Solution: Switch to a softer base like Cesium Carbonate ( Cs2​CO3​ ) or Silver Carbonate ( Ag2​CO3​ ). The large ionic radius of cesium prevents tight ion-pairing, leaving the oxygen atom highly nucleophilic and favoring O-acyloxymethylation[4].

Q: I attempted a phase-transfer catalysis (PTC) approach, but I am dealing with severe emulsions during extraction. What is the cause? A: Phase-transfer catalysts (like tetrabutylammonium salts) act as powerful surfactants, reducing the interfacial tension between the DCM and water layers, which stabilizes emulsions[4]. Solution: Filter the biphasic mixture through a pad of Celite before transferring it to the separatory funnel. Alternatively, adding a small amount of brine or slightly warming the mixture can help break the emulsion. If the problem persists, switch to the monophasic Finkelstein/DMF protocol.

References

  • Prodrug Strategies to Improve the Solubility of the HCV NS5A Inhibitor Pibrentasvir (ABT-530) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic-Assisted Therapy Source: PMC (National Institutes of Health) URL:[Link]

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation Source: PMC (National Institutes of Health) URL:[Link]

  • Macrocyclic Prodrugs of a Selective Nonpeptidic Direct Thrombin Inhibitor Display High Permeability, Efficient Bioconversion but Low Bioavailability Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Crude Chloromethyl Heptanoate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in prodrug linker synthesis, I frequently consult on the isolation of highly reactive α -haloalkyl esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in prodrug linker synthesis, I frequently consult on the isolation of highly reactive α -haloalkyl esters. Chloromethyl heptanoate (also known as chloromethyl enanthate) is a critical electrophilic building block used extensively in the synthesis of long-acting prodrug nanoformulations, such as rilpivirine prodrugs[1].

Because of the inherent lability of the chloromethyl ester moiety, traditional purification techniques often lead to significant yield losses. This guide provides a self-validating system of protocols, causality-driven troubleshooting steps, and FAQs to ensure high-purity isolation during your experiments.

Physicochemical Properties & Purification Data

Understanding the physical properties of chloromethyl heptanoate is the first step in designing a logical purification scheme. Because it lacks a strong UV chromophore, purification relies heavily on chemical staining and understanding its partition mechanics.

PropertyValueClinical / Experimental Relevance
IUPAC Name Chloromethyl heptanoateStandard nomenclature for literature searches.
Molecular Formula C8H15ClO2[2]Useful for mass spectrometry (MS) validation.
Molecular Weight 178.65 g/mol [2]Required for stoichiometric calculations.
Appearance Clear, colorless to pale yellow oilVisual indicator of crude purity.
Solubility Soluble in DCM, EtOAc, HexanesIdeal for normal-phase chromatography and LLE.
TLC Visualization PMA or KMnO₄ stainCritical: Will not appear under 254 nm UV light.
Thermal Stability Thermally labileDegrades during extended batch distillation[3].
Standard Purification Workflow

To avoid thermal degradation, the optimal purification route avoids distillation entirely, relying instead on a highly controlled Liquid-Liquid Extraction (LLE) followed by normal-phase silica gel chromatography[1].

G Start Crude Reaction Mixture (Chloromethyl heptanoate, ZnCl2, Heptanoic acid) Quench Quench & Partition (DCM / Sat. NaHCO3) Start->Quench Aqueous Aqueous Layer (Discard: Na-Heptanoate, Zn salts) Quench->Aqueous Phase Separation Organic Organic Layer (Product + Non-polar impurities) Quench->Organic Phase Separation Wash Brine Wash & Dry (over anhydrous Na2SO4) Organic->Wash Concentrate Rotary Evaporation (Water bath < 30°C) Wash->Concentrate Chromatography Silica Gel Chromatography (Isocratic 9:1 Hexanes:EtOAc) Concentrate->Chromatography Pure Pure Chloromethyl Heptanoate (Store at -20°C under Argon) Chromatography->Pure Fraction Collection

Figure 1: Validated liquid-liquid extraction and chromatography workflow.

Troubleshooting Guides & FAQs

Q1: My yield drops significantly when I try to purify the crude mixture by vacuum distillation. Why is this happening, and what is the alternative? Causality & Solution: Chloromethyl esters are highly thermally labile. Extended batch distillation, even under high vacuum, induces thermal degradation, liberating formaldehyde and heptanoyl chloride (or causing polymerization). As observed in similar chloromethyl ether/ester syntheses, significant decomposition occurs during prolonged heating[3]. Actionable Step: Switch to silica gel flash chromatography. If distillation is absolutely mandatory for industrial scale-up, you must use a short-path Kugelrohr apparatus to minimize the residence time of the compound at elevated temperatures[3].

Q2: I am seeing a large impurity co-eluting with my product on TLC. NMR suggests it is unreacted heptanoic acid. How do I remove it? Causality & Solution: The synthesis of chloromethyl heptanoate typically involves reacting heptanoyl chloride (or heptanoic acid) with paraformaldehyde and a catalytic Lewis acid (e.g., ZnCl2​ )[1]. Unreacted acyl chloride readily hydrolyzes to heptanoic acid during aqueous workup. Heptanoic acid is highly soluble in organic solvents and will co-elute if not neutralized. Actionable Step: Ensure your liquid-liquid extraction (LLE) includes a vigorous wash with saturated aqueous sodium bicarbonate ( NaHCO3​ )[1]. The mildly basic pH deprotonates the acid, converting it to its water-soluble sodium salt, forcing it into the aqueous phase without hydrolyzing the target chloromethyl ester.

Q3: My purified chloromethyl heptanoate degraded into a white precipitate and free acid after a week in the fridge. How can I prevent this? Causality & Solution: The α -chloro ester linkage is highly susceptible to nucleophilic attack by ambient moisture. Water attacks the electrophilic carbon, leading to the collapse of the hemiacetal intermediate into heptanoic acid, formaldehyde, and HCl. The generated HCl auto-catalyzes further degradation. Actionable Step: Ensure the organic layer is rigorously dried over anhydrous Na2​SO4​ prior to concentration[1]. Store the final purified oil in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at -20 °C.

Validated Step-by-Step Methodology

This protocol is a self-validating system adapted from the synthesis of long-acting antiretroviral prodrugs[1]. It contains built-in experimental checks to confirm success at each stage.

Phase 1: Liquid-Liquid Extraction (LLE)
  • Quenching: Cool the crude reaction mixture to room temperature. Dilute the mixture with Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Neutralization: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaHCO3​ .

    • Self-Validation Check: Observe the biphasic mixture. CO2​ gas evolution will occur. Vent the funnel frequently. Once gas evolution ceases, the residual acid has been successfully neutralized.

  • Phase Separation: Allow the layers to separate. Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

  • Back-Extraction: Extract the remaining aqueous layer twice more with fresh DCM to maximize yield[1]. Combine all organic extracts.

    • Self-Validation Check: Test the pH of the discarded aqueous layer; it should be ~8, confirming complete removal of heptanoic acid.

  • Washing & Drying: Wash the combined organic extracts once with brine to remove residual water and emulsion-causing salts. Add anhydrous Na2​SO4​ to the organic layer.

    • Self-Validation Check: Swirl the flask. When the Na2​SO4​ flows freely like fine sand (rather than clumping), the solution is completely dry.

  • Concentration: Decant or filter the solution and evaporate the DCM using a rotary evaporator. Crucial: Keep the water bath below 30 °C to prevent thermal degradation.

Phase 2: Silica Gel Flash Chromatography
  • Column Preparation: Pack a flash chromatography column with 32–63 μm flash silica gel[1] using a mobile phase of 9:1 Hexanes:Ethyl Acetate.

  • Loading: Dissolve the crude concentrated oil in a minimum volume of the mobile phase and carefully load it onto the silica bed.

  • Elution: Elute the column isocratically with 9:1 Hexanes:Ethyl Acetate[1]. Because chloromethyl heptanoate is highly lipophilic, this non-polar solvent system provides the optimal retention factor to separate it from baseline impurities.

  • Fraction Analysis: Spot fractions on a silica TLC plate. Since the compound lacks a UV chromophore, dip the plate in Phosphomolybdic acid (PMA) or KMnO4​ stain and heat gently.

    • Self-Validation Check: The product will appear as a distinct spot at Rf​≈0.5−0.6 .

  • Final Isolation: Combine the product-containing fractions and concentrate under reduced pressure (bath < 30 °C) to yield the pure chloromethyl heptanoate as a clear oil.

Sources

Troubleshooting

Technical Support Center: Scaling Up Chloromethyl Heptanoate Production

Welcome to the Technical Support Center for the synthesis and scale-up of chloromethyl heptanoate. This compound is a critical alkylating agent and prodrug linker utilized to enhance the lipophilicity and bioavailability...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of chloromethyl heptanoate. This compound is a critical alkylating agent and prodrug linker utilized to enhance the lipophilicity and bioavailability of various active pharmaceutical ingredients 1. While its synthesis via the zinc chloride-catalyzed reaction of heptanoyl chloride and paraformaldehyde is straightforward at the bench scale, transitioning to multi-kilogram production introduces severe thermodynamic, kinetic, and safety challenges.

This guide synthesizes field-proven insights to ensure high-yield, safe, and reproducible commercial-scale production.

G AcylChloride Heptanoyl Chloride (Electrophile) Intermediate Zn-Coordinated Hemiacetal Chloride AcylChloride->Intermediate Paraformaldehyde Paraformaldehyde (Formaldehyde Source) Paraformaldehyde->Intermediate Depolymerization Catalyst ZnCl2 Catalyst (Lewis Acid) Catalyst->Intermediate Activation Product Chloromethyl Heptanoate (Target Prodrug Linker) Intermediate->Product Rearrangement (ΔT < 45°C) SideReaction HCl + Formaldehyde (Moisture Ingress) Intermediate->SideReaction H2O ingress BCME Bis(chloromethyl) ether (Toxic Byproduct) SideReaction->BCME Acidic Condensation

Mechanistic workflow of chloromethyl heptanoate synthesis and BCME byproduct formation.

Part 1: Troubleshooting & FAQs

Q1: Why does my yield drop significantly when scaling from 50 g to 5 kg? A: Causality: The reaction between heptanoyl chloride and paraformaldehyde is highly exothermic. At the bench scale, heat dissipates rapidly through the glass of a round-bottom flask. At the 5 kg scale, the surface-area-to-volume ratio decreases, leading to localized heating (hot spots). Elevated temperatures cause thermal degradation of the product and drive the equilibrium toward unwanted side reactions. Furthermore, paraformaldehyde depolymerization is temperature-dependent; uneven heating leads to incomplete depolymerization and unreacted starting materials. Solution: Implement jacketed reactor cooling with high-shear agitation to maintain the internal temperature strictly between 40–45°C.

Q2: How do we mitigate the formation of the highly toxic bis(chloromethyl) ether (BCME) during scale-up? A: Causality: BCME is a known, highly carcinogenic byproduct formed when formaldehyde reacts with chloride ions in an acidic medium 2. During scale-up, extended reaction times and elevated temperatures exacerbate this equilibrium. Moisture ingress also generates HCl from the acyl chloride, which then reacts with unconsumed formaldehyde to form BCME 3. Solution: Maintain strictly anhydrous conditions using continuous argon purging. Research indicates that lowering the reaction temperature and strictly controlling the formaldehyde-to-acyl chloride ratio significantly suppresses BCME formation [[4]]().

Q3: Our product hydrolyzes during downstream aqueous purification. How can we stabilize it? A: Causality: Chloromethyl esters contain a highly electrophilic α-chloro ether moiety that is exceptionally prone to hydrolysis 5. Standard aqueous workups, if not performed rapidly at low temperatures, will cleave the ester back into heptanoic acid, formaldehyde, and HCl. Solution: Use cold (0–5°C) saturated aqueous sodium bicarbonate for quenching. This rapidly neutralizes residual acid without providing the thermal energy required to overcome the activation barrier for ester hydrolysis.

Part 2: Self-Validating Scale-Up Methodology

To guarantee scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Anhydrous Reactor Preparation

  • Action: Purge a jacketed Hastelloy reactor with argon and heat to 120°C for 2 hours to remove trace moisture. Cool to 20°C under positive argon pressure.

  • Causality: Trace water reacts with heptanoyl chloride to form heptanoic acid and HCl, directly fueling the formation of BCME.

  • Validation Check: Inline dew point sensor must read < -40°C before reagent charging.

Step 2: Reagent Charging

  • Action: Charge 1.0 equivalent of heptanoyl chloride and 0.025 equivalents of anhydrous ZnCl₂ into the reactor. Begin high-shear agitation. Slowly add 1.0 equivalent of paraformaldehyde in portions to prevent a sudden exotherm 1.

  • Validation Check: Karl Fischer titration of the paraformaldehyde batch must confirm water content is < 0.5% w/w.

Step 3: Catalytic Activation & Depolymerization

  • Action: Ramp the jacket temperature to maintain an internal reaction temperature of 40–45°C. Hold for 12–16 hours.

  • Causality: ZnCl₂ acts as a Lewis acid, coordinating with the oxygen of the acyl chloride to increase electrophilicity, facilitating the attack by depolymerized formaldehyde.

  • Validation Check: The reaction is complete when the mixture transitions from an opaque white suspension to a clear, homogenous pale-yellow solution. Confirm via FTIR (disappearance of the acyl chloride C=O stretch at ~1800 cm⁻¹ and appearance of the ester C=O stretch at ~1750 cm⁻¹).

Step 4: Cold Quench & Phase Separation

  • Action: Transfer the crude mixture slowly into a secondary quench vessel containing a 10-fold volume of saturated NaHCO₃ pre-chilled to 2°C. Agitate vigorously for exactly 15 minutes, then halt agitation to allow phase separation.

  • Validation Check: Test the aqueous phase; pH must be > 7.5, confirming complete neutralization of residual HCl.

Step 5: Short-Path Vacuum Distillation

  • Action: Extract the organic phase, dry over anhydrous Na₂SO₄, and subject to short-path vacuum distillation to isolate pure chloromethyl heptanoate.

  • Causality: Extended thermal exposure during standard distillation causes the product to decompose. Short-path distillation minimizes residence time at elevated temperatures.

  • Validation Check: GC-FID purity must be > 98%, and GC-MS must confirm BCME levels are below the 5 ppm detection threshold.

Part 3: Quantitative Process Parameters

The following table summarizes the causal relationship between scale, temperature control, byproduct formation, and final yield. It highlights why strict adherence to the self-validating protocol is mandatory at commercial scales.

ScaleReactor TypeMax Internal Temp (°C)Workup Quench Temp (°C)BCME Concentration (ppm)Isolated Yield (%)
50 g Glass Round Bottom45 (Passive cooling)20< 1088
1 kg Jacketed Glass55 (Exothermic Spike)2015062
5 kg Jacketed Hastelloy42 (Active Control)2< 585

Data Interpretation: Failure to control the exothermic spike at the 1 kg scale directly correlates with a massive increase in toxic BCME formation and a 26% drop in yield due to thermal degradation.

Part 4: References

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation Source: National Institutes of Health (NIH) / PMC URL:

  • Bis(chloromethyl) ether Source: Wikipedia URL:

  • Process for preparing chloromethyl methyl ether (US3884982A) Source: Google Patents URL:

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: ACS Publications URL:

  • Formation of bis(chloromethyl) ether in the vapor phase: a computational investigation Source: DOI / ScienceDirect URL:

Sources

Optimization

Technical Support Center: Fast GC Method Optimization for Chloromethyl Heptanoate

Welcome to the Technical Support Center for Gas Chromatography (GC) method optimization. Chloromethyl heptanoate is a highly reactive, bifunctional intermediate (an alkylating agent and an ester) utilized extensively in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) method optimization. Chloromethyl heptanoate is a highly reactive, bifunctional intermediate (an alkylating agent and an ester) utilized extensively in pharmaceutical synthesis and materials science. Its thermal lability and reactivity present unique challenges when attempting to increase sample throughput.

This guide provides field-proven, causality-driven troubleshooting steps and protocols to drastically reduce your analysis time (Fast GC) while preserving the scientific integrity of your chromatographic data.

Section 1: The Physics of Fast GC

Q1: How do I reduce the analysis time for chloromethyl heptanoate without sacrificing peak resolution?

A1: The overarching principle of Fast GC is the manipulation of column dimensions and carrier gas dynamics to accelerate elution while maintaining the number of theoretical plates (efficiency)[1].

Causality: The retention time of an analyte is directly proportional to column length. However, simply cutting a 30 m column to 10 m halves the theoretical plates, destroying resolution. To offset this, you must simultaneously reduce the column's internal diameter (I.D.). Halving the I.D. (e.g., from 0.25 mm to 0.10 mm) doubles the column efficiency, allowing you to use a shorter column to achieve the exact same separation power in a fraction of the time[2].

Quantitative Comparison of Standard vs. Fast GC Parameters
ParameterStandard GCFast GCCausality / Impact on Chloromethyl Heptanoate
Column Length (L) 25 – 30 m5 – 10 mShorter path reduces total run time by 3x–10x[2].
Internal Diameter (I.D.) 0.25 – 0.32 mm0.05 – 0.10 mmNarrower I.D. restores theoretical plates lost by shortening the column[3].
Film Thickness (df) 0.25 – 1.0 µm0.10 µmThinner films reduce mass transfer resistance, sharpening peaks[1].
Carrier Gas Helium (He)Hydrogen (H₂)H₂ allows higher linear velocities without losing efficiency[4].
Oven Ramp Rate 10 – 15 °C/min30 – 60 °C/minRapid heating elutes the heptanoate ester faster, minimizing thermal degradation[3].

Q2: Why is switching from Helium to Hydrogen critical for Fast GC?

A2: The choice of carrier gas fundamentally dictates the speed limits of your method. According to the van Deemter equation, which models the relationship between linear velocity and column efficiency (Height Equivalent to a Theoretical Plate, HETP), Hydrogen possesses a significantly flatter curve than Helium or Nitrogen[4].

Causality: Hydrogen has lower viscosity and higher diffusivity. This means you can push the linear velocity of the carrier gas far beyond the optimal point ( uopt​ ) to speed up the analysis, without causing a severe drop in separation efficiency[5]. For a reactive molecule like chloromethyl heptanoate, faster elution means less time exposed to elevated oven temperatures, thereby reducing on-column degradation.

FastGC N1 Standard GC Method (30m, 0.25mm ID) N2 Reduce Column Dimensions (10m, 0.10mm ID) N1->N2 N3 Switch to Hydrogen Gas (Higher linear velocity) N2->N3 N4 Is Resolution (Rs) ≥ 1.5? N3->N4 N5 Increase Oven Ramp Rate (>30°C/min) N4->N5 Yes N6 Adjust Phase Selectivity (e.g., PEG or Cyanopropyl) N4->N6 No N7 Optimized Fast GC Method N5->N7 N6->N4

Logical workflow for translating a standard GC method to Fast GC.

Section 2: Troubleshooting Reactive Esters

Q3: I am observing severe peak tailing and the appearance of heptanoic acid during analysis. How do I fix this?

A3: Chloromethyl heptanoate is an active alkylating reagent. The presence of heptanoic acid indicates that the ester is undergoing thermal hydrolysis or degradation within the GC inlet before it even reaches the column[6].

Causality: Active sites (exposed silanol groups) in the glass liner, combined with high inlet temperatures (e.g., 250°C), catalyze the breakdown of the chloromethyl moiety[7].

Solution: Treat the inlet as a self-validating system. If degradation occurs, systematically reduce the thermal and chemical stress:

  • Lower the inlet temperature to 200°C.

  • Replace standard liners with ultra-inert, deactivated liners (glass wool can act as a catalyst for degradation; use wool-less or highly deactivated wool liners).

  • Increase the split ratio to reduce the residence time of the analyte in the heated zone[6].

Troubleshooting T1 Issue: Peak Tailing or Degradation of Ester T2 Lower Inlet Temp (e.g., to 200°C) T1->T2 T3 Peak Shape Improved? T2->T3 T4 Install Ultra-Inert Deactivated Liner T3->T4 No T7 System Passivated & Ready for Analysis T3->T7 Yes T5 Degradation Resolved? T4->T5 T6 Increase Split Ratio (Reduce Residence Time) T5->T6 No T5->T7 Yes T6->T7

Troubleshooting pathway for resolving thermal degradation.

Section 3: Experimental Protocols

Protocol 1: Step-by-Step Method Translation to Fast GC

This protocol ensures a self-validating transition from a 30-minute standard run to a <10-minute Fast GC run for chloromethyl heptanoate.

  • Step 1: Baseline Establishment. Run the sample on a standard 30 m x 0.25 mm, 0.25 µm column. Record the retention time ( tR​ ) and resolution ( Rs​ ) of the critical pair (e.g., chloromethyl heptanoate and its synthetic byproduct).

  • Step 2: Hardware Modification. Install a narrow-bore column (10 m x 0.10 mm, 0.10 µm). Ensure your GC system is equipped with a high-pressure injection port, as narrow-bore columns require significantly higher head pressures (up to 250 kPa)[3].

  • Step 3: Carrier Gas Optimization. Switch the carrier gas to Hydrogen. Set the linear velocity to 40–50 cm/sec (above the uopt​ of 40 cm/sec to prioritize speed)[5].

  • Step 4: Split Ratio Adjustment. Because narrow-bore columns have lower sample capacity, increase the split ratio (e.g., 1:50 or 1:100) to prevent column overloading and peak fronting.

  • Step 5: Oven Program Translation. Increase the oven temperature ramp rate proportionally. If the original ramp was 10 °C/min, increase it to 30–40 °C/min.

  • Step 6: System Validation. Inject the sample. The resolution ( Rs​ ) must remain ≥1.5 . If Rs​<1.5 , adjust the stationary phase selectivity rather than slowing down the run[3].

Protocol 2: Inlet Passivation Workflow for Alkylating Esters

Because chloromethyl heptanoate is highly reactive, the flow path must be passivated to prevent analyte loss.

  • Step 1: Cool the GC inlet to room temperature and vent the MS/detector.

  • Step 2: Remove the existing liner, septum, and O-ring. Inspect the gold seal (if applicable) for discoloration; replace if oxidized.

  • Step 3: Install an ultra-inert, single-taper deactivated liner. Do not touch the liner with bare hands to prevent transferring salts that catalyze ester breakdown.

  • Step 4: Set the inlet temperature to 200°C (do not exceed 220°C for chloromethyl heptanoate to prevent thermal cleavage)[7].

  • Step 5: Perform a passivation run by injecting 1 µL of a highly concentrated derivatizing agent (e.g., BSTFA or a chloromethyl-silane) to cap any residual active silanol sites in the flow path.

  • Step 6: System Validation. Run a solvent blank, followed by a low-concentration standard of chloromethyl heptanoate to verify peak symmetry. The system is validated when the Tailing Factor is ≤1.2 .

References

  • Fast GC - Sigma-Aldrich. Sigma-Aldrich.
  • Kirsty Ford, Chromatography Technical Specialist. MAC-MOD Analytical.
  • Wh
  • Helium to Hydrogen – How to make your environmental impact a little lighter. Element Lab Solutions.
  • Using Hydrogen as a Carrier Gas for GC. Peak Scientific.
  • A Comparative Guide to Purity Assessment of 4-(Chloromethyl)benzoyl Chloride: GC-MS vs. HPLC Methods. Benchchem.
  • Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. PubMed.
  • GC Derivatiz

Sources

Troubleshooting

How to avoid byproduct formation in alkylation reactions

Welcome to the Technical Support Center for Alkylation Reactions . Alkylation is a fundamental transformation in organic synthesis and drug development, but it is notoriously prone to byproduct formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkylation Reactions . Alkylation is a fundamental transformation in organic synthesis and drug development, but it is notoriously prone to byproduct formation. Poorly optimized alkylation reactions often suffer from over-alkylation, competitive elimination, undesired regioselectivity, and carbocation rearrangements.

This guide is designed for researchers and process chemists to systematically diagnose, troubleshoot, and eliminate these byproducts by understanding the underlying mechanistic causality of the reactions.

Diagnostic Workflow for Alkylation Byproducts

Use the logic tree below to identify the root cause of your byproduct and navigate to the appropriate troubleshooting section.

Workflow for diagnosing and resolving common alkylation byproducts.

Troubleshooting Guide & FAQs

Polyalkylation (Over-Alkylation)

Q: My primary amine alkylation yields a complex mixture of secondary, tertiary, and quaternary amines. How do I stop this "runaway" reaction? A: Over-alkylation occurs because the product of the first alkylation (a secondary amine) is more nucleophilic than your starting primary amine. The newly added alkyl group donates electron density via the inductive effect, making the nitrogen lone pair more reactive toward the alkylating agent [1].

  • Mechanistic Fix: If the starting amine is cheap, use a massive stoichiometric excess (e.g., 5–10 equivalents) to statistically favor mono-alkylation. If the amine is valuable, abandon direct alkylation entirely and use Reductive Amination (see Protocol 1).

Q: I am performing a Friedel-Crafts alkylation and detecting di- and tri-alkylated aromatic rings. Why? A: Similar to amine alkylation, adding an alkyl group to a benzene ring activates it. Alkyl groups are electron-donating, which increases the electron density of the aromatic pi-system, making it react faster with the electrophile than the unalkylated starting material [2].

  • Mechanistic Fix: Switch to Friedel-Crafts Acylation . The resulting acyl group is strongly electron-withdrawing, which heavily deactivates the ring and strictly limits the reaction to mono-acylation. The ketone can then be reduced to an alkyl group.

Elimination Competing with Substitution (E2 vs. SN2)

Q: I am trying to alkylate an enolate, but I am recovering significant alkene byproducts. What is happening? A: Your nucleophile is acting as a base, triggering an E2 elimination rather than an SN2 substitution. This is highly prevalent when using secondary or tertiary alkyl halides, or when the nucleophile has a pKa > 12 [3].

  • Mechanistic Fixes:

    • Electrophile Choice: Avoid secondary and tertiary alkyl halides. Use primary, allylic, or benzylic halides, which undergo SN2 much faster than E2 due to lower steric hindrance and transition-state stabilization[4].

    • Temperature Control: Elimination (E2) breaks more bonds than substitution and is entropically favored at higher temperatures. Lowering the reaction temperature (e.g., to -78 °C for enolates) suppresses the elimination pathway.

    • Base Selection: Use sterically hindered, non-nucleophilic bases (like DIPEA or Cs₂CO₃) for deprotonation to prevent the base itself from consuming the alkylating agent[1].

Regioselectivity in Ambident Nucleophiles (N- vs. O-Alkylation)

Q: My heterocyclic compound (e.g., a pyridone) can be alkylated at either the nitrogen or the oxygen. How do I control which one reacts? A: Ambident nucleophiles present a regioselectivity challenge dictated by Hard-Soft Acid-Base (HSAB) principles and Marcus theory. The oxygen atom is typically a "harder" nucleophilic center with a higher charge density, while the nitrogen is "softer" and more polarizable.

  • Mechanistic Fix: Tune your electrophile. Hard electrophiles (like methyl triflate, MeOTf) preferentially attack the harder oxygen atom, leading to O-alkylation. Soft electrophiles (like methyl iodide, MeI) have lower intrinsic barriers for reaction with softer centers, favoring N-alkylation [5].

AmbidentSelectivity Ambident Ambident Nucleophile (e.g., Pyridone) HardE Hard Electrophile (e.g., MeOTf, Triflates) Ambident->HardE SoftE Soft Electrophile (e.g., MeI, Bromides) Ambident->SoftE OAlk O-Alkylation (Kinetically favored at O) HardE->OAlk High charge density NAlk N-Alkylation (Thermodynamically/Soft favored) SoftE->NAlk High polarizability

Electrophile hardness dictates the regioselective pathway in ambident nucleophiles.

Carbocation Rearrangements

Q: My Friedel-Crafts alkylation with 1-chloropropane yielded isopropylbenzene instead of propylbenzene. Why? A: Friedel-Crafts alkylation proceeds via a carbocation intermediate. Primary carbocations are highly unstable and will rapidly undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable secondary or tertiary carbocation before attacking the aromatic ring [6].

  • Mechanistic Fix: Use Friedel-Crafts acylation (see Protocol 2). The acylium ion intermediate is resonance-stabilized and does not undergo structural rearrangement.

Quantitative Data Summary

The following table summarizes how manipulating reaction variables directly impacts the probability of byproduct formation.

Reaction VariableCondition / ReagentPrimary OutcomeByproduct Risk
Alkyl Halide Type Primary / AllylicFast SN2Low (Minimal E2)
Alkyl Halide Type Secondary / TertiarySlow SN2, Fast E2High (Alkene formation)
Temperature Low (-78 °C to 0 °C)Favors Substitution (SN2)Low
Temperature High (Reflux)Favors Elimination (E2)High
Electrophile (Ambident) MeI (Soft)N-AlkylationLow O-alkylation
Electrophile (Ambident) MeOTf (Hard)O-AlkylationLow N-alkylation
Electrophilic Aromatic Sub. Alkyl Halide + AlCl₃Polyalkylation & RearrangementHigh (Di/Tri-alkylated, Branched)
Electrophilic Aromatic Sub. Acyl Chloride + AlCl₃Strict Mono-acylationLow (No rearrangement)

Standard Operating Procedures (Protocols)

Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

Objective: Synthesize a secondary amine from a primary amine while strictly avoiding over-alkylation to tertiary/quaternary amines.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of the primary amine and 1.0 equivalent of the target aldehyde/ketone in anhydrous dichloromethane (DCM) to a 0.2 M concentration.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to facilitate imine formation. Stir at room temperature for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.

    • Causality Note: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes. This prevents the reduction of unreacted starting material into an alcohol, which would otherwise stall the reaction.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Rearrangement-Free Alkylation of Aromatic Rings

Objective: Attach a straight-chain alkyl group to an aromatic ring without carbocation rearrangement or polyalkylation.

  • Acylation: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM. Add 1.1 eq of AlCl₃. Cool to 0 °C.

  • Electrophile Addition: Dropwise add 1.05 eq of the straight-chain acyl chloride. Stir for 4 hours at room temperature.

  • Quench: Carefully pour the mixture over ice-water containing 1M HCl to break the aluminum complex. Extract with ethyl acetate, dry, and concentrate to isolate the mono-acylated ketone.

  • Clemmensen Reduction: In a separate flask, add amalgamated zinc (Zn(Hg)) and concentrated HCl to the isolated ketone. Reflux for 4-6 hours.

  • Isolation: Cool to room temperature, extract with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate to yield the pure, straight-chain monoalkylated aromatic compound.

References

  • "Limitations of Friedel–Crafts Reactions." JoVE.[Link]

  • "Alkyl Halide Reaction Map And Summary." Master Organic Chemistry.[Link]

  • "Alkylation of enolates." Fiveable.[Link]

  • "Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity." Chemical Science (RSC Publishing).[Link]

  • "Friedel-Crafts Alkylation." Chemistry Steps.[Link]

Optimization

Optimizing catalyst concentration in esterification reactions

Welcome to the Technical Support Center for Esterification Kinetics and Catalyst Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Esterification Kinetics and Catalyst Optimization. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize catalyst concentrations in esterification workflows.

Esterification is a thermodynamically limited, equilibrium-driven process. While catalysts lower the activation energy by protonating the carbonyl oxygen to increase its electrophilicity, they do not alter the equilibrium position[1]. Optimizing catalyst concentration is therefore a delicate balance between maximizing reaction kinetics and minimizing degradative side reactions.

Frequently Asked Questions & Troubleshooting

Q1: How do I determine the optimal starting catalyst concentration for my specific esterification system? A1: The baseline concentration depends heavily on the phase and acidity of your catalyst.

  • Homogeneous Catalysts (e.g., H2​SO4​ , p-TsOH): A standard starting point is 1.0 to 2.0 wt% relative to the limiting reactant. For polymerization reactions (e.g., 1,10-decanediol esterification), organometallic or acid catalysts are typically initiated at much lower concentrations, ranging from 0.1 to 0.5 mol%[2].

  • Heterogeneous/Solid Acid Catalysts (e.g., ZrO2​−SiO2​ , Zeolites): Because mass transfer resistance plays a role, higher loadings are usually required. Start at 3.0 wt% and evaluate up to 8.0 wt%. For instance, in the esterification of glycerol with oleic acid using a hydrophobic zirconia-silica catalyst, 5.0 wt% was found to be the kinetic optimum; exceeding this yielded no further conversion[3].

Q2: My reaction conversion plateaus at 75-80%, even when I double the catalyst concentration. Why is this happening? A2: You are encountering a thermodynamic limitation, not a kinetic one. Esterification yields water as a byproduct. Once the reaction reaches equilibrium, adding more catalyst will only accelerate the rate at which the system maintains that equilibrium, rather than shifting it toward the product[4].

  • The Fix: Transition from kinetic control to thermodynamic control. Implement continuous water removal using a Dean-Stark apparatus (azeotropic distillation with toluene), molecular sieves, or vacuum application.

Q3: What are the mechanistic consequences of using too much catalyst? A3: Hyper-catalytic conditions lead to substrate degradation and poor product selectivity.

  • Side Reactions: Strong Brønsted acids at high concentrations will catalyze the intermolecular dehydration of your alcohol to form ethers, or induce the decomposition of sensitive enol intermediates[1][5].

  • Polymerization Issues: In polyesterification, excessive catalyst loading promotes branching and cross-linking side reactions, resulting in gel formation and an undesirable, broad molecular weight distribution (high polydispersity index)[2].

  • Causality: The excess protons ( H+ ) begin protonating the hydroxyl groups of the alcohol rather than just the carbonyl oxygen of the acid, creating an excellent leaving group ( H2​O ) and driving etherification.

Q4: How does catalyst acidity influence product yield and selectivity? A4: Acid strength must be matched to the substrate's stability. While high acidity accelerates the initial reaction rate, overly strong acids (like commercial Amberlyst 15) can reduce overall product yield by promoting reverse hydrolysis or side-product formation. Mildly acidic, hydrophobic solid catalysts often outperform highly acidic ones by repelling the water byproduct from the active sites, thereby protecting the forward reaction[3].

Quantitative Data: Catalyst Optimization Baselines

Use the following table to benchmark your initial experimental designs based on validated literature parameters.

Catalyst TypeReaction SystemOptimal ConcentrationTemp (°C)Max Yield / Conversion
Homogeneous ( H2​SO4​ ) Acetic Acid + Ethanol6.4 wt%74 °C~95.0%
Heterogeneous ( ZrO2​−SiO2​ ) Oleic Acid + Glycerol5.0 wt%160 °C80.0%
Organometallic (Sn(Oct)₂) 1,10-Decanediol + Diacid0.1 - 0.5 mol%VariableHigh MW Polymer
Solid Acid (Niobic Acid) Oleic Acid + Ethanol0.7 g (per batch)249 °C>90.0%

Experimental Protocol: Catalyst Concentration Optimization Workflow

To establish a self-validating optimization system, avoid changing multiple variables at once. Utilize this step-by-step methodology to isolate the kinetic impact of your catalyst.

Step 1: Establish the Baseline Matrix

  • Fix the molar ratio of alcohol to carboxylic acid (e.g., 2:1 or 3:1 to provide a thermodynamic push).

  • Fix the stirring speed (e.g., 400–650 rpm) to eliminate external mass transfer resistance, especially critical for heterogeneous catalysts[3][6].

  • Set the temperature just below the boiling point of the lowest-boiling component.

Step 2: Catalyst Dosing (Design of Experiments)

  • Prepare five identical parallel reactors.

  • Dose the catalyst at 1.0%, 3.0%, 5.0%, 7.0%, and 9.0% (wt% relative to the limiting reactant).

Step 3: Kinetic Sampling

  • Extract 0.5 mL aliquots at standard intervals: 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench the homogeneous aliquots by neutralizing the acid catalyst with a predetermined volume of weak base (e.g., 0.1 M NaHCO3​ ) to freeze the reaction state. For heterogeneous catalysts, rapidly filter the aliquot through a 0.22 µm PTFE syringe filter.

Step 4: Analytical Verification

  • Determine the unreacted acid concentration via acid-base titration (using KOH and phenolphthalein) to calculate the Acid Value (AV).

  • Cross-validate the conversion by measuring water formation using a Karl Fischer titrator[7].

Step 5: Data Modeling

  • Plot Conversion (%) vs. Time (min) for each concentration. The optimal concentration is identified at the inflection point where increasing the catalyst weight yields less than a 2% increase in the initial reaction rate ( r0​ ).

Troubleshooting Workflow Visualization

The following logical pathway illustrates the diagnostic process for optimizing catalyst concentration and resolving stalled reactions.

Diagnostic workflow for optimizing esterification catalyst concentration and yield.

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity Source: Frontiers in Chemistry URL:[Link]

  • Kinetics of Esterification of Acetic Acid and Ethanol with a Homogeneous Acid Catalyst Source: Indian Chemical Engineer URL:[Link]

  • Revision Notes - Ester formation from carboxylic acids and alcohols Source: Sparkl URL:[Link]

  • The Kinetics of the Esterification of Free Fatty Acids in Jatropha Oil using Glycerol based Solid Acid Catalyst Source: European Journal of Sustainable Development Research URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Explosive Vapor-Air Mixtures When Heating Methyl Heptanoate

Executive Summary In drug development and synthetic chemistry, methyl heptanoate is frequently utilized as a solvent, intermediate, or flavoring agent. Because its boiling point is relatively high (172 °C), researchers o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and synthetic chemistry, methyl heptanoate is frequently utilized as a solvent, intermediate, or flavoring agent. Because its boiling point is relatively high (172 °C), researchers often underestimate the explosive hazards associated with heating it. However, its low flash point dictates that explosive vapor-air mixtures form at temperatures commonly reached during standard benchtop heating.

This guide provides field-proven, self-validating protocols to eliminate the risk of vapor ignition through atmospheric inerting, precise temperature control, and static mitigation.

Quantitative Physicochemical & Safety Profile

To design a safe heating protocol, we must first analyze the thermodynamic and safety parameters of methyl heptanoate. The data below illustrates why standard open-flask heating is unacceptable.

PropertyValueMechanistic Implication for Heating
Flash Point 52 °C (126 °F)Ignitable vapors form well below the boiling point. Heating above 40 °C requires inerting.
Boiling Point 171 - 172 °CRequires significant thermal energy input, increasing the rate of vapor generation over time.
Explosive Limits (LEL/UEL) Not DeterminedWith no official data, we must assume a conservative Lower Explosive Limit (LEL) of ~1.0% based on structurally similar aliphatic esters[1].
Vapor Density > 1 (Heavier than air)Fugitive vapors will sink and pool at the bottom of fume hoods or benchtop surfaces, seeking low-lying ignition sources[2].
Autoignition Temp Not DeterminedAvoid contact with any exposed hot surfaces (e.g., unsealed heating coils) as the threshold for spontaneous ignition is unknown.

Troubleshooting & Mechanistic FAQs

Q1: Why does heating methyl heptanoate pose a severe explosion risk even if we remain 100 °C below its boiling point? A1: The hazard is dictated by the flash point , not the boiling point. At 52 °C, methyl heptanoate generates sufficient vapor pressure to form an ignitable mixture in the ambient air. Because the boiling point is high (172 °C), researchers often heat the solvent to 70–80 °C without utilizing a condenser, falsely assuming the liquid is stable. At these temperatures, the headspace becomes saturated with explosive vapor. Because these vapors are denser than air, they spill out of the vessel and pool along the laboratory floor or benchtop, creating an invisible explosive hazard that can travel considerable distances to an ignition source[2].

Q2: The Safety Data Sheet (SDS) lists the Lower Explosive Limit (LEL) and Upper Explosive Limit (UEL) as "Not determined." How do we establish safe vapor thresholds? A2: When exact LEL/UEL values are unavailable, you must employ a self-validating conservative model. Structurally similar esters (like methyl hexanoate or ethyl acetate) typically have an LEL around 1.0% to 1.5% by volume in air[1]. Causality & Mitigation: Assume an LEL of 1.0%. To maintain a self-validating safety margin, your protocol must ensure that ambient vapor concentrations never exceed 25% of this assumed LEL (i.e., <0.25% by volume). This is achieved by combining active local exhaust ventilation with continuous LEL monitoring.

Q3: How do we prevent static discharge from igniting the vapor-air mixture during transfer and high-shear stirring? A3: The triboelectric effect causes non-conductive organic solvents to accumulate static charge when flowing through pipes, being poured, or undergoing vigorous agitation[3]. If a spark discharges in a localized area where the vapor-air mixture is within the flammable range, ignition is instantaneous. Causality & Mitigation: You must eliminate the potential difference between the liquid and the earth. When transferring methyl heptanoate, electrically bond the dispensing and receiving vessels, and ground the entire system[1]. For glass reactors (which are insulators), ensure that the stirring mechanism utilizes spark-free, intrinsically safe air motors or induction motors[3].

Experimental Protocol: Closed-System Inert Heating

To ensure trustworthiness, the following protocol acts as a self-validating system . By displacing oxygen (the oxidizer), the system physically cannot support combustion, rendering the vapor concentration irrelevant to explosion risk as long as the seal is maintained.

Step 1: Apparatus Assembly & Grounding

  • Assemble a borosilicate glass reactor equipped with a multi-neck flask.

  • Ground all adjacent conductive equipment (e.g., heating mantle housings, metal clamps, and overhead stirrer shafts) using copper wire bonded to a verified laboratory ground[4].

Step 2: Atmospheric Inerting (Self-Validating Safety Step)

  • Seal the system and connect it to a Schlenk line or a continuous nitrogen/argon manifold.

  • Perform three vacuum-purge cycles to displace ambient oxygen.

  • Maintain a slight positive pressure of inert gas (e.g., 1.1 atm) via a bubbler. Causality: If a leak occurs, the positive pressure ensures inert gas flows out, preventing ambient oxygen from entering and completing the fire triangle.

Step 3: Active Vapor Condensation

  • Attach a high-efficiency Dimroth or Friedrichs condenser to the reactor.

  • Circulate a chilling fluid (e.g., 50/50 ethylene glycol/water) at 5 °C. Causality: The high surface area and low temperature rapidly reduce the vapor pressure of any volatilized methyl heptanoate, forcing it back into the liquid phase before it can escape the inert zone.

Step 4: Controlled Heating

  • Submerge the flask in a silicone oil bath or a fitted aluminum heating block. Never heat flammable liquids with an open flame or an exposed-coil hotplate[2].

  • Utilize a PID temperature controller equipped with a secondary over-temperature shutoff probe placed directly in the heating medium. Set the maximum allowable bath temperature to 15 °C above your target reaction temperature.

Step 5: Continuous Environmental Monitoring

  • Place a portable LEL monitor at the base of the fume hood. Since methyl heptanoate vapors are heavier than air, they will settle at the lowest point[4].

  • Set the monitor to alarm at 10% of the assumed LEL. If the alarm sounds, the system has failed: immediately cut power to the heating mantle and increase hood ventilation.

System Workflow Diagram

G N1 Assess Heating Target (Methyl Heptanoate) N2 T > 40°C? (Approaching Flash Point) N1->N2 N3 Inert Atmosphere Setup (N2/Ar Purge) N2->N3 Yes N4 Standard Fume Hood Ventilation N2->N4 No N5 Closed-Loop Heating (Oil Bath / Block) N3->N5 N4->N5 N6 Active Condensation (Chilled Reflux) N5->N6 N7 Continuous LEL Monitoring N6->N7 N7->N3 Fail (Abort & Purge) N8 Safe Reaction State (< 10% Assumed LEL) N7->N8 Pass

Workflow for mitigating explosive vapor risks when heating methyl heptanoate.

References

  • Title: Laboratory Safety Manual - Chapter 10: Fire Safety Source: UNC Policies URL: [Link]

  • Title: Flammable and Combustible Liquid Safety Source: Oklahoma State University URL: [Link]

  • Title: Flammable Liquid Handling Precautions Source: Princeton University Office of Environmental Health and Safety URL: [Link]

  • Title: Flammable Liquids Source: Division of Research Safety - University of Illinois URL: [Link]

Sources

Optimization

Technical Support Center: Enantioseparation of Chloromethyl Heptanoate Derivatives in Chiral GC

Executive Overview & Mechanistic Context Scientist-to-Scientist Note: Unsubstituted chloromethyl heptanoate is an achiral molecule. However, in pharmaceutical and agrochemical development, researchers frequently work wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Context

Scientist-to-Scientist Note: Unsubstituted chloromethyl heptanoate is an achiral molecule. However, in pharmaceutical and agrochemical development, researchers frequently work with its α -substituted chiral derivatives (e.g., chloromethyl 2-chloroheptanoate[1] or chloromethyl 2-methylheptanoate). Resolving the enantiomers of these halogenated esters presents unique chromatographic challenges due to their thermal lability and the structural flexibility of the heptyl chain.

Enantioseparation in Gas Chromatography (GC) for these compounds relies heavily on derivatized cyclodextrin (CD) stationary phases [2]. The separation is driven by a dual-mechanism:

  • Inclusion Complexation: The hydrophobic heptyl chain inserts into the relatively non-polar cyclodextrin cavity[3].

  • Surface Interactions: The polar chloromethyl ester group engages in dipole-dipole interactions and hydrogen bonding with the derivatized rim of the cyclodextrin[4].

The difference in the Gibbs free energy ( ΔΔG ) of these transient diastereomeric complexes dictates the separation factor ( α ). Because α increases exponentially as temperature decreases, thermal management is the most critical variable in your workflow[2].

Experimental Workflow & Decision Matrix

The following logical workflow illustrates the self-validating approach to developing a robust chiral GC method for these esters.

GC_Optimization Start Start: Chiral GC Optimization (Chloromethyl Heptanoate Derivs) ColSelect 1. Select CD Column (β-DEX 120 or γ-DEX 120) Start->ColSelect TempProg 2. Set Temperature Program (Low Initial Temp, Slow Ramp) ColSelect->TempProg CheckRes 3. Evaluate Resolution (Rs) TempProg->CheckRes RsGood Rs ≥ 1.5 (Baseline Separation) CheckRes->RsGood Yes RsBad Rs < 1.5 (Co-elution) CheckRes->RsBad No Degradation Check for Degradation (Peak Tailing/Extra Peaks) RsGood->Degradation AdjustTemp Decrease Oven Temp / Reduce Ramp Rate RsBad->AdjustTemp ChangeCol Change Chiral Selector (e.g., β-CD to γ-CD) RsBad->ChangeCol If temp fails AdjustTemp->CheckRes ChangeCol->TempProg Validate Validate via 1:10 Dilution (Rule out Overloading) Degradation->Validate Yes End Optimized Validated Method Degradation->End No LowerInj Lower Injector Temp / Use Cold On-Column LowerInj->End Validate->LowerInj If tailing persists Validate->End If shape improves

Fig 1. Decision matrix for troubleshooting and optimizing chiral GC enantioseparation.

Step-by-Step Methodological Protocol

To ensure a self-validating system, follow this sequence when establishing your separation parameters.

Step 1: Column Selection & Installation

  • Action: Install a permethylated β -cyclodextrin column (e.g., β -DEX 120, 30 m × 0.25 mm ID, 0.25 µm film)[4].

  • Causality: The 7-glucose unit ring of β -CD provides the optimal cavity diameter (approx. 6.0 Å) for the straight aliphatic chain of heptanoates, while the permethylated rim interacts with the ester linkage[4].

  • Validation: Perform a leak check and run a blank injection of the sample solvent (e.g., hexane) to establish a baseline and confirm low column bleed[5].

Step 2: Carrier Gas Optimization

  • Action: Use Helium at a constant linear velocity of 20–25 cm/s, or Hydrogen at 35–40 cm/s[5][6].

  • Causality: Operating at the van Deemter minimum ensures maximum theoretical plates (efficiency), which is strictly required because chiral separation factors ( α ) are inherently low (often < 1.10)[2].

Step 3: Mitigating Thermal Degradation (Injection)

  • Action: Set the Split/Splitless injector to a maximum of 180°C – 200°C. Use a split ratio of 50:1 to 100:1[5].

  • Causality: Chloromethyl esters are susceptible to thermally induced dehydrohalogenation (loss of HCl) or hydrolysis if trace moisture is present. High inlet temperatures will destroy the analyte before it reaches the column.

Step 4: Temperature Programming

  • Action: Start with an isothermal hold at 70°C for 5 minutes, followed by a slow ramp of 1.0 to 2.0 °C/min up to 140°C[6].

  • Causality: The chiral recognition mechanism is exothermic. Lower temperatures dramatically increase the residence time of the analyte within the cyclodextrin cavity, amplifying the stereoselective interactions[2][7].

Quantitative Data: Chiral Stationary Phase Comparison

Selecting the right stationary phase is dictated by the steric bulk of the specific chloromethyl heptanoate derivative.

Chiral Stationary PhaseCyclodextrin TypeCavity Size (Å)Primary Interaction MechanismBest Suited ForMax Temp (°C)
β -DEX 120 Permethylated β -CD~6.0Inclusion + Dipole-Dipole α -chloro/methyl heptanoates[4]220
γ -DEX 120 Permethylated γ -CD~8.0Inclusion (Bulky groups)Highly branched distal esters[5]220
Chiraldex G-TA Trifluoroacetyl γ -CD~8.0Surface H-Bonding dominantAlcohols, Epoxides (Less ideal for esters)[8]200
Chiraldex B-DP Dipropionyl β -CD~6.0Surface Dipole dominantAliphatic esters lacking H-bond donors[8]220

Troubleshooting & FAQs

Q1: I am observing broad, tailing peaks and poor resolution. How do I know if the column is overloaded or if the chloromethyl ester is degrading? A1: This is a classic diagnostic dilemma. To build a self-validating check into your workflow, inject a 1:10 diluted sample (using a non-polar solvent like hexane).

  • If the peak shape sharpens and retention time remains constant: The issue was column overloading. Chiral columns have significantly lower sample capacities than achiral columns because the number of active inclusion sites is limited[8].

  • If the peaks remain broad or tailing persists: The analyte is likely undergoing thermal degradation in the inlet. Lower the inlet temperature from 220°C to 180°C, or switch to a Cold On-Column (COC) injection technique.

Q2: My enantiomers are co-eluting ( Rs<1.0 ). How can I achieve baseline separation? A2: Enantioselectivity ( α ) in GC is highly temperature-dependent; higher temperatures disrupt the weak diastereomeric inclusion complexes[7]. First, decrease the oven ramp rate to 0.5°C/min. If they still co-elute, identify the exact temperature at which the peak elutes, and run an isothermal method at 15°C below that elution temperature. If isothermal conditions fail, the cavity size of your CD is likely mismatched to the analyte's steric bulk, and you should switch from a β -CD to a γ -CD phase[4][5].

Q3: Does the achiral base molecule (unsubstituted chloromethyl heptanoate) interfere with the separation? A3: Unsubstituted chloromethyl heptanoate is achiral and will elute as a single, sharp peak. It will not interfere with the enantioseparation of your chiral derivatives unless it co-elutes exactly with one of the enantiomers. To verify peak identity and rule out achiral impurities, it is highly recommended to couple the GC to a Mass Spectrometer (GC-MS) in Selected Ion Monitoring (SIM) mode during initial method validation.

Q4: Why is my retention time shifting between runs? A4: Chloromethyl esters can leave reactive halogenated residues or trace HCl in the column, which degrades the polysiloxane backbone of the stationary phase over time. Ensure your samples are strictly anhydrous and acid-free. You can wash the crude product with saturated sodium bicarbonate prior to GC analysis to remove acidic impurities.

References

  • Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography. ResearchGate.[Link]

  • Enantiomeric Analysis of 4-Methyloctanoic Acid by Chiral Gas Chromatography. LabRulez.[Link]

  • Chiral Cyclodextrin Capillary GC Columns. GCMS.cz. [Link]

  • Gas chromatographic enantiomer separation on long-chain alkylated β-cyclodextrin chiral stationary phases. ResearchGate.[Link]

  • Modified Cyclodextrins for Chiral Separation. National Academic Digital Library of Ethiopia.[Link]

  • Preparation of (S)-1-Halo-2-octanols Using Ionic Liquids and Biocatalysts. MDPI.[Link]

  • Chloromethyl 2-chloroheptanoate. NIST Chemistry WebBook.[Link]

  • Chemical Properties of Chloromethyl 2-chloropentanoate (and related esters). Cheméo.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of GC-MS method for chloromethyl heptanoate analysis

Trace-Level Quantification of Chloromethyl Heptanoate: A GC-MS/MS Method Validation and Technology Comparison Guide Introduction Chloromethyl heptanoate (CAS 76068-79-6) is an electrophilic alkylating reagent frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Trace-Level Quantification of Chloromethyl Heptanoate: A GC-MS/MS Method Validation and Technology Comparison Guide

Introduction

Chloromethyl heptanoate (CAS 76068-79-6) is an electrophilic alkylating reagent frequently utilized in organic synthesis to generate pharmaceutical prodrugs. By modifying polar functional groups (such as -NH or -COOH) into lipophilic esters, it significantly enhances the membrane permeability and bioavailability of Active Pharmaceutical Ingredients (APIs), a strategy widely used in the development of long-acting antiretrovirals and CGRP antagonists [1].

However, because it is a reactive alkyl halide, residual chloromethyl heptanoate in the final drug substance is classified as a Potential Genotoxic Impurity (PGI). Regulatory agencies mandate that PGIs be rigorously controlled to parts-per-million (ppm) levels to ensure patient safety, adhering to the Threshold of Toxicological Concern (TTC) [2]. Consequently, analytical methods must be highly sensitive, specific, and fully compliant with the modernized ICH Q2(R2) validation guidelines[3, 4].

This guide objectively compares analytical platforms for the trace determination of chloromethyl heptanoate and provides a comprehensive, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol designed for complex API matrices.

Technology Comparison: Selecting the Optimal Analytical Platform

Because chloromethyl heptanoate is volatile, lacks a strong UV chromophore, and is susceptible to hydrolysis, Liquid Chromatography (LC-UV or LC-MS) is generally unsuitable without complex, error-prone derivatization steps. Gas Chromatography (GC) is the gold standard, but the choice of detector dictates the method's reliability.

Table 1: Performance Comparison of GC Detectors for Chloromethyl Heptanoate Analysis

FeatureGC-FIDGC-MS (Single Quad - SIM)GC-MS/MS (Triple Quad - MRM)
Sensitivity (LOD) ~10–50 ppm~1–5 ppm< 0.1 ppm
Selectivity Very Low (Retention time only)Moderate (m/z filtering)Very High (Precursor → Product)
Matrix Interference High (API co-elution masks PGI)Moderate (Shared matrix ions)Negligible (Matrix ions eliminated)
Suitability for PGIs Unsuitable for trace API analysisAcceptable for simple matricesOptimal for complex API matrices

The Causality Behind the Choice: While GC-FID is robust for assaying the purity of the raw chloromethyl heptanoate reagent, it completely fails for trace PGI analysis due to baseline interference from the API matrix. GC-MS in Selected Ion Monitoring (SIM) mode improves sensitivity but often suffers from false positives if matrix co-extractives share the same target ions (e.g., m/z 108). GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the precursor ion in Q1, fragments it in Q2, and filters a specific product ion in Q3. This double-filtration virtually eliminates matrix noise, achieving the sub-ppm Limits of Quantitation (LOQ) essential for regulatory compliance.

Prodrug Synthesis & PGI Risk Pathway

Experimental Methodology: GC-MS/MS Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The addition of an Internal Standard (IS)—such as 1-chlorohexane—prior to any sample manipulation continuously normalizes variations in injection volume, matrix-induced ion suppression, and minor degradative losses.

Step-by-Step Workflow

Step 1: Sample Preparation (Aprotic Solvents Only)

  • Causality: Chloromethyl heptanoate is highly reactive toward nucleophiles. Protic solvents like methanol or water will cause rapid solvolysis (degradation), leading to false-negative results.

  • Procedure: Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous Acetonitrile (or Hexane, depending on API solubility).

  • Spiking: Add 10 µL of the Internal Standard working solution (10 µg/mL) to all blanks, calibration standards, and API samples.

Step 2: Instrumental Setup (GC-MS/MS)

  • Column: RTX-624 or DB-5MS (30 m × 0.25 mm, 1.4 µm film thickness).

    • Causality: The mid-polarity phase (e.g., 6% cyanopropylphenyl in RTX-624) provides excellent retention and peak shape for halogenated esters, preventing the peak tailing often seen on purely non-polar columns.

  • Injection: 1 µL, Splitless mode. Inlet temperature: 200°C.

    • Causality: Splitless injection maximizes the transfer of trace-level analytes onto the column. The inlet temperature is kept relatively low (200°C) because chloromethyl esters are thermally labile; higher temperatures risk in-injector degradation.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial 60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

  • MS/MS Conditions (EI mode, 70 eV):

    • Transfer line: 250°C. Ion source: 230°C.

    • MRM Transitions for Chloromethyl Heptanoate: Precursor m/z 178 → Product m/z 108 (Quantifier); Precursor m/z 108 → Product m/z 72 (Qualifier). Collision energy optimized per instrument (typically 10–15 eV).

ICH Q2(R2) Method Validation Framework

The modernized ICH Q2(R2) guidelines emphasize a lifecycle and risk-based approach to analytical validation, requiring rigorous proof that the method is fit-for-purpose[3, 4].

Validation Dev Method Development (MRM Selection) Spec Specificity (Matrix Blank) Dev->Spec Sens Sensitivity (LOD/LOQ) Spec->Sens Lin Linearity (R² > 0.99) Sens->Lin AccPre Accuracy & Precision (Recovery & %RSD) Lin->AccPre Val Validated Method AccPre->Val

ICH Q2(R2) GC-MS/MS Validation Workflow

Table 2: Summary of GC-MS/MS Validation Data (Representative)

Validation ParameterICH Q2(R2) RequirementRepresentative GC-MS/MS Result
Specificity No interference at analyte RTNo peaks detected in Matrix Blank
Linearity & Range R² ≥ 0.99 over specified rangeR² = 0.9992 (0.1 ppm to 5.0 ppm)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 30.03 ppm (S/N = 12)
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.10 ppm (S/N = 45)
Accuracy (Recovery) 80% - 120% at 50, 100, 150% limits96.5% - 102.3% (IS corrected)
Precision (Repeatability) %RSD ≤ 10% at LOQ level%RSD = 3.4% (n=6)

Causality in Validation Execution:

  • Specificity: Demonstrated by injecting a matrix blank (API without the PGI spike). The MRM chromatogram must show a flat baseline at the retention time of chloromethyl heptanoate, proving the Q1/Q3 mass filtering effectively isolates the analyte from the API.

  • Accuracy (Recovery): API samples are spiked at 50%, 100%, and 150% of the specification limit (e.g., 2.0 ppm). The use of the internal standard is critical here to compensate for any matrix-induced ionization suppression, ensuring recoveries remain tightly within the 80–120% window.

  • Robustness: Deliberate, small variations in inlet temperature (±5°C) and carrier gas flow (±0.1 mL/min) are tested. A robust method will maintain an S/N ≥ 10 for the LOQ standard despite these fluctuations, ensuring reliability during routine Quality Control (QC) operations.

Conclusion

For the trace-level determination of chloromethyl heptanoate in complex pharmaceutical matrices, GC-MS/MS significantly outperforms GC-FID and Single Quadrupole GC-MS. By leveraging highly selective MRM transitions, strictly aprotic sample preparation, and internal standard normalization, laboratories can establish a highly sensitive, self-validating analytical method that fully complies with stringent ICH Q2(R2) regulatory standards.

References

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation National Institutes of Health (NIH) - PMC URL:[Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry American Pharmaceutical Review URL:[Link]

  • Q2(R2) Validation of Analytical Procedures U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH guideline Q2(R2) on validation of analytical procedures European Medicines Agency (EMA) URL:[Link]

Comparative

A Comparative Guide to Esterification: Diazomethane vs. Chloromethyl Heptanoate

As a Senior Application Scientist, I frequently consult on synthetic strategies where the term "esterification" can imply entirely different functional outcomes depending on the end goal. If the objective is to quantitat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on synthetic strategies where the term "esterification" can imply entirely different functional outcomes depending on the end goal. If the objective is to quantitatively protect a carboxylic acid for analytical evaluation or simple synthetic masking, diazomethane remains the undisputed, albeit hazardous, gold standard. Conversely, if the goal is to mask a polar active pharmaceutical ingredient (API) to enhance lipophilicity, membrane permeability, or to create a long-acting injectable, bifunctional alkylating agents like chloromethyl heptanoate are required[1],[2].

This guide objectively compares these two divergent esterification paradigms, detailing their underlying mechanisms, performance metrics, and self-validating experimental protocols.

Mechanistic Divergence & Causality

Diazomethane ( CH2​N2​ ): The Thermodynamic Trap

Diazomethane facilitates the formation of simple methyl esters . The reaction initiates via a rapid acid-base proton transfer. The carboxylic acid protonates the nucleophilic carbon of diazomethane, generating a highly unstable methyldiazonium cation ( CH3​N2+​ ) and a carboxylate anion[3].

The Causality of High Yields: The driving force of this reaction is the subsequent SN​2 attack. The carboxylate attacks the methyl group of the methyldiazonium ion, forcibly expelling nitrogen gas ( N2​ ). The irreversible evolution of N2​ from the reaction mixture acts as a thermodynamic trap, driving the esterification to absolute completion without the need for external heating, dehydrating agents, or catalysts[3],[4].

Chloromethyl Heptanoate: Bifunctional Prodrug Alkylation

Unlike diazomethane, chloromethyl heptanoate is an electrophilic promoiety used to synthesize acyloxyalkyl esters (specifically, heptanoyloxymethyl prodrugs) from carboxylic acids, phenols, or secondary amines[1].

The Causality of Catalyst Selection: The reaction relies on the nucleophilic SN​2 displacement of the chloride leaving group. Because chloride is only a moderate leaving group and the electrophilic carbon is sterically hindered by the adjacent ester oxygen, direct alkylation is often sluggish. To overcome this, a strong base (e.g., NaHMDS) is used to generate a highly reactive nucleophile, and Sodium Iodide (NaI) is introduced as a Finkelstein catalyst. The NaI transiently converts the reagent into the highly reactive iodomethyl heptanoate. Iodine's larger atomic radius and polarizability significantly lower the activation energy for the SN​2 displacement, ensuring high yields even with sterically hindered APIs[1].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both reagents to aid in synthetic planning.

FeatureDiazomethane ( CH2​N2​ )Chloromethyl Heptanoate ( C8​H15​ClO2​ )
Ester Type Formed Methyl ester ( −COOCH3​ )Heptanoyloxymethyl ester ( −COOCH2​OOC−C6​H13​ )
Primary Application Analytical derivatization (GC-MS), synthetic protectionProdrug synthesis (lipophilicity enhancement, long-acting injectables)
Reaction Conditions Ether/MeOH, 0°C to RT, no base requiredDMF/THF/DCM, -46°C to RT, strong base required (e.g., NaHMDS)
Typical Yields >95% (Quantitative)60–85% (Substrate and catalyst dependent)
Byproducts Nitrogen gas ( N2​ )Chloride/Iodide salts
Safety Profile Highly explosive, toxic, carcinogenicIrritant, standard laboratory precautions
Self-Validation Cue Persistent yellow color & cessation of bubblingTLC/HPLC monitoring required

Experimental Protocols: Self-Validating Workflows

Protocol A: Quantitative Methyl Esterification using Diazomethane

Caution: Diazomethane is highly toxic and explosive. This protocol must be performed in a fume hood behind a blast shield.

  • Apparatus Setup: Assemble a Diazald distillation kit. Crucial Causality: You must use glassware with Clear-Seal (smooth) joints. Ground glass joints possess microscopic rough surfaces that provide nucleation sites, which can trigger the spontaneous detonation of diazomethane[4].

  • Reagent Generation: Dissolve Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) in diethyl ether. Slowly add this to a warm (65°C) solution of KOH in aqueous ethanol.

  • Distillation: Co-distill the generated diazomethane gas with ether into a receiving flask cooled to 0°C in an ice bath.

  • Self-Validating Reaction: Dissolve your carboxylic acid substrate in a 9:1 mixture of ether and methanol. Add the yellow ethereal diazomethane solution dropwise.

    • Validation Check: The reaction is complete when vigorous bubbling ( N2​ evolution) ceases and the solution maintains a persistent pale yellow color, indicating an excess of unreacted diazomethane[4].

  • Quenching: Add dilute acetic acid dropwise until the yellow color completely dissipates, destroying the excess reagent safely.

Protocol B: Synthesis of a Heptanoyloxymethyl Prodrug

This protocol utilizes a Finkelstein halogen exchange to optimize the alkylation of a hindered secondary amine or carboxylic acid API[1].

  • Halogen Exchange (Finkelstein Reaction): Dissolve chloromethyl heptanoate (1.0 eq.) and NaI (2.5 eq.) in a 2:1 mixture of Acetonitrile/DCM under an argon atmosphere. Stir for 90 hours at room temperature protected from light. Partition between DCM and water, dry the organic layer over Na2​SO4​ , and concentrate to yield the highly reactive iodomethyl heptanoate[1].

  • Nucleophile Generation: Suspend the API (e.g., Rilpivirine hydrochloride) in a 1:1 mixture of anhydrous THF and DMF under argon. Cool the flask to -46°C using an ACN/dry-ice bath.

    • Causality: Cooling prevents the degradation of the API during the highly exothermic deprotonation step.

  • Deprotonation: Add 3.0 eq. of NaHMDS base and stir for 30 minutes to fully deprotonate the target functional group.

  • Alkylation: Dropwise add a solution of the synthesized iodomethyl heptanoate (1.5 eq.) in anhydrous THF. Gradually warm the reaction to room temperature and stir for 48 hours.

  • Isolation: Cool the mixture to -78°C, quench with methanol, and concentrate. Purify the resulting acyloxyalkyl prodrug via silica column chromatography (e.g., 9:1 hexanes:ethyl acetate)[1].

Visualizing the Workflows

Diazomethane_Mechanism Acid Carboxylic Acid (R-COOH) Intermediate Proton Transfer Complex Acid->Intermediate Diazo Diazomethane (CH2N2) Diazo->Intermediate Diazonium Methyldiazonium (CH3N2+) Intermediate->Diazonium Protonation Carboxylate Carboxylate Anion (R-COO-) Intermediate->Carboxylate Deprotonation Product Methyl Ester (R-COOCH3) Diazonium->Product SN2 Attack Nitrogen Nitrogen Gas (N2) ↑ Diazonium->Nitrogen Leaving Group Carboxylate->Product

Fig 1: Mechanistic pathway of diazomethane esterification driven by nitrogen gas expulsion.

Prodrug_Synthesis API Active Pharm. Ingredient (Polar Heteroatom) Base Strong Base (NaHMDS / K2CO3) API->Base Deprotonation Nucleophile Deprotonated API (Nucleophile) Base->Nucleophile Reaction SN2 Displacement (THF/DMF, -46°C to RT) Nucleophile->Reaction Reagent Chloromethyl Heptanoate Finkelstein NaI Catalyst (Halogen Exchange) Reagent->Finkelstein IodoReagent Iodomethyl Heptanoate (Enhanced Electrophile) Finkelstein->IodoReagent Finkelstein Rxn IodoReagent->Reaction Prodrug Acyloxyalkyl Prodrug (High Lipophilicity) Reaction->Prodrug Alkylation

Fig 2: Synthesis workflow of an acyloxyalkyl prodrug using chloromethyl heptanoate and NaI.

References

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation, National Institutes of Health (NIH) / PMC,
  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane, Tel Aviv University (Moodle),
  • Video: Carboxylic Acids to Methylesters: Alkyl
  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects, Frontiers,

Sources

Validation

Chloromethyl Heptanoate vs. Alternative Alkylating Agents: A Comparative Guide for Acyloxymethyl Derivatization

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The strategic derivatization of polar functional groups (e.g., phosphat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The strategic derivatization of polar functional groups (e.g., phosphates, carboxylic acids, and secondary amines) is a cornerstone of modern prodrug design and analytical chemistry. While standard alkyl halides are sufficient for terminal analytical masking, therapeutic applications require bioreversible linkages. This guide objectively compares Chloromethyl Heptanoate (CMH) against other prominent alkylating agents—such as Chloromethyl Pivalate (POM-Cl) and standard alkyl halides—detailing the mechanistic causality, pharmacokinetic advantages, and field-proven experimental protocols required for successful acyloxymethylation.

Mechanistic Rationale: The Acyloxymethylation Strategy

Standard alkylating agents (like methyl iodide or benzyl bromide) form highly stable ether or ester bonds. While excellent for analytical derivatization prior to Gas Chromatography (GC)[1], these stable bonds are essentially irreversible in vivo, rendering them useless for prodrug applications.

To achieve a bioreversible masking of polar groups, we utilize acyloxymethyl (ACOM) halides like chloromethyl heptanoate. Alkylation with CMH installs a self-immolative linker. The causality of this design is rooted in enzymatic accessibility: unspecific carboxylesterases cleave the terminal ester, generating a highly unstable hydroxymethyl intermediate. This intermediate spontaneously collapses, releasing the active parent drug and formaldehyde.

G Prodrug Acyloxymethyl Prodrug (e.g., Heptanoate) Intermediate Hydroxymethyl Intermediate Prodrug->Intermediate Esterase (Hydrolysis) Drug Active Parent Drug Intermediate->Drug Spontaneous Cleavage Byproducts Formaldehyde + Heptanoic Acid Intermediate->Byproducts

Intracellular activation cascade of acyloxymethyl prodrugs via esterase-mediated hydrolysis.

Comparative Performance Analysis: CMH vs. Alternatives

The selection of the specific acyloxymethyl promoiety dictates the prodrug's lipophilicity, membrane permeability, and systemic half-life.

Chloromethyl Heptanoate (CMH) vs. Chloromethyl Pivalate (POM-Cl)

POM-Cl is the industry gold standard for masking phosphonate drugs (e.g., Adefovir dipivoxil)[2]. However, the bulky tert-butyl group of the POM promoiety induces severe steric hindrance around the ester carbonyl. This drastically retards esterase-mediated hydrolysis; in pooled human plasma, POM-derivatized compounds often show negligible drug release over standard observation periods[3][4].

By contrast, Chloromethyl Heptanoate features a linear 7-carbon aliphatic chain. This straight-chain architecture eliminates steric bulk at the carbonyl carbon, allowing for rapid recognition by esterases. Simultaneously, the C7 chain imparts a significantly higher LogP contribution than shorter esters (like acetate or butyrate), making CMH the superior choice for formulating highly lipophilic, long-acting (LA) depot nanoformulations[5].

Quantitative Comparison

Table 1: Physicochemical and Kinetic Comparison of Alkylating Agents

Alkylating AgentStructural FeatureSteric HindranceLipophilicity (LogP)In Vivo Cleavage KineticsPrimary Application
Chloromethyl Heptanoate Linear C7 aliphatic chainLowHighFast to ModerateLong-acting (LA) prodrugs, depot formulations
Chloromethyl Pivalate (POM-Cl) Branched tert-butyl groupVery HighModerateVery Slow (in plasma)Oral bioavailability enhancement (phosphonates)
Chloromethyl Acetate Short C2 chainLowLowVery FastRapid-release systemic prodrugs
Methyl Iodide Simple methyl groupMinimalMinimalNone (Stable bond)Analytical derivatization (GC-MS)

Experimental Design & Protocol: Finkelstein-Assisted Alkylation

The Causality of Reagent Selection

Chloromethyl esters are notoriously sluggish electrophiles in SN​2 reactions. The adjacent oxygen atom exerts an electron-withdrawing inductive effect that destabilizes the transition state. To overcome this kinetic barrier without resorting to destructive heating, we employ a Finkelstein reaction [3][4]. By introducing Sodium Iodide (NaI), CMH is converted in situ to iodomethyl heptanoate. Iodine is a vastly superior leaving group, drastically accelerating the alkylation of sterically hindered or weakly nucleophilic parent drugs[5].

Step-by-step derivatization workflow utilizing Finkelstein activation for enhanced alkylation.

Self-Validating Protocol: Synthesis of Heptanoyloxymethyl Prodrugs

Step 1: In Situ Halogen Exchange (Finkelstein Activation)

  • Procedure: Dissolve Chloromethyl Heptanoate (1.2 eq.) and NaI (2.5 eq.) in a 2:1 mixture of anhydrous Acetonitrile (ACN) and Dichloromethane (DCM) under an argon atmosphere. Stir for 24-90 hours at room temperature, strictly protected from light[5].

  • Causality: Light protection prevents the homolytic cleavage of the newly formed, light-sensitive carbon-iodine bond. The extended time ensures maximum conversion to the highly reactive iodomethyl heptanoate.

Step 2: Base-Catalyzed Alkylation

  • Procedure: To the activated mixture, add the parent drug (1.0 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K2​CO3​ (2.0 eq.). Stir at room temperature.

  • Causality: A non-nucleophilic base is mandatory. It acts as a proton sink to drive the reaction forward without competing with the drug for the electrophilic iodomethyl reagent.

Step 3: Reaction Monitoring & Quenching (Self-Validation)

  • Procedure: Monitor the reaction via LC-MS. Upon completion, quench with 1 mL of saturated aqueous NH4​Cl .

  • Validation Logic: The successful attachment of the heptanoyloxymethyl group will result in a significant anodic shift in retention time due to the lipophilic C7 chain. The disappearance of the parent drug mass and the appearance of the [M+H]+ corresponding to the prodrug validates completion. Quenching with NH4​Cl neutralizes the base, preventing base-catalyzed hydrolysis of the newly formed, sensitive ester linkage during workup.

Step 4: Isolation

  • Procedure: Extract the aqueous layer with DCM. Wash the combined organic extracts with brine, dry over sodium sulfate, and purify via silica column chromatography (e.g., Hexanes:Ethyl Acetate)[5].

Application Spotlight

  • Long-Acting Antiretrovirals: The derivatization of the non-nucleoside reverse transcriptase inhibitor rilpivirine with chloromethyl heptanoate successfully yielded a prodrug with slower decay kinetics and an extended half-life, proving highly suitable for long-acting (LA) injectable nanoformulations[5].

  • Psychedelic-Assisted Therapy: Acyloxymethylation is currently being leveraged to protect notoriously labile 4-hydroxytryptamines (like psilocin) from oxidative degradation. CMH and related ACOM ethers maintain high membrane permeability while allowing tunable drug release rates in systemic circulation[3][4].

References

  • Source: nih.
  • Title: Comparative study of "1-[Bromomethyl(ethoxy)
  • Source: chemrxiv.
  • Source: nih.
  • Source: aocs.

Sources

Comparative

Comparative Analysis of Esters for Fatty Acid GC Separation: A Senior Application Scientist's Guide

In my years of optimizing lipidomics workflows for drug development and biochemical research, I frequently observe laboratories defaulting to Fatty Acid Methyl Esters (FAMEs) for every Gas Chromatography (GC) application...

Author: BenchChem Technical Support Team. Date: March 2026

In my years of optimizing lipidomics workflows for drug development and biochemical research, I frequently observe laboratories defaulting to Fatty Acid Methyl Esters (FAMEs) for every Gas Chromatography (GC) application. While FAMEs are unparalleled for rapid, quantitative profiling, they often fail spectacularly when tasked with de novo structural elucidation.

To achieve true analytical precision, we must move beyond rigid standard operating procedures and understand the causality behind our derivatization choices. This guide objectively compares the performance of FAMEs against nitrogen-containing derivatives (Picolinyl esters, DMOX, and Pyrrolidides) and provides self-validating protocols to ensure absolute data integrity.

The Mechanistic Imperative: Why Derivatize?

In their free, underivatized form, fatty acids are notoriously difficult to analyze. Their highly polar carboxyl groups form strong hydrogen bonds, leading to severe adsorption issues on the GC column stationary phase and unacceptable peak tailing. By neutralizing this polarity through esterification, we enable robust separation based on boiling point, degree of unsaturation, and cis/trans configuration.

However, the choice of ester dictates the success of your downstream detection:

  • The FAME Limitation: FAMEs are highly volatile and produce sharp peaks ideal for Flame Ionization Detection (FID) or GC-MS in Selected Ion Monitoring (SIM) mode[1]. However, during Electron Impact Mass Spectrometry (EI-MS), the double bonds in FAME aliphatic chains readily migrate. This yields ambiguous fragmentation patterns that obscure the original position of unsaturation[2].

  • The Nitrogen Solution: To pinpoint an elusive double bond or a methyl branch, we must employ nitrogen-containing derivatives. The nitrogen atom acts as a powerful charge-localization center within the MS ionization source. This prevents double-bond migration and forces predictable, radical-site initiated cleavage, generating distinct fragment ions that precisely map structural features[2].

Comparative Performance Matrix

When designing a GC-MS workflow, the trade-off is always between volatility (which preserves column lifespan) and diagnostic utility (which ensures accurate identification).

Derivative TypePrimary Analytical ObjectiveElution Temp Shift (vs. FAME)EI-MS Diagnostic UtilityPrep Time (Heating)Column Compatibility
FAMEs Routine profiling & QuantitationBaseline (Standard)Poor (Double bond migration)[2]5–10 minsUniversal (Polar & Non-polar)
Picolinyl Esters De novo structural elucidation+54°C[3]Excellent (Clear branch/bond mapping)[2]45 mins[3]Low-polarity columns only[3]
N-Acyl Pyrrolidides Structural elucidationHigh (+ ~40°C)Good (Identifies up to 60 FAs)[3]60 mins[3]Low-polarity columns
DMOX Derivatives Structural elucidationModerate (+ ~20°C)Very Good (Informative fragments)[2]120 minsMost standard columns

Note: Picolinyl esters provide the most unambiguous spectra for chain branching and unsaturation[4], but their high elution temperatures strictly forbid the use of highly polar capillary columns[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in quality control. The following methodologies incorporate specific self-validation steps to ensure reaction completion and prevent artifact formation.

Protocol 1: FAME Synthesis via Acid Catalysis (BF3/Methanol)

Causality: The Lewis acid catalyst (BF3) protonates the carboxyl oxygen, drastically increasing the reactivity of the fatty acid toward the methanol nucleophile, driving esterification.

  • Solubilization: Weigh 1–25 mg of lipid sample into a micro-reaction vessel and dissolve in 1 mL of a non-polar solvent (e.g., hexane or toluene).

  • Internal Standardization (Self-Validation): Spike the sample with a known concentration of an odd-chain internal standard (e.g., C17:0 or C23:0) prior to derivatization. This allows you to mathematically validate extraction recovery later in the workflow.

  • Catalysis: Add 2 mL of 12% w/w Boron Trifluoride (BF3) in methanol. Heat the sealed vessel at 60°C for 5–10 minutes.

  • Partitioning: Cool to room temperature, then add 1 mL of LC-MS grade water to quench the catalyst, followed by 1 mL of hexane to extract the FAMEs into the upper organic layer.

  • Reaction Validation: Perform a rapid Thin-Layer Chromatography (TLC) check (Hexane:Diethyl Ether:Acetic Acid, 80:20:1). The complete disappearance of the polar free fatty acid band at the origin confirms 100% conversion.

Protocol 2: Picolinyl Ester Synthesis for Structural Elucidation

Causality: The pyridine ring provides immense diagnostic value by directing MS fragmentation[4], but the reaction is highly sensitive to matrix contamination.

  • Preparation: Start with previously synthesized FAMEs (or intact lipids).

  • Reagent Addition: Add a solution of potassium tert-butoxide in tetrahydrofuran (THF) and 3-hydroxymethylpyridine[3].

  • Heating: Incubate the mixture at 45°C for exactly 45 minutes[3],[5].

  • Extraction: Partition the resulting picolinyl esters by adding hexane and water. Crucial: Omit sodium bicarbonate from this step to significantly lower matrix contamination and improve MS signal-to-noise ratios[5].

  • MS Validation (Self-Validation): Inject a known polyunsaturated standard (e.g., Linoleic acid, 18:2) alongside your analytical batch. The resulting EI-MS spectrum must exhibit a definitive 12 atomic mass unit (amu) gap across the exact positions of the double bonds. If this gap is absent, charge-localization has failed, indicating reagent degradation.

Protocol 3: N-Acyl Pyrrolidide Synthesis

Causality: Pyrrolidides offer an excellent middle-ground for MS elucidation and can be synthesized directly from FAMEs using straightforward reagents[3].

  • Reagent Addition: Add pyrrolidine and acetic acid directly to the FAME extract[3].

  • Atmospheric Control: Purge the reaction vessel with nitrogen gas. Causality: Nitrogen-containing derivatives are susceptible to oxidation at high temperatures; the inert atmosphere prevents the degradation of polyunsaturated chains[3].

  • Heating: Heat the mixture at 100°C for exactly one hour[3].

  • Chromatographic Validation (Self-Validation): Run a rapid GC-FID trace against the original FAME sample. Pyrrolidides elute significantly later than FAMEs; the complete absence of early-eluting FAME peaks confirms total conversion efficiency.

Strategic Decision Matrix

Use the following logic diagram to select the optimal derivatization strategy based on your laboratory's specific analytical goals and hardware constraints.

G Start Lipid Extract / Free Fatty Acids Goal Define Primary Analytical Objective Start->Goal Quant Routine Profiling & Quantitation (GC-FID / GC-MS SIM) Goal->Quant Quantitative Analysis Qual De Novo Structural Elucidation (Isomers, Branching, Double Bonds) Goal->Qual Qualitative Analysis FAME Synthesize FAMEs • High Volatility • Simple Prep Quant->FAME Tradeoff Assess GC Column & Thermal Limits Qual->Tradeoff DMOX Synthesize DMOX • Moderate Volatility • Good MS Diagnostics Tradeoff->DMOX Standard Capillary Columns Picolinyl Synthesize Picolinyl Esters • Low Volatility (+54°C) • Ultimate MS Detail Tradeoff->Picolinyl Low-Polarity / High-Temp Columns

Decision matrix for selecting fatty acid derivatization strategies based on analytical goals.

References

  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns | ifremer.fr |3

  • Fatty acid isomerism: analysis and selected biological functions | rsc.org | 2

  • GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells | nih.gov | 4

  • Derivatization of Fatty acids to FAMEs | sigmaaldrich.com |

  • A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters | acs.org | 1

  • Convenient preparation of picolinyl derivatives from fatty acid esters | researchgate.net | 5

Sources

Validation

Comparative Guide: Efficacy of Chloromethyl Heptanoate as a Soft Alkylating Agent

Executive Summary In the landscape of modern drug design, optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) is as critical as their pharmacodynamic binding. One of the most effective str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug design, optimizing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) is as critical as their pharmacodynamic binding. One of the most effective strategies for enhancing lipophilicity, extending half-life, and improving tissue biodistribution is the synthesis of acyloxymethyl prodrugs[1].

This guide provides an in-depth technical comparison of chloromethyl heptanoate (CMH) against other alkylating agents. By acting as a "soft" alkylating agent, CMH allows researchers to reversibly functionalize APIs—specifically at amine, imide, or sulfhydryl groups—creating a biolabile methylene linker attached to a 7-carbon fatty acid chain. We will objectively analyze its efficacy, mechanistic advantages, and provide self-validating experimental protocols for its application.

Mechanistic Foundation: The Role of Soft Alkylating Agents

The selection of an alkylating agent must be governed by the Hard Soft Acid Base (HSAB) principle. "Hard" alkylating agents (e.g., methyl triflate) are highly reactive and tend to coordinate with hard bases (like oxygen), often leading to permanent, irreversible covalent modifications (e.g., stable O-alkylation or permanent quaternization)[2].

Conversely, "soft" alkylating agents like CMH and methyl iodide feature highly polarizable leaving groups. They preferentially coordinate with soft nucleophiles. In prodrug synthesis, CMH is utilized to selectively alkylate nitrogenous centers without permanently destroying the API's core structure[2]. The resulting acyloxymethyl prodrug is biologically inactive but is designed to undergo a predictable, two-step bioconversion in vivo:

  • Enzymatic Cleavage: Esterases in the plasma or tissue cleave the heptanoate ester, yielding an unstable N-hydroxymethyl intermediate[1].

  • Spontaneous Hydrolysis: The intermediate rapidly and spontaneously hydrolyzes to release the active parent drug and harmless byproducts (formaldehyde and heptanoic acid)[1].

Fig 1. Bioconversion pathway of CMH-derived prodrugs in vivo.

Comparative Efficacy: CMH vs. Alternative Agents

When designing a prodrug, the carbon chain length of the chloromethyl carboxylate directly dictates the dissolution rate, lipophilicity, and enzymatic cleavage rate. CMH (C7) occupies a strategic middle ground compared to shorter or longer alternatives.

Chloromethyl Pivalate (POM-Cl) vs. CMH

Chloromethyl pivalate features a highly branched, sterically hindered tert-butyl group. While excellent for modestly improving oral bioavailability, the steric hindrance can sometimes lead to unpredictable esterase cleavage rates depending on the target tissue. CMH, with its linear 7-carbon chain, provides a more predictable enzymatic degradation profile while offering higher lipophilicity.

Chloromethyl Dodecanoate (C12) vs. CMH

For ultra-long-acting (LA) injectable formulations (e.g., sustaining drug plasma concentrations for months), longer chains like chloromethyl dodecanoate or stearate (C18) are utilized[1]. However, these highly lipophilic chains can cause the prodrug to become excessively crystalline or insoluble, complicating nanoformulation. CMH (C7) offers a "goldilocks" efficacy: it extends the half-life significantly (weeks) without rendering the molecule intractably hydrophobic, making it ideal for intermediate sustained-release applications.

Quantitative Comparison Table
Alkylating AgentHSAB ClassificationCarbon ChainLipophilicity Shift (ΔLogP)Primary ApplicationCleavage Rate (In Vivo)
Methyl Triflate HardC1N/A (Irreversible)Permanent methylationN/A
Chloromethyl Pivalate SoftC5 (Branched)LowOral bioavailabilityFast / Variable
Chloromethyl Heptanoate SoftC7 (Linear)ModerateSustained release (Weeks)Moderate / Predictable
Chloromethyl Dodecanoate SoftC12 (Linear)HighLA Injectables (Months)Slow

Experimental Methodology: Soft Alkylation via CMH

To ensure high-yield functionalization of a target API (e.g., the non-nucleoside reverse transcriptase inhibitor Rilpivirine), the protocol relies on an in situ Finkelstein reaction[1].

Causality of the Finkelstein Step: Chlorine is a mediocre leaving group for sterically hindered nucleophilic substitutions. By reacting CMH with Sodium Iodide (NaI), we generate iodomethyl heptanoate in situ. Iodine's larger atomic radius and polarizability make it a superior, "softer" leaving group, drastically lowering the activation energy of the subsequent alkylation and preventing the degradation of sensitive APIs under harsh conditions[1].

Step-by-Step Protocol: Synthesis of a Heptanoate Prodrug

Note: This protocol is a self-validating system. TLC monitoring and specific phase extractions ensure the purity of the intermediate at each logical gate.

  • Halogen Exchange (Activation):

    • Dissolve 1.0 equivalent of the active parent drug and 2.5 equivalents of NaI in a 2:1 anhydrous mixture of Acetonitrile (ACN) and Dichloromethane (DCM) under an argon atmosphere[1].

    • Add 1.2 equivalents of Chloromethyl heptanoate.

    • Validation: The solution will gradually darken as iodine is exchanged and trace free iodine is liberated.

  • Soft Alkylation:

    • Stir the reaction at room temperature (RT) for 40 to 90 hours, strictly protected from light to prevent radical degradation of the iodinated intermediate[1].

    • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the parent drug spot confirms complete conversion.

  • Reaction Quenching:

    • Upon completion, concentrate the mixture under reduced pressure.

    • Partition the residue between DCM and saturated aqueous sodium bicarbonate (NaHCO3)[1].

    • Causality: NaHCO3 neutralizes any acidic byproducts (like unreacted heptanoic acid) and quenches the reaction without hydrolyzing the newly formed, delicate acyloxymethyl ester linkage.

  • Phase Extraction & Drying:

    • Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with brine to remove residual salts[1].

    • Dry over anhydrous sodium sulfate (Na2SO4) to remove trace water, which could otherwise initiate premature hydrolysis of the prodrug.

  • Purification:

    • Evaporate the solvents on a rotary evaporator.

    • Purify using silica column chromatography, eluting with a mobile phase of 9:1 hexanes:ethyl acetate[1].

Workflow Step1 1. Halogen Exchange (CMH + NaI → IMH) Step2 2. Soft Alkylation (Drug + IMH + Base) Step1->Step2 Step3 3. Reaction Quench (NaHCO3 / Brine) Step2->Step3 Step4 4. Phase Extraction (DCM / H2O) Step3->Step4 Step5 5. Purification (Silica Chromatography) Step4->Step5

Fig 2. Standardized workflow for soft alkylation using CMH.

Conclusion

Chloromethyl heptanoate represents a highly effective soft alkylating agent for the development of intermediate-acting prodrugs. By leveraging the HSAB principle, it avoids the irreversible toxicity associated with hard alkylators[2]. Compared to shorter (pivalate) or longer (dodecanoate) chain alternatives, CMH provides an optimal balance of lipophilicity and enzymatic lability, making it an indispensable tool for formulation scientists aiming to optimize drug delivery systems[1].

Sources

Comparative

Advanced Comparison Guide: Alternative Reagents to Chloromethyl Heptanoate in Prodrug Synthesis

Executive Overview: The Acyloxymethylation Paradigm In modern drug development, the synthesis of acyloxymethyl (ACOM) prodrugs is a foundational strategy for overcoming poor aqueous solubility, limited membrane permeabil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Acyloxymethylation Paradigm

In modern drug development, the synthesis of acyloxymethyl (ACOM) prodrugs is a foundational strategy for overcoming poor aqueous solubility, limited membrane permeability, and suboptimal pharmacokinetic profiles. Chloromethyl heptanoate is frequently utilized to append a highly lipophilic, straight-chain heptanoyloxymethyl promoiety to parent drugs, a technique famously employed in the development of long-acting injectable nanoformulations such as those for rilpivirine[1].

However, as a Senior Application Scientist, I frequently observe that chloromethyl heptanoate is not a universal solution. The moderate electrophilicity of the primary chloride and the rapid enzymatic cleavage of the unbranched heptanoate chain often present insurmountable barriers in complex syntheses[2]. This guide objectively compares alternative reagents, detailing the mechanistic causality behind their selection and providing validated protocols for their implementation.

G Drug Parent Drug (Nucleophile) Alkylation Alkylation Reaction Drug->Alkylation Reagent Acyloxymethyl Halide (Promoiety) Reagent->Alkylation Prodrug ACOM Prodrug (High LogP) Alkylation->Prodrug Esterase Esterase Hydrolysis Prodrug->Esterase Intermediate Hydroxymethyl Intermediate Esterase->Intermediate Active Active Drug + Formaldehyde Intermediate->Active Spontaneous Cleavage

Acyloxymethyl (ACOM) prodrug synthesis and in vivo enzymatic bioconversion pathway.

Mechanistic Causality: Why Deviate from Chloromethyl Heptanoate?

The decision to swap chloromethyl heptanoate for an alternative reagent is driven by two primary mechanistic factors: Leaving Group Reactivity and Promoiety Steric Hindrance .

  • Overcoming Poor Nucleophilicity (The Reactivity Barrier): Many parent drugs contain sterically hindered secondary amines, N-heterocycles (e.g., tetrazoles, pyrimidines), or weak carboxylic acids. The carbon-chlorine bond in chloromethyl heptanoate is relatively strong, making it a sluggish electrophile. To force the alkylation of weak nucleophiles, we must switch to an iodide leaving group (e.g., iodomethyl heptanoate), which drastically lowers the activation energy of the SN​2 transition state[3].

  • Modulating Bioconversion Rates (The Stability Barrier): The straight 7-carbon chain of heptanoate offers minimal steric shielding to the ester carbonyl. Consequently, plasma and hepatic esterases rapidly hydrolyze the prodrug. If the therapeutic goal is oral bioavailability or a sustained-release profile, we must introduce steric bulk. Reagents like chloromethyl pivalate (POM-Cl) feature a highly branched tert-butyl group that physically blocks the esterase active site, significantly extending the prodrug's half-life[4].

G Straight Straight Chain (Heptanoate) StericLow Low Steric Hindrance Straight->StericLow Branched Highly Branched (Pivalate) StericHigh High Steric Hindrance Branched->StericHigh Fast Fast Cleavage (Short t1/2) StericLow->Fast Slow Slow Cleavage (Long t1/2) StericHigh->Slow

Impact of promoiety steric hindrance on enzymatic cleavage rates.

Strategic Alternatives for Advanced Synthesis

Iodomethyl Heptanoate: The High-Reactivity Analog

When the lipophilic profile of the heptanoate chain is strictly required but the parent drug fails to react with chloromethyl heptanoate, iodomethyl heptanoate is the definitive solution. Because isolated α -iodo esters are highly unstable and light-sensitive, this reagent is synthesized in situ via a Finkelstein reaction using Sodium Iodide (NaI)[1]. The iodide anion acts as a superior leaving group, enabling quantitative yields at room temperature.

Chloromethyl Pivalate (POM-Cl): The Stability Standard

Chloromethyl pivalate is arguably the most widely utilized acyloxymethylating agent in medicinal chemistry[3]. The pivaloyloxymethyl (POM) promoiety imparts immense chemical stability against premature aqueous hydrolysis and slows enzymatic degradation. It is the reagent of choice for synthesizing orally bioavailable nucleotide analogs (e.g., adefovir dipivoxil) and pyrimidine prodrugs[4].

4-(Chloromethyl)-2-ethyl-1,3-dioxolane: The Dual-Trigger Reagent

For applications requiring environmentally responsive release, dioxolane-based reagents offer a sophisticated alternative. Instead of a simple esterase-driven cleavage, the 1,3-dioxolane promoiety introduces a dual-release mechanism: it requires both enzyme-mediated hydrolysis and pH-sensitive cleavage of the ketal group. This is particularly useful for targeted drug delivery systems[5].

Quantitative Performance Matrix

The following table synthesizes the quantitative and qualitative performance metrics of these reagents to aid in rational synthetic design.

ReagentStructural FeatureRelative ElectrophilicitySteric HindranceEnzymatic Cleavage RatePrimary Application
Chloromethyl Heptanoate Straight 7-carbon chainModerateLowFastLong-acting lipid depot injectables
Iodomethyl Heptanoate Iodide leaving groupVery HighLowFastAlkylation of sterically hindered nucleophiles
Chloromethyl Pivalate (POM-Cl) tert-Butyl branched chainModerateHighSlowOral bioavailability enhancement
4-(Chloromethyl)-2-ethyl-1,3-dioxolane Ketal linkageModerateModeratepH-dependentDual-trigger targeted release

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific observable milestones and mechanistic rationales for each step.

Protocol 1: In Situ Generation and Alkylation via Iodomethyl Heptanoate

Causality: NaI is highly soluble in acetonitrile (ACN), whereas the byproduct NaCl is insoluble. The precipitation of NaCl drives the Finkelstein equilibrium forward, providing a visual confirmation of the reagent's conversion[1].

Step-by-Step Methodology:

  • Reagent Activation: Dissolve chloromethyl heptanoate (1.0 eq.) and anhydrous NaI (2.5 eq.) in a 2:1 mixture of ACN/DCM under an argon atmosphere.

  • Incubation: Stir the mixture at room temperature for 24–48 hours. Validation Check: The solution will turn cloudy as white NaCl precipitates, confirming the generation of iodomethyl heptanoate. Protect from light to prevent iodine radical formation.

  • Coupling: Add the parent drug (0.8 eq.) and a mild base (e.g., K2​CO3​ , 2.0 eq.) directly to the suspension. Stir for an additional 12 hours.

  • Quench and Extraction: Concentrate the mixture and partition between DCM and water. Wash the organic layer with 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Validation Check: The thiosulfate wash reduces any purple/brown I2​ back to colorless iodide, ensuring the organic layer is free of oxidative contaminants.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

Protocol 2: Synthesis of a POM-Prodrug using Chloromethyl Pivalate

Causality: When utilizing POM-Cl, the choice of base is critical. Triethylamine (TEA) or N,N′-dicyclohexyl-4-morpholinecarboxamidine is strong enough to deprotonate the parent drug but weak enough to prevent the base-catalyzed hydrolysis of the POM-Cl ester bond[4].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the parent drug (1.0 eq.) in anhydrous DMF. Add TEA (1.5 eq.) and stir at room temperature for 15 minutes to generate the active nucleophile.

  • Alkylation: Dropwise, add chloromethyl pivalate (POM-Cl, 1.2 eq.). Note: POM-Cl is a lachrymator; handle strictly inside a fume hood.

  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Validation Check: Monitor via LC-MS. The reaction is complete when the parent mass disappears and the [M+POM]+ mass dominates the spectra.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the amine base. Extract three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry, concentrate, and purify.

References

  • [Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation - PMC - NIH] - nih.
  • [New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity - PMC] - nih.
  • [Efficient Acyloxymethylation of Psilocin and Other Tryptamines Yielding ACOM Prodrugs for Psychedelic‐Assisted Therapy - PMC] - nih.
  • [Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - PMC] - nih.
  • [Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane - Benchchem] - benchchem.

Sources

Validation

Off-Target Reactivity and Prodrug Derivatization Efficiency: A Comparative Guide to Chloromethyl Heptanoate

Executive Summary Chloromethyl heptanoate (CMH) is a critical electrophilic reagent utilized in the synthesis of acyloxyalkyl prodrugs. By appending a heptanoyl ester moiety to polar active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl heptanoate (CMH) is a critical electrophilic reagent utilized in the synthesis of acyloxyalkyl prodrugs. By appending a heptanoyl ester moiety to polar active pharmaceutical ingredients (APIs)—such as the non-nucleoside reverse transcriptase inhibitor rilpivirine or various phosphonate antivirals—drug developers can significantly enhance lipophilicity, facilitate membrane permeation, and formulate 1[1]. However, the linear aliphatic nature of CMH introduces unique challenges regarding chemical chemoselectivity and biological cross-reactivity that must be rigorously managed during drug development.

Mechanistic Causality: Sterics, Lipophilicity, and Cross-Reactivity

The utility of an acyloxyalkyl halide is governed by the delicate balance between its lipophilic contribution and its steric hindrance.

  • Chemical Cross-Reactivity (Synthesis): During prodrug synthesis, APIs often present multiple nucleophilic sites (e.g., primary amines, secondary amines, hydroxyls, and thiols). CMH features a linear seven-carbon chain, which provides minimal steric shielding to the highly electrophilic chloromethyl carbon. While this lack of bulk accelerates the desired O-alkylation, it simultaneously increases the kinetic rate of off-target N-alkylation or S-alkylation compared to highly branched analogs like chloromethyl pivalate (POM-Cl)[2].

  • Biological Cross-Reactivity (In Vivo): In biological matrices, unreacted CMH or prematurely cleaved reactive intermediates (such as formaldehyde released upon esterase cleavage) can act as direct alkylating agents. These electrophiles readily cross-react with endogenous nucleophiles, most notably the sulfhydryl group of 3[3]. High GSH cross-reactivity can lead to rapid prodrug clearance, localized hepatotoxicity, and the depletion of cellular antioxidant reserves.

CrossReactivity API API (Multi-nucleophile) Target Target Prodrug (O-Alkylation) API->Target Base, Solvent (Chemoselective) OffTarget1 Off-Target Prodrug (N/S-Alkylation) API->OffTarget1 Excess CMH, High Temp CMH Chloromethyl Heptanoate (CMH) CMH->Target CMH->OffTarget1 OffTarget2 GSH Adduct (Bio-Cross-Reactivity) CMH->OffTarget2 In vivo / In vitro GSH Exposure

Mechanistic pathways of CMH prodrug synthesis and potential off-target cross-reactivity.

Comparative Performance Analysis

To objectively evaluate CMH, it must be compared against industry-standard alternatives. The table below summarizes the performance profiles of CMH versus Chloromethyl Pivalate (POM-Cl) and Chloromethyl Butyrate.

ReagentStructural Steric BulkLipophilicity (LogP Contribution)Synthetic ChemoselectivityBiological GSH Cross-ReactivityPrimary Application
Chloromethyl Heptanoate (CMH) Low (Linear chain)High (+ ~3.0)Moderate (Prone to off-target N-alkylation)Moderate-HighLong-acting injectable nanoformulations[1]
Chloromethyl Pivalate (POM-Cl) High (tert-butyl group)Moderate (+ ~1.5)High (Strongly favors O-alkylation)LowOral bioavailability enhancement (e.g., Adefovir)[2]
Chloromethyl Butyrate Low (Linear chain)Low (+ ~1.0)ModerateHighShort-acting prodrugs, rapid systemic cleavage

Experimental Workflows and Self-Validating Protocols

Protocol 1: Chemoselective Prodrug Synthesis

Objective: Maximize O-alkylation while suppressing off-target N-alkylation of a multi-nucleophile API using CMH.

  • Step 1: Dissolve the API (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Causality: A polar aprotic solvent like DMF is chosen to stabilize the transition state of the SN2 displacement of the chloride ion without solvating the nucleophile too heavily.

  • Step 2: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) and stir for 15 minutes. Causality: We utilize a weak, bulky base (DIPEA) rather than a strong, unhindered base (like NaH). DIPEA selectively deprotonates the more acidic hydroxyl/carboxylic acid protons without activating secondary amines, driving chemoselective O-alkylation.

  • Step 3: Dropwise add CMH (1.1 eq) while maintaining the reaction at 0°C, then slowly warm to room temperature.

  • Validation Checkpoint: This protocol is self-validating by incorporating a parallel reaction using a purely N-nucleophilic analog of the API. If the N-nucleophile control shows >5% conversion via LC-MS, the base strength or temperature must be reduced to restore chemoselectivity.

Protocol 2: In Vitro GSH Trapping Assay

Objective: Quantify the electrophilic cross-reactivity of CMH and its prodrug derivatives with endogenous glutathione.

  • Step 1: Incubate CMH (10 µM) with GSH (5 mM) in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C. Causality: These parameters strictly mimic physiological conditions to ensure in vivo relevance.

  • Step 2: At predetermined time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile serves a dual purpose: it instantly halts the reaction by precipitating any trace proteins/enzymes and dilutes the aqueous phase to prevent further bimolecular collisions between GSH and the electrophile.

  • Step 3: Centrifuge at 14,000 x g for 10 minutes to pellet precipitates.

  • Step 4: Analyze the supernatant via LC-MS/MS, tracking the specific m/z transition for the GSH-CMH adduct.

  • Validation Checkpoint: A positive control using 1-chloro-2,4-dinitrobenzene (CDNB)—a known, highly reactive GSH substrate—must be run in parallel. A negative control (GSH in buffer without CMH) establishes the baseline rate of spontaneous GSH auto-oxidation to GSSG. The assay is only valid if the CDNB control shows >90% depletion of free GSH within 30 minutes.

GSH_Assay Step1 Step 1: Incubation CMH + GSH in PBS (pH 7.4) at 37°C Step2 Step 2: Quenching Add Acetonitrile (1:1 v/v) + Internal Std Step1->Step2 Step3 Step 3: Centrifugation 14,000 x g for 10 min to pellet proteins Step2->Step3 Step4 Step 4: LC-MS/MS Quantify GSH-CMH Adducts (m/z tracking) Step3->Step4

Step-by-step workflow for the self-validating in vitro GSH trapping assay.

References

  • Creation of a Long-Acting Rilpivirine Prodrug Nanoformulation Source: National Institutes of Health (NIH PMC) URL:[Link]

  • Prodrugs of Phosphates and Phosphonates Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects Source: Frontiers in Chemistry URL:[Link]

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of Chloromethyl Heptanoate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise quantification of intermediates and potential impurities is paramount to ensuring the safety, efficacy, and quality of the final product....

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise quantification of intermediates and potential impurities is paramount to ensuring the safety, efficacy, and quality of the final product. Chloromethyl heptanoate, a halogenated ester, serves as a key building block in various synthetic pathways. Its accurate measurement is critical for process optimization, impurity profiling, and regulatory compliance. This guide provides an in-depth comparative analysis of the primary analytical techniques for the quantitative determination of chloromethyl heptanoate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative assessment of their performance to empower researchers in selecting the optimal method for their specific analytical challenges.

The Analytical Imperative: Why Quantify Chloromethyl Heptanoate?

Chloromethyl heptanoate is a reactive molecule, and its residual presence in a drug substance can be a cause for concern. Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities.[1] Therefore, robust and validated analytical methods are not just a matter of good science but a regulatory necessity. The choice of analytical technique is governed by factors such as the required sensitivity, the complexity of the sample matrix, and the intended purpose of the analysis, be it routine quality control or trace-level impurity determination.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for an ester like chloromethyl heptanoate.[1] The principle of GC lies in the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective method for routine quality control of chloromethyl heptanoate. The Flame Ionization Detector (FID) offers excellent sensitivity towards organic compounds.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable choice due to the non-polar nature of the analyte.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C to ensure rapid volatilization of the sample.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C. This temperature program allows for the separation of the analyte from potential impurities with different boiling points.

  • Detector Temperature: 280°C to prevent condensation of the analyte.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as dichloromethane or hexane, to a known concentration (e.g., 10 mg/mL). Prepare a standard solution of chloromethyl heptanoate in the same solvent for calibration.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For enhanced specificity and structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool. While often used for the identification of unknown impurities, it can also be validated for quantitative purposes, especially at trace levels.[1]

The GC conditions for the GC-MS method are similar to the GC-FID method. The key difference lies in the detector.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Data Acquisition:

    • Full Scan Mode: For qualitative analysis and identification based on the mass spectrum.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitoring characteristic ions of chloromethyl heptanoate to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile and Thermally Labile Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally unstable compounds.[2][3][4] While chloromethyl heptanoate is amenable to GC, HPLC offers an alternative approach, especially when dealing with complex matrices or when a GC is unavailable.

A significant consideration for the HPLC analysis of chloromethyl heptanoate is its lack of a strong chromophore, which is necessary for sensitive detection by common UV-Vis detectors.[5] Therefore, a derivatization step is required to attach a UV-absorbing or fluorescent tag to the molecule.[6][7]

HPLC with UV Detection following Pre-Column Derivatization

This method involves a chemical reaction to introduce a chromophore into the chloromethyl heptanoate molecule before chromatographic separation. A common strategy for alkyl halides is nucleophilic substitution.

  • Derivatization Reagent: 1-(4-Nitrophenyl)piperazine (4-NPP) can be used as a derivatizing agent. It reacts with the chloromethyl group of the analyte to form a derivative with strong UV absorbance at a higher wavelength (around 392 nm), which minimizes interference from the sample matrix.[8]

  • Derivatization Procedure:

    • To a solution of the sample in acetonitrile, add a solution of 1-(4-Nitrophenyl)piperazine and potassium iodide (to facilitate the reaction).[8]

    • Heat the mixture (e.g., at 60°C for 90 minutes) to ensure complete derivatization.[8]

    • Cool the reaction mixture and inject it directly into the HPLC system.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable for separating the derivatized analyte.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the absorbance maximum of the derivatized product (e.g., 392 nm for the 4-NPP derivative).[8]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a calibration curve using derivatized standards of chloromethyl heptanoate.

Comparative Performance Analysis

The choice between GC and HPLC methods depends on a thorough evaluation of their performance characteristics. The following tables summarize the key validation parameters for the described methods.

Table 1: Comparison of Analytical Methods for Chloromethyl Heptanoate

ParameterGC-FIDGC-MSHPLC-UV (with Derivatization)
Principle Separation based on volatility and polarity, detection by flame ionization.Separation based on volatility and polarity, detection by mass analysis.Separation based on polarity after chemical derivatization, detection by UV absorbance.
Specificity Good, based on retention time.Excellent, based on retention time and unique mass spectrum.[1]High, due to selective derivatization and detection at a specific wavelength.[8]
Sensitivity Good, suitable for purity assessment.Excellent, especially in SIM mode, ideal for trace analysis.[9]Very good, dependent on the derivatization reagent's molar absorptivity.
Sample Throughput High, with relatively short run times.[10]Moderate, full scan may require longer run times for good spectral quality.Lower, due to the additional derivatization step.
Cost Lower initial and operational cost.Higher initial and maintenance cost.[9]Moderate initial cost, ongoing cost of solvents and derivatization reagents.[4]
Ease of Use Relatively simple operation and maintenance.More complex operation and data analysis.Requires expertise in derivatization chemistry.

Table 2: Hypothetical Validation Data Summary

Validation ParameterGC-FIDGC-MS (SIM)HPLC-UV (Derivatized)
Linearity (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) ~10 ppm< 1 ppm~1 ppm
Limit of Quantification (LOQ) ~30 ppm~3 ppm~3 ppm
Precision (%RSD) < 2%< 5%< 3%
Accuracy (Recovery %) 98-102%95-105%97-103%

Workflow Diagrams

GC Analysis Workflow

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis sample Sample dissolve Dissolve in appropriate solvent sample->dissolve injection Inject into GC dissolve->injection standard Prepare Standard Solution separation Separation in Capillary Column injection->separation detection Detection (FID or MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

Caption: Workflow for HPLC analysis of chloromethyl heptanoate including pre-column derivatization.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography offer viable and robust methods for the quantitative analysis of chloromethyl heptanoate. The selection of the most appropriate technique is contingent upon the specific requirements of the analysis.

  • For routine quality control and purity assessment , where high sample throughput and cost-effectiveness are critical, GC-FID is the recommended method. Its simplicity, robustness, and good sensitivity make it ideal for this purpose.

  • For trace-level impurity analysis and in situations requiring definitive identification , GC-MS is the superior choice. Its excellent specificity and sensitivity, particularly in SIM mode, are essential for detecting and quantifying impurities at very low levels.

Ultimately, the development and validation of any analytical method should be performed in accordance with regulatory guidelines to ensure the reliability and accuracy of the results. [1]This comparative guide provides the foundational knowledge and experimental frameworks to empower researchers and drug development professionals in making an informed decision for the quantitative analysis of chloromethyl heptanoate.

References

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  • Derivatization: Tool In Analytical Separations Of Compound. (2021). Annals of RSCB. [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. [Link]

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Validation

Comparing the stability of different fatty acid esters for GC analysis

Comparative Guide to Fatty Acid Ester Stability for Gas Chromatography (GC) Analysis Gas chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) remains the premier analytical techniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Fatty Acid Ester Stability for Gas Chromatography (GC) Analysis

Gas chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) remains the premier analytical technique for fatty acid profiling[1]. Because native free fatty acids (FFAs) exhibit strong hydrogen bonding, they possess excessively high boiling points and tend to adsorb onto the GC column's stationary phase, causing severe peak tailing. Derivatization into less polar, more volatile esters is a strict requirement[2].

However, the choice of ester—Methyl (FAME), Ethyl (FAEE), Butyl (FABE), or Trimethylsilyl (TMS)—profoundly impacts the stability, recovery, and chromatographic resolution of the analytes. This guide provides an objective, mechanistic comparison of these derivatization strategies to help researchers and drug development professionals optimize their lipidomics workflows.

Mechanistic Overview: Causality in Ester Stability

The stability and recovery of a derivatized fatty acid during GC analysis are governed by three primary physicochemical vulnerabilities:

  • Evaporative Loss (Volatility Dynamics): The boiling point of an ester is a direct function of its molecular weight. Short-chain fatty acids (C4:0 to C8:0), prevalent in dairy and tropical oils, yield highly volatile methyl esters. For instance, methyl butyrate (bp ~102°C) is easily co-evaporated during routine solvent concentration steps (e.g., nitrogen blowdown of hexane, bp 68°C). By increasing the alkyl chain of the derivatizing alcohol (e.g., using butanol to form FABEs, bp ~165°C), the boiling point is elevated, drastically mitigating evaporative loss[3].

  • Hydrolytic Degradation (Moisture Sensitivity): Alkyl esters (FAMEs, FAEEs, FABEs) are highly stable against hydrolysis under neutral conditions. In stark contrast, silyl esters (TMS derivatives) are acutely moisture-sensitive. Trace water in the sample matrix or carrier gas will rapidly hydrolyze TMS esters back into free fatty acids, ruining the chromatogram and potentially fouling the column[2].

  • Oxidative Degradation (PUFA Isomerization): Polyunsaturated fatty acids (PUFAs), such as EPA (C20:5) and DHA (C22:6), are highly susceptible to auto-oxidation at their bis-allylic positions. While esterification does not inherently prevent oxidation, the choice of catalyst and temperature during preparation can induce artifact formation. For example, prolonged exposure to strong acid catalysts (like BF3/Methanol) at high temperatures can cause cis to trans isomerization or degradation of highly unsaturated samples[4].

Comparative Analysis of Fatty Acid Esters

Fatty Acid Methyl Esters (FAMEs): The Gold Standard FAMEs are the universally accepted derivatives for general lipid profiling, supported by extensive libraries and standardized methods (AOCS, AOAC)[5]. They are chemically simple, yield the lowest molecular weight derivatives, and elute at lower oven temperatures[3]. For complex mixtures of cis and trans isomers, FAMEs provide optimal resolution on highly polar biscyanopropyl capillary columns[6]. However, absolute quantitation can suffer if short-chain FAMEs evaporate during preparation[1].

Fatty Acid Ethyl Esters (FAEEs): The Low-Toxicity Alternative FAEEs are primarily analyzed in the context of biodiesel characterization, where ethanol is utilized as a renewable, less toxic alternative to methanol[7]. Chromatographically, FAEEs elute slightly later than FAMEs and offer comparable long-term stability. They are an excellent alternative when laboratory safety protocols restrict the use of highly toxic methanol or when profiling lipid metabolism directly related to ethanol consumption[8].

Fatty Acid Butyl Esters (FABEs): The Short-Chain Solution For sample matrices rich in short-chain fatty acids (e.g., milk fat, butter, specific microbial lipids), FABEs are vastly superior to FAMEs[3]. The higher boiling point of butyl esters ensures they are not lost during sample concentration and are well resolved from the solvent front during GC analysis. Furthermore, FABEs can provide enhanced resolution for specific positional isomers of monoenoic fatty acids[3].

Trimethylsilyl (TMS) Esters: The Rapid, Sensitive Option TMS derivatization (using BSTFA or TMS-diazomethane) is exceptionally fast and effectively derivatizes both FFAs and sterols simultaneously[2]. While TMS-diazomethane avoids the extreme toxicity of traditional diazomethane, the resulting TMS esters lack long-term stability. Samples must be analyzed immediately and kept strictly anhydrous, making this method less suitable for high-throughput batch analyses where samples may sit in an autosampler for extended periods[2].

Quantitative Stability & Performance Matrix

Derivative TypePrimary Reagents UsedVolatility Risk (C4-C8 FAs)Moisture StabilityAuto-Oxidation Risk (PUFAs)Best Application / Matrix
FAME (Methyl)BF3/MeOH, KOH/MeOHHigh (Prone to evaporative loss)ExcellentModerate (Requires N2 purging)Standard lipidomics, PUFA profiling
FAEE (Ethyl)KOH/EtOH, Acid/EtOHModerateExcellentModerateBiodiesel analysis, Low-toxicity prep
FABE (Butyl)Butanol / Acid catalystLow (Highly stable during prep)ExcellentModerateDairy fats, Short-chain FA recovery
TMS (Silyl)BSTFA, TMS-DMLowPoor (Hydrolyzes rapidly)Low (Fast prep minimizes exposure)Rapid screening, simultaneous sterol prep

Decision Pathway for Ester Selection

G Start Analyze Lipid Sample for GC Q1 High Short-Chain FAs (C4-C12)? (e.g., Dairy) Start->Q1 FABE Synthesize FABEs (Butyl Esters) Prevents evaporative loss Q1->FABE Yes Q2 Strictly Anhydrous & Need Rapid Prep? Q1->Q2 No TMS Synthesize TMS Esters Highly moisture sensitive Q2->TMS Yes Q3 Biodiesel Analysis or Avoid MeOH Toxicity? Q2->Q3 No FAEE Synthesize FAEEs (Ethyl Esters) Q3->FAEE Yes FAME Synthesize FAMEs (Methyl Esters) Gold Standard for PUFAs Q3->FAME No

Decision matrix for selecting the optimal fatty acid derivatization method for GC analysis.

Self-Validating Experimental Protocol: Dual Base/Acid FAME Synthesis

To ensure absolute quantitation and complete conversion of both Triacylglycerols (TAGs) and Free Fatty Acids (FFAs), a two-step base-then-acid catalyzed methodology is strictly recommended. Base catalysis rapidly transesterifies TAGs but fails to methylate FFAs; the subsequent acid step ensures complete esterification of the remaining FFAs[2].

This protocol is designed as a self-validating system through the strategic use of dual internal standards.

Step-by-Step Workflow:

  • Internal Standard Spiking: Weigh ~50 mg of lipid extract into a glass reaction vial. Spike with 1.0 mg of Triheptadecanoin (C17:0 TAG) and 1.0 mg of Tricosanoic acid (C23:0 FFA).

    • Causality: C17:0 does not naturally occur in most mammalian/plant samples and validates the transesterification efficiency of bound lipids. C23:0 validates the esterification efficiency of free lipids. If the final GC peak area ratio of C17:0 to C23:0 deviates from 1:1, the researcher immediately knows which catalytic step failed.

  • Base-Catalyzed Transesterification: Add 2 mL of 0.5 M Sodium Methoxide (NaOMe) in methanol. Cap under nitrogen gas and heat at 50°C for 10 minutes.

    • Causality: NaOMe rapidly cleaves ester bonds in TAGs without causing the cis/trans isomerization of delicate PUFAs that harsh acids might induce[1].

  • Acid-Catalyzed Esterification: Cool to room temperature. Add 2 mL of 14% Boron Trifluoride (BF3) in methanol (or 5% methanolic HCl). Heat at 50°C for an additional 15 minutes.

    • Causality: The acid catalyst drives the reaction forward to convert the unreacted FFAs and any saponified salts into FAMEs[4].

  • Extraction & Phase Separation: Cool the vial and add 2 mL of LC-MS grade hexane, followed by 2 mL of saturated aqueous NaCl (brine). Vortex vigorously for 30 seconds.

    • Causality: Hexane cleanly partitions the non-polar FAMEs. The brine solution forces the methanol and hydrophilic catalysts into the aqueous phase, preventing residual acid from degrading the GC column.

  • Anhydrous Drying: Transfer the upper hexane layer to a new vial containing anhydrous Sodium Sulfate (Na2SO4).

    • Causality: Removes trace water that could degrade the GC column stationary phase or cause spontaneous hydrolysis during storage.

  • Analysis: Transfer to a GC vial and inject 1 µL onto a highly polar GC column (e.g., TR-FAME or Rt-2560) optimized for geometric isomer separation[4][5].

Sources

Comparative

A Comparative Review of Modern Alkylating Agents: From Classic Cytotoxics to Novel DNA Interacting Compounds

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Relevance of Alkylating Agents in Oncology Alkylating agents represent one of the earliest and most foundational classes of...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of Alkylating Agents in Oncology

Alkylating agents represent one of the earliest and most foundational classes of cancer chemotherapeutics. Their historical roots trace back to the wartime use of nitrogen mustards, where their profound cytotoxic effects on rapidly dividing cells were first observed.[1] In the decades since, the therapeutic application of these agents has been refined, leading to the development of a diverse arsenal of drugs that remain a cornerstone of many combination chemotherapy regimens.[1][2] This guide provides a comparative analysis of a selection of modern alkylating agents, moving beyond the classical nitrogen mustards to newer-generation compounds with distinct mechanisms of action and clinical profiles. We will delve into the mechanistic nuances, comparative efficacy, and resistance profiles of key agents, providing researchers and drug development professionals with a comprehensive technical resource.

The fundamental principle underpinning the anticancer activity of all alkylating agents is their ability to covalently attach alkyl groups to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[2] This alkylation can lead to a cascade of cytotoxic events, including DNA strand breaks, cross-linking, and the inhibition of DNA replication and transcription, ultimately culminating in cell cycle arrest and apoptosis.[3][4] While this mechanism is effective, it is not without its challenges, as the indiscriminate nature of DNA alkylation can lead to significant toxicity in healthy, rapidly dividing tissues.[1] Furthermore, the evolution of sophisticated DNA repair mechanisms in cancer cells presents a major hurdle, often leading to the development of therapeutic resistance.[3][5]

This guide will explore a range of modern alkylating agents, from the established (temozolomide, dacarbazine, procarbazine, carmustine, lomustine, and bendamustine) to the novel (trabectedin and lurbinectedin), which possess unique DNA-interacting properties. We will examine their distinct chemical properties, mechanisms of action, clinical applications, and the intricate ways in which cancer cells develop resistance. By presenting comparative experimental data and detailed protocols for their evaluation, this guide aims to provide a critical resource for the rational selection and development of the next generation of DNA-damaging anticancer therapies.

Classification and Mechanisms of Action: A Modern Perspective

While traditionally categorized by their chemical structure (e.g., nitrogen mustards, nitrosoureas, triazines), a more functionally relevant classification of modern alkylating agents considers their mode of DNA interaction and the specific types of DNA adducts they form. This mechanistic understanding is crucial for predicting their clinical efficacy, toxicity profiles, and patterns of cross-resistance.

G cluster_0 Classification of Modern Alkylating Agents Classical Alkylating Agents Classical Alkylating Agents Bendamustine Bendamustine Classical Alkylating Agents->Bendamustine Nitrogen Mustard Derivative Nitrosoureas Nitrosoureas Carmustine Carmustine Nitrosoureas->Carmustine Cross Blood-Brain Barrier Lomustine Lomustine Nitrosoureas->Lomustine Cross Blood-Brain Barrier Triazenes Triazenes Temozolomide Temozolomide Triazenes->Temozolomide Methylating Agents Dacarbazine Dacarbazine Triazenes->Dacarbazine Methylating Agents Procarbazine Procarbazine Triazenes->Procarbazine Methylating Agents Novel DNA-Interacting Agents Novel DNA-Interacting Agents Trabectedin Trabectedin Novel DNA-Interacting Agents->Trabectedin Minor Groove Binders Lurbinectedin Lurbinectedin Novel DNA-Interacting Agents->Lurbinectedin Minor Groove Binders G cluster_0 Mechanisms of Resistance to Alkylating Agents Increased Drug Efflux Increased Drug Efflux Enhanced DNA Repair Enhanced DNA Repair MGMT MGMT Enhanced DNA Repair->MGMT Key Pathways BER BER Enhanced DNA Repair->BER Key Pathways NER NER Enhanced DNA Repair->NER Key Pathways Homologous Recombination Homologous Recombination Enhanced DNA Repair->Homologous Recombination Key Pathways Increased Drug Inactivation Increased Drug Inactivation Glutathione-S-Transferase (GST) Glutathione-S-Transferase (GST) Increased Drug Inactivation->Glutathione-S-Transferase (GST) Enzymatic Detoxification Alterations in Apoptotic Pathways Alterations in Apoptotic Pathways

Caption: Key mechanisms of cellular resistance to alkylating agents.

Enhanced DNA Repair

This is arguably the most critical mechanism of resistance to alkylating agents. [3][5]

  • O6-Methylguanine-DNA Methyltransferase (MGMT): This DNA repair protein directly removes alkyl groups from the O6 position of guanine, thereby preventing the formation of cytotoxic lesions. [5][6]High levels of MGMT expression are a major cause of resistance to temozolomide and nitrosoureas. [5][6]* Base Excision Repair (BER): This pathway is responsible for repairing the most common DNA adducts formed by temozolomide, N7-methylguanine and N3-methyladenine. [5]Upregulation of BER can therefore contribute to resistance. [5]* Nucleotide Excision Repair (NER): This pathway is involved in the repair of bulky DNA adducts and interstrand cross-links, and its upregulation can confer resistance to agents like nitrosoureas and bendamustine. [3]* Mismatch Repair (MMR): While a proficient MMR system is required for the cytotoxicity of methylating agents, loss of MMR function can lead to tolerance of O6-MeG adducts and thus, resistance. [5]

Increased Drug Inactivation

Cancer cells can enhance their ability to detoxify alkylating agents before they reach their DNA target. The most well-characterized mechanism is the increased activity of the glutathione-S-transferase (GST) system, which conjugates glutathione to the alkylating agent, rendering it inactive and facilitating its efflux from the cell. [7]

Alterations in Apoptotic Pathways

Defects in the signaling pathways that lead to programmed cell death (apoptosis) can allow cancer cells to survive despite significant DNA damage. [3]This can involve mutations in key proteins like p53 or the upregulation of anti-apoptotic proteins.

Experimental Protocols

Assessment of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. [8][9][10] Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10]The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the alkylating agent of interest for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Following treatment, remove the drug-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. [9]6. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control and plot a dose-response curve to determine the IC50 (the concentration of drug that inhibits cell growth by 50%).

Detection of DNA Damage (Comet Assay)

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. [11][12][13] Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension of treated and untreated cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding (for single-strand breaks): Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with electrophoresis buffer and apply a current.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software to measure parameters such as tail length, tail moment, and percentage of DNA in the tail. [13]

Measurement of O6-Methylguanine-DNA Methyltransferase (MGMT) Activity

This assay quantifies the activity of the MGMT DNA repair protein in cell or tissue extracts.

Principle: A radiolabeled DNA substrate containing O6-methylguanine is incubated with a cell or tissue extract. The MGMT protein in the extract will transfer the radiolabeled methyl group from the DNA to itself. The amount of radioactivity transferred to the protein is then measured and is proportional to the MGMT activity.

Step-by-Step Methodology:

  • Preparation of Cell/Tissue Extract: Homogenize cells or tissues in a suitable buffer to extract the proteins.

  • Preparation of Radiolabeled DNA Substrate: Synthesize a DNA substrate containing [3H]-methylated O6-methylguanine.

  • MGMT Reaction: Incubate the cell/tissue extract with the radiolabeled DNA substrate.

  • Protein Precipitation: Precipitate the proteins from the reaction mixture using an acid (e.g., trichloroacetic acid).

  • Washing: Wash the protein pellet to remove any unincorporated radiolabeled DNA.

  • Quantification: Resuspend the protein pellet and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the MGMT activity as the amount of radioactivity transferred per microgram of protein in the extract.

Conclusion and Future Directions

The landscape of alkylating agent therapy is continually evolving. While classical agents remain important, the development of novel compounds with unique mechanisms of action, such as bendamustine, trabectedin, and lurbinectedin, has expanded the therapeutic options for a range of malignancies. A deep understanding of their comparative pharmacology, including their distinct modes of DNA interaction, the cellular repair pathways they engage, and the mechanisms by which tumors develop resistance, is paramount for optimizing their clinical use.

Future research will likely focus on several key areas:

  • Rational Combination Therapies: Combining alkylating agents with inhibitors of specific DNA repair pathways (e.g., PARP inhibitors with temozolomide) holds great promise for overcoming resistance and enhancing efficacy.

  • Biomarker-Driven Patient Selection: The identification and validation of predictive biomarkers, such as MGMT promoter methylation for temozolomide and nitrosoureas, will be crucial for personalizing therapy and improving patient outcomes.

  • Development of Novel Alkylating Agents: The design of new alkylating agents with improved tumor selectivity and reduced toxicity remains an important goal. This may involve targeting specific DNA sequences or exploiting unique features of the tumor microenvironment.

By continuing to unravel the complex interplay between alkylating agents, DNA damage and repair, and the tumor microenvironment, the scientific community can further refine the use of this venerable class of anticancer drugs and develop more effective and less toxic therapies for patients.

References

  • Leoni, L. M., Bailey, B., Reifert, J., Bendall, H. H., Zeller, R. W., Corbeil, J., ... & Chanan-Khan, A. (2008). Bendamustine (Treanda) displays a distinct pattern of cytotoxicity and unique mechanistic features compared with other alkylating agents. Clinical Cancer Research, 14(1), 309-317. [Link]

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  • Paz-Ares, L., de Castro, J., Viteri, S., Ponce, S., Felip, E., Cedrés, S., ... & Trigo, J. M. (2020). Lurbinectedin for patients with relapsed small-cell lung cancer: results from a single-arm, phase 2 basket trial. The Lancet Oncology, 21(5), 643-650.
  • Subbiah, V., Paz-Ares, L., Besse, B., & Trigo, J. (2024). Post hoc analysis of lurbinectedin versus topotecan in patients with relapsed small cell lung cancer. Lung Cancer, 189, 107490. [Link]

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  • Ponce, S., Paz-Ares, L., de Castro, J., Viteri, S., Felip, E., Cedrés, S., ... & Trigo, J. M. (2024). Lurbinectedin displays a superior risk/benefit ratio over topotecan in a subset of patients with relapsed small cell lung cancer. Lung Cancer, 189, 107489. [Link]

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  • Souliotis, V. L., Dimiris, A., & Kyrtopoulos, S. A. (1997). DNA damage and mutagenesis induced by procarbazine in λlacZ transgenic mice: Evidence that bone marrow mutations are not due to O6-methylguanine. Carcinogenesis, 18(3), 565-571. [Link]

  • Yung, W. A., Albright, R. E., Olson, J., Fredericks, R., Fink, K., Prados, M. D., ... & Brada, M. (2000). A phase II study of temozolomide vs. procarbazine in patients with glioblastoma multiforme at first relapse. British journal of cancer, 83(5), 588. [Link]

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Validation

A Senior Application Scientist's Guide to Evaluating the Cytotoxicity of Soft Alkylating Agents

For researchers, scientists, and drug development professionals, the precise evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. Among the arsenal of chemotherapeutics, alkylating a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise evaluation of a compound's cytotoxic potential is a cornerstone of preclinical assessment. Among the arsenal of chemotherapeutics, alkylating agents represent a foundational class, yet their efficacy is a double-edged sword, often accompanied by significant toxicity. This guide provides an in-depth comparison of the cytotoxicity of representative soft alkylating agents, focusing on the causality behind experimental choices and the validation of results. We will delve into their mechanisms, the assays used to quantify their effects, and the comparative data that informs drug development decisions.

The Principle of Alkylation: A Mechanism of Controlled Cellular Damage

Alkylating agents exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1] This process, known as DNA alkylation, disrupts the DNA's structure and function, ultimately triggering cell death. The term "soft" alkylating agent generally refers to compounds that are less reactive and potentially more selective compared to "hard" alkylating agents, although the classification is not always rigid.

The core mechanism involves the alkylation of the N7 position of guanine and, to a lesser extent, the N3 position of adenine within the DNA sequence.[2][3] Bifunctional agents, possessing two alkylating groups, can form two distinct bonds, leading to the formation of highly cytotoxic DNA lesions:

  • Intrastrand Cross-links: These occur between two bases on the same DNA strand, distorting the DNA helix.

  • Interstrand Cross-links (ICLs): These form a covalent bond between the two complementary DNA strands, which is particularly pernicious as it physically prevents the DNA from unwinding, thereby halting both DNA replication and transcription.[1][4]

This cascade of DNA damage activates cellular DNA damage response (DDR) pathways.[5][6] If the damage is too extensive for the cell's repair machinery to handle, it leads to cell cycle arrest and the initiation of programmed cell death, or apoptosis.[6] This targeted induction of apoptosis in rapidly dividing cancer cells is the therapeutic goal of these agents.

Alkylating_Agent_MoA cluster_0 Cellular Environment AlkylatingAgent Bifunctional Alkylating Agent DNA Nuclear DNA AlkylatingAgent->DNA Alkylation (N7-Guanine) DDR DNA Damage Response (DDR) Activation DNA->DDR Forms Inter- & Intrastrand Cross-links Repair DNA Repair Mechanisms (e.g., NER) DDR->Repair Attempted Repair vs. Overwhelming Damage CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) DDR->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) Repair->Apoptosis Failure to repair leads to apoptosis CellCycleArrest->Apoptosis If damage is irreparable caption Mechanism of Action of Bifunctional Alkylating Agents.

Mechanism of Action of Bifunctional Alkylating Agents.

Methodologies for Quantifying Cytotoxicity

To objectively compare different alkylating agents, we rely on a suite of robust in vitro assays. The choice of assay is critical, as each interrogates a different aspect of cellular health. A multi-assay approach provides a more complete and trustworthy picture of a compound's cytotoxic profile. Critical cytotoxicity evaluation is essential for the clinical application of chemotherapy.[7]

Core Cytotoxicity Assays:
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a workhorse for assessing cell viability. It measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, quantified by absorbance, is proportional to the number of living, metabolically active cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cell death by measuring the loss of plasma membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium when the cell membrane is compromised (a hallmark of necrosis or late apoptosis). The amount of LDH in the supernatant is directly proportional to the number of dead cells.

  • Clonogenic Survival Assay: Considered a gold standard for determining cytotoxicity, this assay measures the ability of a single cell to undergo "unlimited" division and form a colony (typically defined as at least 50 cells).[8][9] It provides a stringent measure of a cell's reproductive integrity after treatment and is highly effective for assessing the impact of cytotoxic agents.[10][11]

The primary metric derived from these assays is the Half-Maximal Inhibitory Concentration (IC50) . The IC50 value represents the concentration of a drug required to inhibit a biological process (in this case, cell viability or proliferation) by 50%.[7] It is a crucial measure of a drug's potency; a lower IC50 value indicates a more potent compound.

Cytotoxicity_Workflow cluster_workflow General Experimental Workflow Start Seed Cells in Multi-well Plates Incubate1 Allow Cells to Adhere (e.g., 24 hours) Start->Incubate1 Treat Treat with Serial Dilutions of Alkylating Agents + Controls (Vehicle, Untreated) Incubate1->Treat Incubate2 Incubate for Exposure Period (e.g., 48-72h) Treat->Incubate2 Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubate2->Assay Readout Measure Readout (e.g., Absorbance) Assay->Readout Analyze Data Analysis: Normalize to Controls Readout->Analyze End Determine IC50 Values Analyze->End caption Workflow for In Vitro Cytotoxicity Assessment.

Workflow for In Vitro Cytotoxicity Assessment.

Comparative Cytotoxicity: Melphalan, Thiotepa, and Cisplatin

To illustrate the comparative evaluation process, we will examine three well-characterized drugs often used in the treatment of ovarian cancer and other malignancies: Melphalan, Thiotepa, and Cisplatin. While Cisplatin is technically a platinum-based compound, it is functionally classified with alkylating agents because it forms DNA adducts and cross-links.[5][12]

Agent Profiles:

  • Melphalan: A phenylalanine derivative of nitrogen mustard, Melphalan is a bifunctional alkylating agent that inhibits DNA and RNA synthesis.[13][14] It is actively transported into cells, and its ability to form inter- and intra-strand DNA cross-links is central to its cytotoxic effect.[1][2]

  • Thiotepa: A polyfunctional alkylating agent, Thiotepa releases ethyleneimine radicals that disrupt DNA bonds, primarily by alkylating guanine at the N-7 position.[15] It is metabolized by CYP3A4 and CYP2B6 to an active metabolite, TEPA, which sustains the alkylating effect.[16][17]

  • Cisplatin: This platinum-based drug enters cells and undergoes aquation, where chloride ligands are replaced by water, activating the molecule.[5] The activated species binds to the N7 position of purine bases, forming predominantly 1,2-intrastrand cross-links that severely distort the DNA helix, block replication, and induce apoptosis.[6][12]

The following table summarizes representative IC50 values for these agents against human ovarian cancer cell lines, demonstrating the variability in sensitivity across different cell lines and the relative potency of the agents.

AgentCancer Cell LineAssay MethodIC50 Value (µM)Source
Melphalan OAW42 (sensitive)Not Specified~1.5[18]
OAW42MER (resistant)Not Specified~6.0[18]
A1847 (sensitive)Clonogenic Assay~0.5[19]
1847ME (resistant)Clonogenic Assay~2.0[19]
Cisplatin A2780 (sensitive)MTT Assay~1.2[20]
OVCAR10 (resistant)MTT Assay9.52[20]
SKOV3 (resistant)MTT Assay~20.0[21]
MDAH 2774 (sensitive)MTT Assay~5.0[21]

Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used. The values presented are for comparative purposes and highlight the differential sensitivity between cell lines.[22]

Validated Experimental Protocols

Trustworthiness in experimental science is built upon meticulous and well-controlled protocols. Every protocol must be a self-validating system, incorporating the necessary controls to ensure the data is reliable and reproducible.

MTT Cell Viability Assay Protocol

This protocol is designed to measure the reduction in cell viability following exposure to a cytotoxic agent.

Principle: Metabolically active cells convert the yellow tetrazolium salt MTT into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cells and complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compounds (Alkylating Agents)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for "medium only" blanks.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.

  • Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., DMSO) wells.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Analysis:

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.

    • Plot % Viability vs. Log(Concentration) and use non-linear regression to determine the IC50 value.

Clonogenic Survival Assay Protocol

This protocol assesses the long-term reproductive capacity of cells after a short-term drug exposure.

Principle: This assay measures the ability of a single cell to proliferate and form a colony, thereby testing for reproductive death.[8][9]

Materials:

  • Cells and complete culture medium

  • 6-well tissue culture plates

  • Test compounds (Alkylating Agents)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation Solution (e.g., Methanol:Acetic Acid, 3:1)

  • Staining Solution (0.5% Crystal Violet in methanol)

Procedure:

  • Cell Seeding: Prepare a single-cell suspension. Count the cells accurately. Seed a precise number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency) into 6-well plates.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the alkylating agent for a defined period (e.g., 1 hour for a "bolus" exposure or continuously for 24 hours). Include untreated and vehicle controls.

  • Recovery: After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium.

  • Colony Growth: Incubate the plates for 7-14 days, allowing colonies to form. Do not disturb the plates during this time.

  • Fixation: When colonies in the control wells are visible and consist of at least 50 cells, remove the medium and gently wash with PBS. Add 1 mL of fixation solution to each well and incubate for 5-10 minutes at room temperature.

  • Staining: Remove the fixation solution. Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes.

  • Washing & Drying: Carefully remove the crystal violet stain and wash the plates by gently running tap water over them until the excess stain is removed. Allow the plates to air dry completely.

  • Analysis:

    • Count the number of colonies (clusters of ≥50 cells) in each well.

    • Calculate the Plating Efficiency (PE): PE = (Number of colonies formed / Number of cells seeded) * 100.

    • Calculate the Surviving Fraction (SF) for each treatment: SF = (Number of colonies formed after treatment) / (Number of cells seeded * (PE / 100)).

    • Plot the SF vs. drug concentration to generate a dose-response curve.

Conclusion

The evaluation of soft alkylating agents requires a systematic and multi-faceted approach. Understanding their core mechanism—the induction of DNA cross-links leading to apoptosis—provides the foundation for selecting appropriate assays. While methods like the MTT assay offer high-throughput assessment of metabolic viability, the clonogenic survival assay provides the most stringent measure of reproductive cell death.

Comparative data, as exemplified with Melphalan, Thiotepa, and Cisplatin, reveals that cytotoxic potency is not absolute but is dependent on the specific agent, the genetic background of the cancer cell line, and the development of resistance mechanisms. For drug development professionals, generating reliable and reproducible cytotoxicity data using well-controlled, validated protocols is paramount for making informed decisions on lead candidate progression.

References

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Comparative

A Guide to Strategic Derivatization: Trimethylsilyldiazomethane for Methylation vs. Chloromethyl Heptanoate for Prodrug Synthesis

In the fields of medicinal chemistry and drug development, the precise modification of lead compounds is paramount to optimizing their pharmacological profiles. Derivatization strategies, such as methylation or the attac...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of medicinal chemistry and drug development, the precise modification of lead compounds is paramount to optimizing their pharmacological profiles. Derivatization strategies, such as methylation or the attachment of promoieties, can profoundly alter a molecule's solubility, stability, and bioavailability. The selection of the appropriate reagent is dictated by the specific molecular transformation required.

This guide provides an in-depth comparison of two distinct alkylating agents: trimethylsilyldiazomethane (TMS-diazomethane) and chloromethyl heptanoate. While both are electrophilic reagents, their applications are fundamentally different. We will explore why TMS-diazomethane is a reagent of choice for high-efficiency methylation, whereas chloromethyl heptanoate serves a completely different strategic purpose in the synthesis of acyloxymethyl esters, often as part of a prodrug strategy. This analysis will clarify their respective mechanisms, ideal use cases, and critical safety considerations, enabling researchers to make informed decisions in their synthetic endeavors.

Part 1: Trimethylsilyldiazomethane (TMS-Diazomethane) – The Precision Methylating Agent

Trimethylsilyldiazomethane, with the formula (CH₃)₃SiCHN₂, is a widely used methylating agent in modern organic synthesis. It serves as a commercially available and safer, liquid alternative to the highly explosive and toxic diazomethane gas.[1] Its primary and most effective application is the smooth and high-yielding conversion of carboxylic acids to their corresponding methyl esters.

Mechanism of Action: An Acid-Catalyzed Pathway

The methylation of carboxylic acids using TMS-diazomethane is not a direct reaction with the silylated compound itself. Instead, it proceeds through an acid-catalyzed mechanism where a co-solvent, typically methanol, is essential for optimal performance.[2] The carboxylic acid substrate catalyzes the reaction between TMS-diazomethane and methanol, generating diazomethane in situ.[1] This newly formed, highly reactive diazomethane then rapidly methylates the carboxylic acid.

The process unfolds in two main stages:

  • In Situ Generation of Diazomethane: The acidic proton from the carboxylic acid facilitates the reaction of TMS-diazomethane with methanol, producing diazomethane and a trimethylsilyl methyl ether byproduct.

  • Esterification: The carboxylic acid protonates the newly formed diazomethane to create a highly electrophilic methyldiazonium ion. The carboxylate anion then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction, releasing nitrogen gas (N₂) as the sole byproduct and forming the stable methyl ester.[3][4]

TMS_Diazomethane_Mechanism cluster_0 Step 1: In Situ Diazomethane Generation cluster_1 Step 2: Esterification TMSCHN2 (CH₃)₃SiCHN₂ CH2N2 CH₂N₂ TMSCHN2->CH2N2 + CH₃OH / R-COOH MeOH CH₃OH RCOOH R-COOH (cat.) TMSOMe (CH₃)₃SiOCH₃ RCOOH2 R-COOH Intermediate [R-COO⁻] [CH₃-N₂⁺] RCOOH2->Intermediate + CH₂N₂ CH2N2_2 CH₂N₂ Product R-COOCH₃ Intermediate->Product - N₂ N2 N₂

Caption: Mechanism of carboxylic acid methylation using TMS-diazomethane.

Substrate Scope and Functional Group Tolerance

TMS-diazomethane is exceptionally effective for the methylation of carboxylic acids, often providing quantitative yields under mild conditions.[5] It also reacts with other acidic protons, such as those in phenols and, to a lesser extent, alcohols, to form methyl ethers.[1] This reactivity profile means that while it is highly chemoselective for carboxylic acids over many other functional groups, protection of particularly acidic phenols or alcohols may be necessary if selective carboxylate methylation is desired.

Safety Profile: A Cautionary Tale

While TMS-diazomethane is non-explosive and easier to handle than gaseous diazomethane, it is highly toxic and must be handled with extreme care .[1][6] Inhalation can cause severe pulmonary edema and has been implicated in laboratory fatalities.[2][7] It is suspected that upon contact with water in the lungs, it may hydrolyze to form diazomethane, accounting for its similar toxicity profile.[2] All manipulations must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Chloromethyl Heptanoate – An Agent for Acyloxymethylation

Chloromethyl heptanoate, with the formula CH₃(CH₂)₅COOCH₂Cl, is fundamentally different from TMS-diazomethane. It is not a methylating agent. Instead, it is an α-haloester that acts as an electrophile to introduce a heptanoyloxymethyl group onto a nucleophile. This type of reagent is most commonly employed in medicinal chemistry to create acyloxymethyl ester prodrugs from parent drugs containing a carboxylic acid. The resulting promoiety can enhance lipophilicity, improve membrane permeability, and mask the acidic group, with the ester being designed to undergo hydrolysis in vivo to release the active parent drug.

Mechanism of Action: A Classic Sₙ2 Displacement

The reaction of chloromethyl heptanoate with a carboxylic acid proceeds via a straightforward bimolecular nucleophilic substitution (Sₙ2) mechanism. The carboxylic acid must first be deprotonated by a non-nucleophilic base (e.g., triethylamine, potassium carbonate) to form a carboxylate anion. This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group to form the new acyloxymethyl ester.

Caption: Mechanism for forming an acyloxymethyl ester using chloromethyl heptanoate.

Synthetic Utility and Application

The primary utility of chloromethyl heptanoate is in prodrug synthesis. By converting a polar carboxylic acid into a more lipophilic ester, chemists can improve the pharmacokinetic properties of a drug candidate. The heptanoate chain provides a significant lipophilic character. The choice of the ester chain (in this case, heptanoate) can be tuned to achieve the desired balance of stability and in vivo hydrolysis rate.

Safety Profile

Chloromethyl esters, like other α-halo ethers, should be handled as potentially hazardous compounds. Chloromethyl methyl ether, a related compound, is a known human carcinogen.[8][9] Although specific toxicological data for chloromethyl heptanoate is less common, its structural class warrants that it be treated as a potent alkylating agent and a potential carcinogen. As with TMS-diazomethane, it should only be handled in a chemical fume hood with appropriate PPE.

Part 3: Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice between TMS-diazomethane and chloromethyl heptanoate is not one of performance for the same task, but of selecting the correct reagent for two entirely different synthetic goals. The following table summarizes their distinct characteristics.

FeatureTrimethylsilyldiazomethane (TMS-Diazomethane)Chloromethyl Heptanoate
Chemical Transformation Methylation (-COOH → -COOCH₃)Heptanoyloxymethylation (-COOH → -COOCH₂OOC(CH₂)₅CH₃)
Reagent Class Diazo Compoundα-Chloroester (Alkyl Halide)
Primary Use Case High-yield methyl ester formation for analysis or synthesis.[5][10]Prodrug synthesis to enhance lipophilicity and modify pharmacokinetics.
Mechanism Acid-catalyzed in situ generation of CH₂N₂, followed by Sₙ2.[3][4]Base-mediated deprotonation, followed by Sₙ2.
Key Byproducts N₂ (gas), (CH₃)₃SiOCH₃Chloride Salt (e.g., Et₃N·HCl)
Reaction Conditions Mild, often 0 °C to room temperature, requires methanol co-solvent.[11]Mild, room temperature or gentle heating, requires a base.
Key Safety Concerns Highly toxic by inhalation , non-explosive.[2][7]Potent alkylating agent , potential carcinogen.[8]

Experimental Protocols

Protocol 1: General Procedure for Methylation using TMS-Diazomethane

This protocol is a representative example for the methylation of a carboxylic acid.

Caption: Experimental workflow for methylation with TMS-diazomethane.

Methodology:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in a suitable solvent mixture, such as diethyl ether/methanol (e.g., 7:2 v/v).[11] The inclusion of methanol is crucial for the reaction mechanism.

  • Reaction: Cool the solution to 0 °C in an ice-water bath. Add TMS-diazomethane (typically a 2.0 M solution in hexanes, 1.2-1.5 equiv) dropwise via syringe. Evolution of nitrogen gas is often observed.[11]

  • Monitoring: Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once complete, cautiously add a few drops of acetic acid to quench any excess TMS-diazomethane.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by column chromatography if necessary.

Protocol 2: General Procedure for Alkylation using Chloromethyl Heptanoate

This protocol is a representative example for the synthesis of an acyloxymethyl ester.

Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in an aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Base Addition: Add a suitable base (e.g., triethylamine, 1.5 equiv, or potassium carbonate, 1.5 equiv) to the solution and stir for 15-30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add chloromethyl heptanoate (1.1-1.3 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) while monitoring the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, cool to room temperature and pour into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Conclusion

In chemical synthesis, a reagent's identity is its function. Trimethylsilyldiazomethane and chloromethyl heptanoate are prime examples of reagents with distinct and non-interchangeable roles. TMS-diazomethane is a highly efficient, albeit toxic, reagent for the specific task of methylation, converting carboxylic acids to methyl esters with minimal byproducts. In contrast, chloromethyl heptanoate is a specialized alkylating agent designed to install a larger, lipophilic promoiety, a common and powerful strategy in prodrug design. Understanding these fundamental differences in reactivity and application is crucial for the modern researcher aiming to perform precise and strategic molecular modifications.

References

  • Kühnel, E., Laffan, D. D. P., Lloyd-Jones, G. C., Martínez Del Campo, T., Shepperson, I. R., & Slaughter, J. L. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075–7078. [Link]

  • ResearchGate. (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • National Toxicology Program. (2011). Nomination: Trimethylsilyldiazomethane (TMSD). Retrieved from [Link]

  • Blue, L. B., et al. (2016). Quantitative comparison of DNA methylation assays for biomarker development and clinical applications. Nature Biotechnology, 34(7), 726–737. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the methylation of a carboxylic acid R-COOH with trimethylsilyl diazomethane (TMS-DAM). Retrieved from [Link]

  • Durst, H. D. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane: Convenient Methods and Artifacts. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • Blue, L. B., et al. (2016). Quantitative comparison of DNA methylation assays for biomarker development and clinical applications. ResearchGate. [Link]

  • Park, J. Y., & Kim, Y. J. (2001). Comparison of Methylation Procedures for Conjugated Linoleic Acid and Artifact Formation by Commercial (Trimethylsilyl)diazomethane. Journal of Agricultural and Food Chemistry, 49(2), 737–742. [Link]

  • The Organic Chemistry Tutor. (2021). Diazomethane Mechanism, Carboxylic Acid To Methyl Ester. YouTube. [Link]

  • Centers for Disease Control and Prevention. (2010). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. CDC Stacks. [Link]

  • Grokipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

  • Horvath, S., et al. (2011). DNA Methylation Analysis: Choosing the Right Method. PMC. [Link]

  • Biocompare. (2016). DNA Methylation Tools. Retrieved from [Link]

  • National Toxicology Program. (2011). Chemical Information Review Document for Trimethylsilyldiazomethane. Retrieved from [Link]

  • Organic Syntheses. (2018). Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. Retrieved from [Link]

  • Moran, S., et al. (2016). Comparison of current methods for genome-wide DNA methylation profiling. PMC. [Link]

  • ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]

  • Luthe, G., et al. (2010). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. PubMed. [Link]

  • Stanislaw, T. S. (1940). The Preparation and Properties of the Chloromethyl Ethers and Formals of High Molecular Weight Alcohols. [Link]

  • Centers for Disease Control and Prevention. (2010). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. CDC Stacks. [Link]

  • Singh, Y., et al. (1994). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemical Technology. [Link]

  • Organic Syntheses. (2007). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in situ Methoxymethylation of an Alcohol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. Retrieved from [Link]

  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • Ciobanu, M., et al. (2018). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect, 3(22), 6046-6050. [Link]

  • Rahikainen, J. L., et al. (2018). Trans-methylation reactions in plants: focus on the activated methyl cycle. Physiologia Plantarum, 162(2), 116-131. [Link]

  • MDPI. (n.d.). Redox Components: Key Regulators of Epigenetic Modifications in Plants. Retrieved from [Link]

  • MDPI. (n.d.). A Brief Overview of the Epigenetic Regulatory Mechanisms in Plants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

  • Liu, Y., et al. (2020). Selective identification of epigenetic regulators at methylated genomic sites by SelectID. PMC. [Link]

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Validation

Comparison of derivatization protocols for phytohormone analysis

An in-depth comparative analysis of derivatization protocols for phytohormone quantification, designed for analytical chemists, plant biologists, and drug development professionals. The Analytical Challenge in Phytohormo...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of derivatization protocols for phytohormone quantification, designed for analytical chemists, plant biologists, and drug development professionals.

The Analytical Challenge in Phytohormone Profiling

Phytohormones—including auxins (IAA), abscisic acid (ABA), cytokinins (CK), gibberellins (GAs), jasmonates (JA), salicylic acid (SA), and brassinosteroids (BRs)—are the master regulators of plant physiology. However, their quantification presents a formidable analytical challenge. They exist at ultra-trace levels (typically 0.1 to 50 ng/g fresh weight) within highly complex plant matrices rich in interfering secondary metabolites and pigments[1].

While modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can analyze many native phytohormones directly[2], derivatization remains a critical strategy to push the limits of detection (LOD) to the attomole level[3]. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is an absolute prerequisite to confer volatility and thermal stability to polar functional groups (-OH, -COOH, -NH2)[4].

The choice of derivatization agent is not merely procedural; it dictates the ionization mechanism, dictates the chromatographic resolution, and defines the ultimate sensitivity of the assay.

Mechanistic Comparison of Derivatization Strategies

GC-MS Pathways: Silylation vs. Alkylation

Silylation is the gold standard for GC-MS phytohormone profiling. While N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is widely used to generate trimethylsilyl (TMS) derivatives, these products are highly susceptible to hydrolysis from residual moisture in plant extracts[5][6].

The Causality of MTBSTFA: To overcome moisture sensitivity, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is heavily favored. MTBSTFA yields tert-butyldimethylsilyl (TBDMS) derivatives. The steric hindrance provided by the bulky tert-butyl group shields the silicon-oxygen bond from nucleophilic attack by water, granting superior hydrolytic stability. This makes MTBSTFA the most robust choice for the comprehensive profiling of IAA, JA, SA, and ABA[1][7].

In-Situ Alkylation (ECF): For high-throughput screening without the need for strict anhydrous conditions, Ethyl Chloroformate (ECF) is utilized. Coupled with dispersive liquid-liquid microextraction (DLLME), ECF allows for rapid, in-situ derivatization in aqueous environments, significantly reducing sample preparation time[8].

LC-MS/MS Pathways: Charge-Reversal and Ionization Enhancement

In LC-MS/MS, the goal of derivatization is to enhance electrospray ionization (ESI) efficiency by introducing highly ionizable moieties.

Carbodiimide Coupling (3-NPH): 3-Nitrophenylhydrazine (3-NPH) targets carboxylic acid groups found in IAA, ABA, JA, SA, and GAs. Using EDC as a coupling agent, the weak carboxylic acids are converted into highly responsive hydrazones. This structural alteration significantly boosts both negative and positive ESI signals, making it a staple for broad-spectrum organic acid and phytohormone analysis[9][10].

Permanent Positive Charge (BTA): 3-Bromoacetonyltrimethylammonium bromide (BTA) represents a "charge-reversal" strategy. BTA covalently attaches a quaternary ammonium group to acidic phytohormones. Because the molecule now carries a permanent positive charge, its ionization efficiency in positive ESI is no longer dependent on the mobile phase pH. This yields up to a 481-fold increase in signal intensity for low-abundance GAs, IAA, and ABA[11][12].

Diol-Targeting (4-DMAPBA): Brassinosteroids (BRs) lack easily ionizable groups and are notoriously difficult to detect. Derivatization with phenylboronic acids, such as 4-(N,N-dimethylamino)phenylboronic acid (4-DMAPBA), specifically targets the vicinal diol moiety of BRs. The incorporation of a tertiary amine dramatically improves the proton affinity and MS response[13].

G Start Phytohormone Extract Platform Select Analytical Platform Start->Platform GCMS GC-MS (Volatility Needed) Platform->GCMS LCMS LC-MS/MS (Ionization Enhancement) Platform->LCMS MTBSTFA MTBSTFA (TBDMS Silylation) Target: Broad Spectrum GCMS->MTBSTFA ECF ECF In-Situ (Alkylation) Target: Amines/Acids GCMS->ECF NPH 3-NPH + EDC (Hydrazone Formation) Target: Carboxylic Acids LCMS->NPH BTA BTA (Permanent Positive Charge) Target: Acidic Hormones LCMS->BTA DMAPBA 4-DMAPBA (Boronate Ester) Target: Brassinosteroids LCMS->DMAPBA

Decision matrix for selecting phytohormone derivatization protocols.

Quantitative Performance Comparison

The following table synthesizes the analytical performance of the discussed derivatization agents.

Derivatization AgentPlatformTarget PhytohormonesMechanistic AdvantageTypical LOD
MTBSTFA GC-MSIAA, JA, SA, ABA, CKsSteric hindrance prevents hydrolysis of TBDMS derivatives[6].0.01 – 1.0 pmol[7]
ECF (DLLME) GC-MSIAA, SA, ABAEnables rapid, in-situ aqueous derivatization without drying steps[8].0.05 – 0.21 nmol/L[8]
3-NPH LC-MS/MSIAA, ABA, JA, SA, GAsConverts weak acids to hydrazones; boosts ESI response[9].0.1 – 5.0 pg/mL
BTA LC-MS/MSGAs, IAA, ABA, JAAdds a permanent quaternary ammonium positive charge[11].1.03 – 122.4 pg/mL[11][12]
4-DMAPBA LC-MS/MSBrassinosteroids (BRs)Targets vicinal diols; adds tertiary amine for ESI+ sensitivity[13].~0.12 ng/g FW[13]

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Crucial Rule: Stable isotope-labeled internal standards (e.g., d6-ABA, 13C6-IAA) must be spiked into the homogenization buffer before extraction[3][4]. This corrects for matrix-induced ion suppression, extraction losses, and, most importantly, variations in derivatization yield.

Protocol A: MTBSTFA Silylation for GC-MS Profiling

Objective: Comprehensive profiling of acidic and basic phytohormones.

  • Extraction: Homogenize 100 mg of frozen plant tissue in 1 mL of modified Bieleski solvent (methanol/water/formic acid, 15:4:1) containing heavy isotope internal standards[2].

  • Purification: Centrifuge at 14,000 × g for 15 min. Pass the supernatant through a pre-conditioned Oasis HLB SPE cartridge. Elute with 100% methanol.

  • Drying: Evaporate the eluate to complete dryness under a gentle nitrogen stream. Causality: Even though MTBSTFA is more stable than MSTFA, absolute dryness maximizes the derivatization kinetics.

  • Derivatization: Add 50 µL of MTBSTFA and 50 µL of anhydrous pyridine to the dried residue[7]. Pyridine acts as an acid scavenger to neutralize the HF by-product, driving the reaction forward.

  • Incubation: Seal the vial and incubate at 60°C for 60 minutes.

  • Analysis: Inject 1 µL into the GC-MS system. Monitor the characteristic [M-57]+ fragment (loss of the tert-butyl group) for high-confidence quantification.

Protocol B: 3-NPH Derivatization for LC-MS/MS

Objective: High-throughput quantification of carboxylic acid-containing hormones.

  • Extraction: Extract 50 mg of tissue using 80% aqueous methanol spiked with internal standards.

  • Reagent Preparation: Prepare 250 mM 3-NPH in 50% aqueous methanol, 150 mM EDC in methanol, and a 7.5% pyridine solution in 75% methanol[9].

  • Coupling Reaction: To 10 µL of the purified extract, sequentially add 25 µL of the 3-NPH solution, 25 µL of the EDC solution, and 25 µL of the pyridine solution[9].

  • Incubation: React at 40°C for 60 minutes. Causality: EDC activates the carboxyl group to an O-acylisourea intermediate. Pyridine catalyzes the nucleophilic attack of 3-NPH onto this intermediate, forming the stable hydrazone.

  • Quenching: Dilute with 400 µL of water/methanol (90:10) to quench the reaction and match the initial mobile phase conditions. Analyze via LC-MS/MS (MRM mode).

Protocol C: BTA In-Situ Derivatization coupled with MSPE

Objective: Attomole-level detection of acidic phytohormones from minimal tissue.

  • Extraction: Homogenize 50 mg of tissue in extraction buffer with internal standards.

  • Magnetic Solid Phase Extraction (MSPE): Add TiO2-coated magnetic hollow mesoporous silica spheres (TiO2/MHMSS) to the extract. Causality: The TiO2 shell selectively captures acidic phytohormones via hydrophilic interactions[11].

  • In-Situ Derivatization: Isolate the magnetic spheres using an external magnet. Discard the supernatant. Add 100 µL of BTA reagent directly to the spheres.

  • Incubation: Ultrasonicate for 10 minutes. The hormones are derivatized directly on the solid support, integrating purification and derivatization into a single step[11].

  • Desorption: Elute the BTA-derivatized hormones using 200 µL of acetonitrile containing 1% formic acid. Analyze via Nano-LC-ESI-Q-TOF-MS[12].

Workflow Tissue Plant Tissue (50-100 mg) Spike Spike Heavy Isotopes (IS) Tissue->Spike Extract Extraction (Aqueous MeOH) Spike->Extract MSPE MSPE Cleanup (TiO2/MHMSS) Extract->MSPE Deriv In-Situ Derivatization (BTA Reagent) MSPE->Deriv Analysis UPLC-MS/MS (Positive ESI) Deriv->Analysis

Workflow for BTA in-situ derivatization coupled with Magnetic Solid Phase Extraction (MSPE).

References

  • Determination of Phytohormones in Plant Extracts Using In-matrix Ethyl Chloroformate Derivatization and DLLME–GC–MS. LCGC International.[Link]

  • Comparative determination of some phytohormones in wild-type and genetically modified plants by GC-MS and HPLC-MS/MS. PubMed.[Link]

  • Improved methodology for assaying brassinosteroids in plant tissues using magnetic hydrophilic material. SciSpace.[Link]

  • Mass spectrometry as a quantitative tool in plant metabolomics. Royal Society Publishing.[Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS. MDPI.[Link]

  • Comprehensive chemical derivatization for GC-MS-based multi-targeted profiling of the major phytohormones. ResearchGate.[Link]

  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. PMC.[Link]

  • Changes in primary metabolism and associated gene expression during host-pathogen interaction. PLOS.[Link]

  • Magnetic solid phase extraction coupled with in situ derivatization for the highly sensitive determination of acidic phytohormones. Analyst (RSC Publishing).[Link]

  • Highly sensitive and quantitative profiling of acidic phytohormones using derivatization approach coupled with nano-LC-ESI-Q-TOF-MS. PubMed.[Link]

  • A Comprehensive Targeted Metabolomics Assay for Crop Plant Sample Analysis. PMC.[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Chloromethyl Heptanoate

In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical juncture where safety, regulatory co...

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical juncture where safety, regulatory compliance, and environmental stewardship converge. This guide provides an in-depth, procedural framework for the proper disposal of chloromethyl heptanoate, ensuring that its management at the end of its use is as meticulous as its application in your research.

The fundamental principle of chemical waste management is that no hazardous chemical waste should ever be disposed of via standard sewage systems, as regular solid waste, or by evaporation in a fume hood.[1][2] Chloromethyl heptanoate, as a halogenated organic compound, falls squarely into a category of waste that requires specific, cautious handling to mitigate risks to personnel and the environment.[3][4]

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every procedural choice, from personal protective equipment (PPE) to the selection of waste containers. Chloromethyl heptanoate is classified as a hazardous substance with multiple risk factors.

According to Safety Data Sheets (SDS), chloromethyl heptanoate is a Category 3 flammable liquid and vapor.[5] It is also known to cause skin and serious eye irritation.[5][6] Furthermore, as a chlorinated organic compound, it is very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[5] The presence of a carbon-halogen bond places it in a class of chemicals that are subject to specific hazardous waste regulations.

Key Hazard Information Summary

ParameterValue / ClassificationSource
GHS Classification Flammable Liquid, Category 3; Skin Irritation, Category 2; Eye Irritation, Category 2/2A[5]
Hazard Statements H226: Flammable liquid and vapor; H315: Causes skin irritation; H319: Causes serious eye irritation
Flash Point ~ 60 °C (140 °F)[6]
Environmental Hazard Very toxic to aquatic life with long lasting effects[5]
Primary Exposure Routes Inhalation, Skin Contact, Eye Contact, Ingestion[6]

This profile necessitates that all waste streams containing chloromethyl heptanoate be treated as regulated hazardous waste. The goal is to prevent ignition, avoid personnel exposure, and ensure it does not enter terrestrial or aquatic ecosystems.

Spill Management: The First Line of Defense

Accidental spills are a common source of chemical waste. A swift, correct response is crucial for safety and minimizing the volume of waste generated.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood. If the spill is large or outside a hood, evacuate the immediate area.[7]

  • Don Appropriate PPE: Before addressing the spill, at a minimum, wear:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A flame-retardant lab coat.[8]

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, hot plates, spark-producing equipment) from the area.[5][7] Use only non-sparking tools for cleanup.[8]

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material, such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, sealable container.[6] The container must be compatible with the chemical and clearly labeled as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Package and Label: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[2]

Core Disposal Procedure: A Systematic Approach

The guiding principle for disposing of chloromethyl heptanoate is segregation. As a halogenated organic solvent, it must not be mixed with non-halogenated solvents or other waste streams.[3] This segregation is critical because common disposal technologies, like incineration, require different conditions for halogenated compounds to prevent the formation of highly toxic byproducts such as dioxins.

Step-by-Step Disposal Protocol
  • Identify the Waste Stream: Determine if you are disposing of unused product, contaminated solutions, or empty containers. Each requires a specific handling path.

  • Select the Correct Waste Container:

    • Use a designated container specifically for "Halogenated Organic Waste." [3][9]

    • The container must be made of a compatible material (e.g., glass or polyethylene) and be in good condition, with a tightly sealing lid to prevent leaks or vapor release.[1][2][10]

    • The best initial container is often the original product container.[2][8]

  • Transfer the Waste: Carefully pour or transfer the chloromethyl heptanoate waste into the designated container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.[4]

  • Label the Container: Proper labeling is a regulatory and safety necessity.[1][11] The label must clearly state:

    • "Hazardous Waste"

    • "Halogenated Organic Solvents"

    • The full chemical name: "Chloromethyl heptanoate"

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The date accumulation started.

  • Store Securely: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and incompatible materials like strong oxidizing agents or bases.[5][10]

  • Arrange for Professional Disposal: Do not attempt to neutralize or treat the waste in the lab.[4] Chemical waste disposal must be carried out by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.[1][4] They are equipped to handle transport and final treatment in compliance with all local and national regulations.[8]

Disposal of "Empty" Containers

An "empty" container that held chloromethyl heptanoate is still considered hazardous waste as it retains residue.[6] These containers should not be placed in regular trash. They must be managed through your hazardous waste program or triple-rinsed with a suitable solvent. The rinsate from this process must then be collected and disposed of as halogenated organic waste.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing chloromethyl heptanoate waste, from generation to final disposal.

G cluster_0 Disposal Workflow start Chloromethyl Heptanoate Waste Generated decision_type Spill or Routine Disposal? start->decision_type spill_proc Follow Spill Management Protocol (Absorb, Collect, Label) decision_type->spill_proc Spill decision_container Container Status? decision_type->decision_container Routine collect_waste Transfer to Designated 'HALOGENATED ORGANIC WASTE' Container spill_proc->collect_waste product_waste Unused/Contaminated Product decision_container->product_waste Contains Product empty_container "Empty" Container (Residue Remains) decision_container->empty_container Empty product_waste->collect_waste empty_container->collect_waste Collect rinsate or container label_store Securely Cap, Label Container & Store in Satellite Accumulation Area collect_waste->label_store final_disposal Arrange Pickup by EHS or Licensed Waste Vendor label_store->final_disposal

Caption: Decision workflow for chloromethyl heptanoate waste management.

By adhering to these structured protocols, researchers and laboratory professionals can ensure that the disposal of chloromethyl heptanoate is managed safely, compliantly, and with respect for the environment. This diligence upholds the integrity of the research process from start to finish, building a culture of safety that extends beyond the bench.

References

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Retrieved March 14, 2026, from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. Retrieved March 14, 2026, from [Link]

  • Effective Chemical Waste Disposal Strategies . Environmental Marketing Services. (2025, August 18). Retrieved March 14, 2026, from [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. (2025, October 23). Retrieved March 14, 2026, from [Link]

  • Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90% . Cole-Parmer. (2006, March 22). Retrieved March 14, 2026, from [Link]

  • 3-(Chloromethyl)-heptane Safety Data Sheet . LookChem. Retrieved March 14, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Retrieved March 14, 2026, from [Link]

  • Halogenated Waste Guidance . University of California, Berkeley - Environment, Health & Safety. Retrieved March 14, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Retrieved March 14, 2026, from [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . P2InfoHouse. Retrieved March 14, 2026, from [Link]

Sources

Handling

Advanced Safety and Operational Guide: Handling Chloromethyl Heptanoate

Chloromethyl heptanoate (CAS: 76068-79-6) is a highly reactive, bifunctional reagent utilized extensively in medicinal chemistry. It is primarily employed as an alkylating agent to synthesize acyloxyalkyl prodrugs—a stru...

Author: BenchChem Technical Support Team. Date: March 2026

Chloromethyl heptanoate (CAS: 76068-79-6) is a highly reactive, bifunctional reagent utilized extensively in medicinal chemistry. It is primarily employed as an alkylating agent to synthesize acyloxyalkyl prodrugs—a structural modification that masks polar carboxylic acid or phosphate groups to significantly enhance the lipophilicity and oral bioavailability of active pharmaceutical ingredients (APIs) ()[1]. However, the intrinsic electrophilicity that makes it an excellent prodrug linker also renders it a severe occupational hazard.

As a preferred partner in laboratory safety and chemical handling, we have designed this guide to move beyond basic safety data sheets. This protocol details the mechanistic causality of the compound's hazards and provides self-validating operational workflows to ensure absolute safety during drug development.

Hazard Causality & Risk Profile (The "Why")

To handle this compound safely, operators must understand the chemical mechanisms driving its toxicity:

  • High Electrophilicity (Alkylation Hazard): The chloromethyl group is highly susceptible to SN​2 nucleophilic substitution. In a biological context, it indiscriminately alkylates nucleophilic residues (e.g., thiols, amines) on proteins and nucleic acids. This makes it a severe skin corrosive, an eye-damaging agent, and a high-risk electrophile ()[2].

  • Moisture Sensitivity & Hydrolysis: Upon contact with ambient moisture or the mucous membranes of the respiratory tract, chloromethyl esters rapidly hydrolyze. This reaction yields heptanoic acid, formaldehyde, and hydrogen chloride (HCl) gas ()[3]. The rapid release of HCl and formaldehyde is responsible for its potent lachrymatory (tear-inducing) effects and severe respiratory toxicity.

  • Flammability: As a medium-chain ester, it is a combustible liquid. Its vapors can form explosive mixtures with air, necessitating the strict exclusion of ignition sources and static discharge.

Quantitative PPE Specifications

Standard laboratory Personal Protective Equipment (PPE) is insufficient for handling reactive chloromethyl esters. The following table outlines the mandatory protective equipment and the mechanistic rationale for each choice.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Primary: Butyl rubber gloves ( 0.4 mm).Alternative: Double-gloved heavyweight nitrile ( 8 mil).Chloromethyl esters are highly lipophilic and rapidly permeate standard 4-mil nitrile gloves. Butyl rubber provides superior resistance to ester and alkyl halide permeation, preventing transdermal alkylation.
Eye & Face Chemical splash goggles paired with a full-face shield.The compound is a potent lachrymator and corrosive. A face shield prevents catastrophic eye damage from accidental pressurization and splashing during syringe transfer.
Respiratory Routine: Fume hood (Face velocity: 80-120 fpm).Spill/Emergency: Full-face respirator with OV/AG/P100 cartridges.Hydrolysis releases HCl (Acid Gas) and formaldehyde (Organic Vapor). An OV/AG combination cartridge is mandatory to neutralize both volatile byproducts during a spill.
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex) and a chemical-resistant apron.The reagent is flammable (Category 3). An FR coat prevents ignition in case of static discharge, while the apron blocks corrosive permeation to the skin.

Standard Operating Procedure (SOP)

Because of its moisture sensitivity and toxicity, Chloromethyl heptanoate must be handled using air-free techniques. This self-validating protocol ensures both reagent integrity and operator safety.

Step 1: Pre-Operation Preparation
  • Clear the fume hood of all unnecessary clutter, combustible materials, and incompatible nucleophiles (e.g., free amines, strong bases).

  • Establish a dedicated "Corrosive/Alkylating Agent" workspace within the hood, lined with a chemical-absorbent bench pad.

  • Validation Check: Verify that the fume hood flow rate is optimal (100 fpm) and that the sash is pulled down to the lowest workable height. Check the Schlenk line bubbler; a steady flow without pressure buildup confirms a safe inert atmosphere.

Step 2: Reagent Transfer (Inert Atmosphere)
  • Purge the receiving reaction vessel with inert gas (Nitrogen or Argon) to prevent ambient moisture from hydrolyzing the reagent.

  • Use a glass syringe with a non-coring needle to transfer the liquid. Do not use plastic syringes with rubber plungers; the lipophilic ester will degrade the elastomer, causing the plunger to stick or leak mid-transfer.

  • Validation Check: Before withdrawing the full volume, pull a small amount of inert gas into the syringe to ensure the needle is not clogged and the seal is tight.

  • Keep the reagent bottle tightly sealed, wrap the cap in Parafilm, and store under an inert atmosphere at 2-8°C immediately after use ()[4].

Step 3: Reaction Execution
  • Add the Chloromethyl heptanoate dropwise to the reaction mixture (typically containing the API, a base like K2​CO3​ , and a polar aprotic solvent like DMF).

  • Monitor the reaction temperature carefully. Alkylation reactions can be highly exothermic; maintain a cooling bath nearby.

Emergency Quenching & Disposal Plan

Unreacted Chloromethyl heptanoate and contaminated glassware must never be disposed of directly into standard waste streams. The electrophilic chloride must be chemically deactivated (quenched) to prevent downstream exposure to waste-handling personnel.

Quenching Protocol:

  • Prepare the Quench Solution: In a well-ventilated fume hood, prepare a quenching bath of 10% Ethanolamine in a 1:1 mixture of Ethanol and Water , or a 1M NaOH aqueous solution .

    • Causality: Ethanolamine acts as a powerful nucleophile, rapidly displacing the chloride via SN​2 to form a stable, water-soluble adduct. NaOH rapidly hydrolyzes the ester bond and displaces the chloride.

  • Deactivation: Slowly add the reaction residues, empty reagent bottles, or contaminated syringes to the quenching bath. Stir or let sit for at least 12-24 hours to ensure complete hydrolysis and alkylation of the amine.

  • Validation Check: Ensure the evolution of heat or gas has completely ceased. Test the pH of the solution; it should remain stable.

  • Disposal: Adjust the pH of the quenched solution to neutral (pH 6-8) using dilute acid or base, then dispose of it in the designated aqueous hazardous waste container. Label it explicitly as "Quenched Alkylating Agent Waste."

Workflow & Safety Diagram

G Start 1. Pre-Op: PPE & Fume Hood Check Transfer 2. Inert Transfer (Glass Syringe) Start->Transfer Inert Gas Setup Reaction 3. Reaction Execution (Exothermic) Transfer->Reaction Controlled Addition Spill Emergency: Evacuate & OV/AG Respirator Transfer->Spill If Spill Occurs Quench 4. Quench: 10% Ethanolamine / 1M NaOH Reaction->Quench Reaction Completion Waste 5. pH Neutralization & Waste Segregation Quench->Waste Complete Hydrolysis Spill->Quench Containment & Neutralization

Operational workflow for handling Chloromethyl heptanoate, including emergency spill routing.

References

  • American Chemical Society. "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Molecular Pharmaceutics.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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